MC-Val-Cit-PAB-duocarmycin chloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl-[2-[[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]oxy]ethyl]-dimethylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H64ClN9O9.ClH/c1-33(2)50(61-46(66)14-6-5-9-24-62-47(67)21-22-48(62)68)52(70)60-42(13-10-23-57-54(56)72)51(69)58-37-17-15-34(16-18-37)32-64(3,4)25-26-73-38-19-20-41-35(27-38)28-43(59-41)53(71)63-31-36(30-55)49-40-12-8-7-11-39(40)45(65)29-44(49)63;/h7-8,11-12,15-22,27-29,33,36,42,50H,5-6,9-10,13-14,23-26,30-32H2,1-4H3,(H7-,56,57,58,59,60,61,65,66,69,70,71,72);1H/t36-,42+,50+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCKJRMATSMWHA-QMUBXYOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H65Cl2N9O9 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1055.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to MC-Val-Cit-PAB-Duocarmycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC-Val-Cit-PAB-duocarmycin is a pivotal drug-linker construct utilized in the development of Antibody-Drug Conjugates (ADCs), a class of targeted therapeutics revolutionizing oncology. This technical guide provides a comprehensive overview of its core components, mechanism of action, synthesis, and key experimental data. The construct integrates a highly potent DNA alkylating agent, duocarmycin, with a sophisticated linker system designed for controlled release within the tumor microenvironment. This document serves as a technical resource for researchers and professionals engaged in the design and development of next-generation ADCs.
Introduction to MC-Val-Cit-PAB-Duocarmycin
The MC-Val-Cit-PAB-duocarmycin drug-linker is a composite molecule engineered to synergize the tumor-targeting specificity of a monoclonal antibody with the potent cytotoxicity of duocarmycin. Each component of the linker is meticulously designed to ensure stability in systemic circulation and facilitate efficient payload release upon internalization into target cancer cells.
-
MC (Maleimidocaproyl): This component serves as the conjugation moiety, enabling the stable covalent attachment of the linker to sulfhydryl groups on the antibody, typically generated by the reduction of interchain disulfide bonds.
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that acts as a cleavable linker. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.
-
PAB (p-Aminobenzyl Alcohol): This functions as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB unit spontaneously decomposes, ensuring the traceless release of the active duocarmycin payload.
-
Duocarmycin: A highly potent, DNA minor groove binding and alkylating agent. Its mechanism of action involves the irreversible alkylation of DNA, leading to cell cycle arrest and apoptosis. Duocarmycins are effective against both dividing and non-dividing cells.
Mechanism of Action
The therapeutic efficacy of an ADC utilizing the MC-Val-Cit-PAB-duocarmycin linker is contingent on a sequential, multi-step process that ensures targeted cell killing while minimizing off-target toxicity.
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the stable linker preventing premature release of the duocarmycin payload. The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.
-
Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide initiates the spontaneous 1,6-elimination of the PAB spacer, leading to the release of the active duocarmycin payload into the cytoplasm.
-
DNA Alkylation and Apoptosis: The released duocarmycin translocates to the nucleus, where it binds to the minor groove of DNA and causes irreversible alkylation, ultimately triggering apoptosis and cell death.
Data Presentation
In Vitro Cytotoxicity Data
The in vitro cytotoxicity of ADCs utilizing the MC-Val-Cit-PAB-duocarmycin linker, such as trastuzumab duocarmazine (SYD985), has been evaluated across a panel of cancer cell lines with varying target antigen expression.
| Cell Line | Cancer Type | Target Expression (HER2) | ADC (SYD985) IC50 (µg/mL) | Reference ADC (T-DM1) IC50 (µg/mL) |
| SARARK-6 | Uterine Carcinosarcoma | 3+ | 0.013 (mean) | 0.096 (mean) |
| SARARK-9 | Ovarian Carcinosarcoma | 3+ | 0.013 (mean) | 0.096 (mean) |
| SARARK-1 | Uterine Carcinosarcoma | 1+ | 0.060 (mean) | 3.221 (mean) |
| SARARK-7 | Ovarian Carcinosarcoma | 1+ | 0.060 (mean) | 3.221 (mean) |
| SK-BR-3 | Breast Cancer | 3+ | 0.0069 | 0.0157 |
| NCI-N87 | Gastric Cancer | 3+ | 0.0245 | 0.0449 |
| UACC-893 | Breast Cancer | 2+ | 0.0541 | 0.0359 |
Data compiled from studies on SYD985, a trastuzumab-based ADC with a duocarmycin payload.[1][2]
Plasma Stability Data
The stability of the Val-Cit linker is crucial for the safety and efficacy of the ADC. While generally stable in human plasma, it exhibits instability in mouse plasma due to cleavage by carboxylesterase 1c.
| Plasma Source | Linker Type | Stability | Half-life |
| Human | Mc-Val-Cit-PAB | Generally Stable | > 230 days (in one study) |
| Mouse | Mc-Val-Cit-PAB | Unstable | Significantly shorter than in human plasma |
| Rat | ValCit-PABC-MMAE | ~80% remaining after 1 week | Not specified |
This data highlights the species-specific stability of the Val-Cit linker.[3][4]
Experimental Protocols
Synthesis of MC-Val-Cit-PAB-Duocarmycin
The synthesis of the complete drug-linker conjugate is a multi-step process involving the synthesis of the linker followed by conjugation to the duocarmycin payload.
Step 1: Synthesis of Fmoc-Val-Cit-PAB [4]
-
Dissolve Fmoc-Val-Cit in a mixture of dichloromethane (B109758) and methanol.
-
Add 4-aminobenzyl alcohol and N-(Ethoxycarbonyl)-2-ethoxy-1,2-dihydroquinoline (EEDQ).
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the solvent and wash the residue with diisopropyl ether to obtain Fmoc-Val-Cit-PAB.
Step 2: Fmoc Deprotection [4]
-
Dissolve Fmoc-Val-Cit-PAB in dimethylformamide (DMF).
-
Add pyridine (B92270) and stir at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Concentrate the solution under high vacuum to yield Val-Cit-PAB.
Step 3: Coupling of Maleimidocaproic Acid (MC)
-
The deprotected Val-Cit-PAB is reacted with an activated form of 6-maleimidohexanoic acid (e.g., Mc-OSu) in DMF at room temperature to yield MC-Val-Cit-PAB.
Step 4: Conjugation to Duocarmycin
-
The hydroxyl group of the PAB moiety in MC-Val-Cit-PAB is activated, for example, by reaction with p-nitrophenyl chloroformate, to form an activated linker.
-
The activated linker is then reacted with the duocarmycin analogue (e.g., seco-DUBA) in an anhydrous polar aprotic solvent like DMF in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
The reaction mixture is stirred at room temperature to facilitate the formation of the carbamate (B1207046) linkage, yielding the final MC-Val-Cit-PAB-duocarmycin conjugate.[5]
In Vitro Cathepsin B Cleavage Assay
This assay evaluates the enzymatic release of the payload from the ADC.
References
- 1. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
The Critical Axis of Targeted Cancer Therapy: An In-depth Technical Guide to Val-Cit Linker Cleavage by Cathepsin B
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline (Val-Cit) linker has emerged as a cornerstone in the design of Antibody-Drug Conjugates (ADCs), a revolutionary class of therapeutics transforming oncology. Its exquisite sensitivity to the tumor-associated protease, Cathepsin B, allows for the precise release of potent cytotoxic payloads within cancer cells, minimizing systemic toxicity and maximizing therapeutic efficacy. This technical guide delves into the core mechanism of Val-Cit linker cleavage, providing a comprehensive overview of the underlying biochemistry, detailed experimental protocols for its characterization, and a summary of key quantitative data.
The Molecular Players: Cathepsin B and the Val-Cit-PABC Linker
The success of Val-Cit-based ADCs hinges on the specific interplay between the linker and the lysosomal cysteine protease, Cathepsin B.
Cathepsin B: This enzyme is predominantly found within lysosomes, the cell's recycling centers, where it plays a crucial role in protein degradation.[1] Critically for ADC therapy, Cathepsin B is frequently overexpressed in a variety of tumor types and exhibits optimal activity in the acidic environment of the lysosome (pH 4.5-5.5).[1][] Its active site contains a Cys-His catalytic dyad responsible for peptide bond hydrolysis.[1]
The Val-Cit-PABC Linker: This is not a simple dipeptide but a sophisticated multi-component system designed for stability in circulation and efficient, traceless drug release.[1]
-
Valine (Val): This amino acid occupies the P2 position and interacts with the S2 subsite of Cathepsin B's active site.[1] The S2 subsite of Cathepsin B favorably accommodates hydrophobic residues like valine.[1]
-
Citrulline (Cit): A non-proteinogenic amino acid at the P1 position, it sits (B43327) in the S1 subsite of the enzyme.[1] Citrulline is a neutral and less basic analogue of arginine, contributing to the linker's stability.[]
-
p-Aminobenzyl Carbamate (PABC) Spacer: This self-immolative spacer is crucial for the efficient release of the unmodified active drug.[][] It connects the dipeptide to the cytotoxic payload and is designed to fragment after the Val-Cit bond is cleaved.[1][4] The PABC spacer prevents steric hindrance from bulky drug payloads that might otherwise interfere with enzymatic cleavage.[]
The Intracellular Journey and Cleavage Cascade
The targeted delivery and drug release process is a well-orchestrated sequence of events.
-
Receptor-Mediated Endocytosis: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized into an endosome.[1][5]
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.[5][6][7][8] This trafficking is a critical step for bringing the ADC into contact with active Cathepsin B.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B recognizes and hydrolyzes the amide bond between citrulline and the PABC spacer.[1] While Cathepsin B is the primary enzyme, other lysosomal proteases like Cathepsin L, S, and F can also contribute to cleavage, providing a degree of redundancy.[1][9][10]
-
Self-Immolation and Payload Release: The cleavage of the Cit-PABC bond triggers a spontaneous 1,6-elimination reaction within the p-aminobenzyl alcohol intermediate.[1] This "self-immolative" cascade results in the fragmentation of the spacer, releasing the active, unmodified cytotoxic drug, carbon dioxide, and an aromatic remnant.[1][] The released drug can then diffuse out of the lysosome to exert its cytotoxic effect, for instance, by disrupting microtubule polymerization if the payload is MMAE.[][5]
References
- 1. benchchem.com [benchchem.com]
- 4. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved Lysosomal Trafficking Can Modulate the Potency of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. preprints.org [preprints.org]
- 10. encyclopedia.pub [encyclopedia.pub]
An In-depth Technical Guide to the Stability and Cleavage of the MC-Val-Cit-PAB Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Maleimidocaproyl-Valine-Citrulline-para-aminobenzyl (MC-Val-Cit-PAB) linker is a critical component in the design of Antibody-Drug Conjugates (ADCs). As an enzymatically cleavable linker, its primary function is to ensure the stable circulation of the ADC in the bloodstream and to facilitate the specific release of the cytotoxic payload within target tumor cells.[][2] This guide provides a comprehensive technical overview of the stability and cleavage characteristics of the MC-Val-Cit-PAB linker, complete with quantitative data, detailed experimental protocols, and visual diagrams to elucidate key processes.
The Val-Cit dipeptide sequence is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are often upregulated in the tumor microenvironment.[][3] Following enzymatic cleavage, the PAB spacer undergoes a self-immolative 1,6-elimination reaction, leading to the release of the unmodified active drug.[4][5] The maleimide (B117702) group (MC) serves as a reactive handle for conjugation to cysteine residues on the monoclonal antibody.[6]
Stability of the MC-Val-Cit-PAB Linker
The stability of the MC-Val-Cit-PAB linker is paramount to the safety and efficacy of an ADC. Premature cleavage in systemic circulation can lead to off-target toxicity and a diminished therapeutic window.[7] The stability of this linker is highly dependent on the biological environment, particularly the species used in preclinical studies.[4]
Plasma Stability
The MC-Val-Cit-PAB linker generally exhibits high stability in human and non-human primate plasma.[4][8] However, it is notably less stable in rodent plasma due to the activity of specific enzymes.[4][9]
Table 1: Comparative Plasma Stability of Val-Cit Containing Linkers
| Species | Stability | Key Enzymes Involved | Half-Life (t½) |
| Human | High | Low susceptibility to plasma proteases | Generally stable for extended periods (e.g., up to 28 days)[4] |
| Cynomolgus Monkey | High | Similar profile to humans | 9.6 days[8] |
| Mouse | Low | Carboxylesterase 1C (Ces1C), Neutrophil Elastase[4][9][10] | 6.0 days[8] |
| Rat | Low | Carboxylesterase activity[4] | Unstable[4] |
Note: Half-life values can vary depending on the specific ADC construct and experimental conditions.
The instability in mouse plasma, primarily due to Ces1C, presents a significant challenge for the preclinical evaluation of ADCs containing the Val-Cit linker.[7][11] This has led to the development of alternative linkers, such as the glutamic acid-valine-citrulline (Glu-Val-Cit) linker, which shows improved stability in murine models.[11][12] Human neutrophil elastase has also been identified as a source of off-target cleavage of the Val-Cit bond, potentially contributing to toxicities like neutropenia.[10][13][14]
Cleavage of the MC-Val-Cit-PAB Linker
The intended cleavage of the MC-Val-Cit-PAB linker occurs within the lysosomal compartment of target cells following internalization of the ADC.
Mechanism of Cathepsin B-Mediated Cleavage
Cathepsin B, a lysosomal cysteine protease, is the primary enzyme responsible for the cleavage of the Val-Cit dipeptide.[][15] The cleavage occurs at the amide bond between citrulline and the PAB spacer.[4][15] This enzymatic action initiates a cascade that leads to the release of the payload.
Caption: Intended intracellular cleavage pathway of the MC-Val-Cit-PAB linker.
The specificity of Cathepsin B for the Val-Cit sequence is a key design feature, as this enzyme has elevated activity in many tumor cells.[3][16] While Cathepsin B is considered the primary cleaving enzyme, other cathepsins such as K and L may also contribute to a lesser extent.[2][7]
Experimental Protocols
Accurate assessment of linker stability and cleavage is crucial for ADC development. The following are detailed methodologies for key experiments.
Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma from various species over time by quantifying the amount of intact ADC and released payload.[7]
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 0.05 mg/mL in plasma (e.g., human, mouse) at 37°C for a defined period (e.g., up to 24 hours or longer).[17]
-
Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation:
-
Analysis:
-
Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of released payload.[7]
-
The amount of intact ADC can be measured using techniques like ELISA or by analyzing the protein pellet after appropriate digestion and LC-MS analysis.[7]
-
A decrease in the drug-to-antibody ratio (DAR) over time indicates linker cleavage.[7]
-
Caption: Workflow for assessing ADC plasma stability.
Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility of the ADC linker to cleavage by purified Cathepsin B.[7]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 25 mM MES buffer and adjust the pH to 5.0.[16]
-
Activation Buffer: To the assay buffer, add Dithiothreitol (DTT) to a final concentration of 5 mM. Prepare this buffer fresh.[16]
-
Recombinant Cathepsin B Solution: Reconstitute and dilute recombinant human Cathepsin B in the activation buffer.
-
Substrate Solution: Prepare a solution of the ADC or a fluorogenic substrate (e.g., Z-Arg-Arg-AMC) in the assay buffer.[16]
-
-
Enzyme Activation: Incubate the Cathepsin B solution at room temperature for 15 minutes to activate the enzyme.[16]
-
Reaction Initiation:
-
Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time. For fluorogenic substrates, cleavage releases the fluorophore, resulting in a measurable signal.[16]
-
For ADCs, the reaction can be stopped at different time points and the amount of released payload quantified by LC-MS.
-
-
Data Analysis:
-
Subtract the fluorescence readings of the substrate blank from the enzyme-containing wells.
-
Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.[16]
-
For inhibitor studies, compare the reaction rates in the presence and absence of a specific Cathepsin B inhibitor (e.g., CA-074).[16]
-
References
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MC-Val-Cit-PAB-Gly-NHS ester, ADC linker | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. adcreview.com [adcreview.com]
- 11. researchgate.net [researchgate.net]
- 12. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 16. benchchem.com [benchchem.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
In-Depth Technical Guide: Physiochemical Properties of MC-Val-Cit-PAB-duocarmycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physiochemical properties of the antibody-drug conjugate (ADC) linker-payload, MC-Val-Cit-PAB-duocarmycin. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's characteristics, experimental protocols for their determination, and visualizations of key biological pathways.
Core Physiochemical Properties
The MC-Val-Cit-PAB-duocarmycin linker-payload is a critical component of ADCs, designed for targeted delivery of the potent duocarmycin cytotoxin to cancer cells. Its physiochemical properties are paramount to the overall stability, efficacy, and safety of the resulting ADC.
Quantitative Data Summary
The following table summarizes the available quantitative physiochemical data for MC-Val-Cit-PAB-duocarmycin chloride.
| Property | Value | Source |
| Molecular Weight | 1055.05 g/mol | [1] |
| Solubility | ≥ 100 mg/mL in DMSO | [1] |
Key Physiochemical Characteristics
-
Structure: MC-Val-Cit-PAB-duocarmycin is a complex molecule comprising a maleimidocaproyl (MC) group for conjugation to a monoclonal antibody, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker, a p-aminobenzyl (PAB) self-immolative spacer, and the duocarmycin payload, a DNA alkylating agent.[1]
-
Solubility: The high solubility in dimethyl sulfoxide (B87167) (DMSO) facilitates its use in experimental settings.[1] However, the overall solubility of an ADC is a critical parameter, as poor solubility can lead to aggregation, impacting manufacturability and potentially leading to immunogenicity. The hydrophobicity of the payload can significantly influence the solubility of the final ADC.
-
Stability: The compound is noted to be unstable in solutions, and freshly prepared solutions are recommended for use.[1] The stability of the linker is crucial for the ADC's therapeutic window. It must be stable in systemic circulation to prevent premature release of the payload and associated off-target toxicity, while being readily cleaved within the target cancer cell. The Val-Cit linker generally exhibits high stability in human plasma but can be susceptible to cleavage by certain esterases in rodent plasma, a consideration for preclinical studies.[2]
-
Lipophilicity: The lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter influencing a drug's membrane permeability, solubility, and metabolism. While a specific LogP value for MC-Val-Cit-PAB-duocarmycin is not publicly available, it is expected to be relatively hydrophobic due to the nature of the duocarmycin payload.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of the physiochemical properties of ADC linker-payloads. The following are generalized protocols for key experiments.
Determination of Solubility
Objective: To determine the solubility of MC-Val-Cit-PAB-duocarmycin in various solvents relevant to pharmaceutical development.
Methodology:
-
Solvent Selection: A panel of solvents should be chosen, including aqueous buffers at different pH values (e.g., pH 5.0, 7.4), organic solvents (e.g., DMSO, ethanol), and co-solvent mixtures.
-
Sample Preparation: A known excess amount of the compound is added to a fixed volume of each solvent in a vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is filtered or centrifuged to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.
Determination of Lipophilicity (LogP) by RP-HPLC
Objective: To estimate the octanol-water partition coefficient (LogP) of MC-Val-Cit-PAB-duocarmycin using reversed-phase high-performance liquid chromatography (RP-HPLC).
Methodology:
-
Chromatographic System: An HPLC system equipped with a C18 column and a UV detector is used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is employed.
-
Reference Compounds: A set of reference compounds with known LogP values are run under the same chromatographic conditions to generate a calibration curve.
-
Sample Analysis: MC-Val-Cit-PAB-duocarmycin is injected onto the column, and its retention time is recorded.
-
Data Analysis: The retention factor (k) is calculated from the retention time. A linear regression of the log(k) of the reference compounds against their known LogP values is performed to create a calibration curve. The LogP of the test compound is then interpolated from its log(k) value using the calibration curve.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the linker-payload in plasma to predict its in vivo stability.
Methodology:
-
Plasma Incubation: The compound is incubated in human plasma (and other species as relevant) at 37°C over a time course (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Processing: At each time point, an aliquot of the plasma sample is taken, and the reaction is quenched, typically by protein precipitation with a cold organic solvent like acetonitrile.
-
Separation: The precipitated proteins are removed by centrifugation.
-
Analysis: The supernatant, containing the compound and any degradation products, is analyzed by a validated LC-MS/MS method to quantify the amount of intact compound remaining.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the half-life (t½) in plasma is calculated.
Signaling Pathways and Experimental Workflows
Duocarmycin Mechanism of Action: DNA Alkylation
Duocarmycins exert their potent cytotoxic effects by binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine.[3] This covalent modification of the DNA backbone disrupts its structure and interferes with essential cellular processes like replication and transcription, ultimately leading to cell death.
Caption: Mechanism of Duocarmycin-induced DNA alkylation and subsequent apoptosis.
Cathepsin B-Mediated Cleavage of the Val-Cit Linker
The MC-Val-Cit-PAB linker is designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[4] This enzymatic cleavage initiates the release of the duocarmycin payload.
Caption: Intracellular pathway of ADC processing and payload release via Cathepsin B cleavage.
Experimental Workflow for In Vitro Cleavage Assay
To confirm the intended mechanism of payload release, an in vitro cleavage assay is performed.
Caption: Experimental workflow for an in vitro Cathepsin B cleavage assay.
References
- 1. 40 Years of Duocarmycins: A Graphical Structure/Function Review of Their Chemical Evolution, from SAR to Prodrugs and ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The reversible DNA-alkylating activity of duocarmycin and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A story of peptides, lipophilicity and chromatography – back and forth in time - PMC [pmc.ncbi.nlm.nih.gov]
The Bystander Effect of Duocarmycin-Based ADCs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Duocarmycins, a class of DNA-alkylating agents, are particularly potent payloads due to their ability to bind to the minor groove of DNA and cause irreversible alkylation, leading to cell death.[1][2][3] A critical feature of some ADCs, particularly those utilizing duocarmycin-based payloads, is the "bystander effect," where the cytotoxic agent kills not only the target antigen-expressing cancer cell but also neighboring antigen-negative tumor cells.[4][5][6] This phenomenon is crucial for treating heterogeneous tumors where antigen expression can be varied.[6][7] This technical guide provides an in-depth overview of the bystander effect of duocarmycin-based ADCs, including their mechanism of action, quantitative data on their efficacy, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action: Duocarmycin and the Bystander Effect
The cytotoxic activity of duocarmycin-based ADCs is initiated by the binding of the antibody component to a specific antigen on the surface of a cancer cell.[1][8] This is followed by internalization of the ADC, typically via endocytosis.[7] Once inside the cell, the linker connecting the antibody to the duocarmycin payload is cleaved, often by lysosomal enzymes like cathepsin B.[6][9]
The released duocarmycin then translocates to the nucleus, where it binds to the minor groove of DNA, preferentially at AT-rich sequences.[1][8][10] It subsequently alkylates the N3 position of adenine, causing distortion of the DNA helix.[1][2][10] This DNA damage triggers a cascade of cellular events, including the activation of DNA damage response (DDR) pathways and cell cycle arrest, ultimately leading to apoptosis.[8][11][12]
The bystander effect is mediated by the diffusion of the released, cell-permeable duocarmycin payload from the targeted, antigen-positive cancer cell into the surrounding tumor microenvironment.[7][13] This free drug can then be taken up by neighboring antigen-negative cancer cells, where it exerts the same DNA-alkylating and cytotoxic effects.[4][5] The efficiency of the bystander effect is influenced by factors such as the physicochemical properties of the payload (e.g., hydrophobicity and membrane permeability) and the nature of the linker.[13][14]
Signaling Pathway of Duocarmycin-Induced Apoptosis
The DNA damage inflicted by duocarmycin activates a complex signaling network that culminates in programmed cell death. The following diagram illustrates the key steps in this pathway.
Caption: Signaling cascade initiated by duocarmycin leading to apoptosis.
Quantitative Analysis of Bystander Killing
The efficacy of the bystander effect can be quantified in vitro and in vivo. The following tables summarize key quantitative data for two prominent duocarmycin-based ADCs: SYD985 (trastuzumab duocarmazine) and MGC018.
Table 1: In Vitro Cytotoxicity of Duocarmycin-Based ADCs
| ADC | Cell Line | HER2/Target Expression | IC50 (µg/mL) | Citation |
| SYD985 | SK-BR-3 | 3+ | ~0.02 | [9] |
| NCI-H520 | 0 | >10 | [9] | |
| EOC cell lines | 3+ | 0.024 | [6] | |
| EOC cell lines | 2+ | 0.054 | [6] | |
| EOC cell lines | 1+/0 | 0.072 | [6] | |
| MGC018 | Hs700T | B7-H3 Positive | ~0.1 nM | [4] |
| Hs700T/B7-H3 KO | B7-H3 Negative | >100 nM | [4] |
Table 2: In Vitro Bystander Killing Effect of Duocarmycin-Based ADCs in Co-culture
| ADC | Target (Antigen+) Cells | Bystander (Antigen-) Cells | Ratio of Ag+ to Ag- Cells | % Bystander Cell Killing | Citation |
| SYD985 | SK-BR-3 (HER2 3+) | NCI-H520 (HER2 0) | 1:4 (20% Ag+) | 65% | [9] |
| MGC018 | Hs700T (B7-H3+) | Hs700T/B7-H3 KO/RFP (B7-H3-) | 1:1 | Significant reduction in bystander cell number | [4][15] |
Experimental Protocols
Accurate assessment of the bystander effect is crucial for the preclinical development of ADCs. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Co-Culture Bystander Killing Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Workflow Diagram:
Caption: Step-by-step workflow for the co-culture bystander killing assay.
Detailed Protocol:
-
Cell Line Preparation:
-
Select an antigen-positive (Ag+) cell line that expresses the target of the ADC's antibody.
-
Select an antigen-negative (Ag-) cell line that is sensitive to the duocarmycin payload.
-
For ease of distinguishing cell populations, the Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) or luciferase.[16][17]
-
-
Co-Culture Setup:
-
ADC Treatment:
-
Treat the co-cultures and monocultures with serial dilutions of the duocarmycin-based ADC.[18] The concentrations should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.[16]
-
Include an isotype control ADC (an ADC with the same payload but a non-targeting antibody) as a negative control.
-
-
Incubation:
-
Incubate the plates for a period of 48 to 144 hours, depending on the cell doubling time and ADC potency.[2]
-
-
Quantification of Bystander Killing:
-
Measure the viability of the Ag- cells in the co-culture wells. If using fluorescently labeled Ag- cells, this can be done using a fluorescence plate reader or flow cytometry.[16][17]
-
Calculate the percentage of bystander cell killing by comparing the viability of Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in the untreated co-culture control.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium.
Workflow Diagram:
Caption: Workflow for the conditioned medium transfer assay.
Detailed Protocol:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells and treat them with the duocarmycin-based ADC for a defined period (e.g., 24-72 hours).[19]
-
Collect the culture supernatant (conditioned medium).
-
-
Treatment of Bystander Cells:
-
Seed Ag- cells in a separate plate.
-
Add the conditioned medium collected from the ADC-treated Ag+ cells to the Ag- cells.[19]
-
As a control, treat Ag- cells with fresh medium containing the same concentration of the ADC to assess direct toxicity.
-
-
Analysis:
-
Incubate the Ag- cells for 48-96 hours.
-
Measure the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
A significant decrease in the viability of Ag- cells treated with conditioned medium compared to the direct ADC treatment control indicates a bystander effect mediated by the released payload.[16]
-
In Vivo Xenograft Model for Bystander Effect Evaluation
This model assesses the bystander effect in a more physiologically relevant setting.
Workflow Diagram:
Caption: Workflow for evaluating the in vivo bystander effect using a xenograft model.
Detailed Protocol:
-
Cell Line Preparation:
-
Tumor Model Establishment:
-
Prepare a mixed population of Ag+ and Ag- cells at a defined ratio.
-
Subcutaneously implant the cell mixture into the flanks of immunodeficient mice (e.g., nude or SCID mice).[20]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
ADC Administration and Monitoring:
-
Administer the duocarmycin-based ADC, a control ADC, and a vehicle control to different groups of mice, typically via intravenous injection.[20]
-
Monitor tumor growth by measuring tumor volume with calipers. If using luciferase-expressing Ag- cells, monitor their population by bioluminescence imaging.[7]
-
Monitor the overall health of the animals, including body weight.
-
-
Endpoint Analysis:
-
At the end of the study (defined by tumor size in the control group or a predetermined time point), euthanize the animals and excise the tumors.
-
Tumor tissue can be analyzed by immunohistochemistry (IHC) for markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3) to visualize the extent of cell killing in both Ag+ and Ag- cell populations.[21]
-
Conclusion
The bystander effect is a pivotal attribute of duocarmycin-based ADCs that enhances their therapeutic potential, particularly in the context of heterogeneous tumors. A thorough understanding of the underlying mechanisms and the use of robust experimental models to quantify this effect are essential for the successful development of this promising class of anticancer agents. The protocols and data presented in this guide provide a framework for researchers and drug developers to effectively evaluate and optimize the bystander killing capacity of novel duocarmycin-based ADCs.
References
- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Development of MGC018, a Duocarmycin-based Antibody-drug Conjugate Targeting B7-H3 for Solid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. mdpi.com [mdpi.com]
- 12. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 18. benchchem.com [benchchem.com]
- 19. agilent.com [agilent.com]
- 20. Rational Identification of Novel Antibody‐Drug Conjugate with High Bystander Killing Effect against Heterogeneous Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Development of Duocarmycin Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of duocarmycin-based antibody-drug conjugates (ADCs). Duocarmycins are a class of highly potent, DNA-alkylating agents that have emerged as powerful payloads for ADCs in targeted cancer therapy. Their unique mechanism of action, which is effective against both dividing and non-dividing cancer cells, makes them particularly promising for treating solid tumors and overcoming multidrug resistance.[1][2] This guide delves into the preclinical and clinical data, detailed experimental methodologies, and the critical role of linker technology in the successful development of these next-generation therapeutics.
The Duocarmycin Payload: A Potent DNA-Alkylating Agent
Duocarmycins, originally isolated from Streptomyces bacteria, are natural products known for their extreme cytotoxicity.[3][4] Their mechanism of action involves binding to the minor groove of DNA with a preference for AT-rich sequences.[1][3] Following this binding, they induce irreversible alkylation of the N3 position of adenine, which disrupts the DNA structure, leading to strand cleavage and ultimately, apoptotic cell death.[1][3] This potent activity, with IC50 values in the picomolar range, makes duocarmycins ideal candidates for ADC payloads, where targeted delivery can mitigate their inherent toxicity.[2][5]
Several synthetic analogs of duocarmycin, including CC-1065, adozelesin, bizelesin, and carzelesin, have been developed to optimize their therapeutic properties.[3] A key development in this area is the use of a prodrug form, such as seco-duocarmycin, which is inactive until it is cleaved and cyclized within the target cancer cell, enhancing the therapeutic window.[6]
Mechanism of Action of Duocarmycin ADCs
The therapeutic strategy of duocarmycin ADCs relies on the targeted delivery of the potent payload to cancer cells via a monoclonal antibody that recognizes a specific tumor-associated antigen. The general mechanism is a multi-step process:
Preclinical and Clinical Development of Trastuzumab Duocarmazine (SYD985)
A leading example of a duocarmycin ADC is trastuzumab duocarmazine (also known as SYD985), which targets the HER2 receptor. SYD985 is composed of the anti-HER2 antibody trastuzumab, linked to a seco-duocarmycin-hydroxybenzamide-azaindole (seco-DUBA) payload via a cleavable valine-citrulline linker.[7]
In Vitro Potency
SYD985 has demonstrated potent in vitro cytotoxicity against a panel of human cancer cell lines with varying levels of HER2 expression. Notably, it is significantly more potent than the approved ADC, T-DM1, in cell lines with low HER2 expression.[8]
| Cell Line | Cancer Type | HER2 Status | SYD985 IC50 (ng/mL) | T-DM1 IC50 (ng/mL) |
| SK-BR-3 | Breast Adenocarcinoma | 3+ | 10.9 | 16.2 |
| BT-474 | Breast Ductal Carcinoma | 3+ | 20.3 | 22.8 |
| NCI-N87 | Gastric Carcinoma | 3+ | 19.8 | 16.9 |
| AU565 | Breast Carcinoma | 2+ | 22.1 | 65.6 |
| HCC1954 | Breast Ductal Carcinoma | 2+ | 11.2 | 32.4 |
| JIMT-1 | Breast Carcinoma | 2+ | 16.0 | >1000 |
| MDA-MB-361 | Breast Carcinoma | 1+ | 26.3 | >1000 |
| KPL-1 | Breast Carcinoma | 1+ | 32.4 | >1000 |
Data sourced from van der Lee et al., Mol Cancer Ther, 2015.
In Vivo Efficacy in Xenograft Models
In vivo studies using patient-derived xenograft (PDX) models of breast cancer have shown that SYD985 is highly active in tumors with HER2 3+, 2+, and 1+ expression levels, whereas T-DM1 only showed significant antitumor activity in HER2 3+ models.[8]
| PDX Model | HER2 Status | SYD985 Treatment (mg/kg) | Outcome | T-DM1 Treatment (mg/kg) | Outcome |
| MAXF 1162 | 3+ | 5 | 7 out of 8 mice with complete tumor remission | 5 | No complete remission |
| HBCx-34 | 2+ | 1 | 4 out of 6 mice with complete response | up to 30 | No significant antitumor activity |
| HBCx-10 | 1+ | 1 | 4 out of 7 mice with complete response | up to 30 | No significant antitumor activity |
Data sourced from van der Lee et al., Mol Cancer Ther, 2015.
Clinical Trial Data (TULIP Study)
The Phase III TULIP study evaluated the efficacy and safety of trastuzumab duocarmazine compared to physician's choice of treatment in patients with pretreated HER2-positive metastatic breast cancer.[9][10]
| Endpoint | Trastuzumab Duocarmazine (n=291) | Physician's Choice (n=146) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | 7.0 months | 4.9 months | 0.64 (0.49-0.84) | 0.002 |
| Median Overall Survival | 21.0 months | 19.5 months | 0.87 (0.68-1.12) | 0.236 |
Data from the TULIP Phase III trial, as presented at the 2023 ESMO Congress.[9]
The study met its primary endpoint of a statistically significant improvement in progression-free survival.[10] While a numerical improvement in overall survival was observed, it did not reach statistical significance.[9]
Experimental Protocols
Detailed and robust experimental protocols are crucial for the evaluation of duocarmycin ADCs. Below are summaries of key methodologies.
Synthesis of seco-DUBA Payload
The synthesis of the prodrug payload, seco-duocarmycin-hydroxybenzamide-azaindole (seco-DUBA), is a multi-step process involving the preparation of the DNA-alkylating and DNA-binding moieties, followed by their coupling.
A detailed synthesis protocol for seco-DUBA has been published, involving reagents such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) for the coupling step.[1]
ADC Conjugation and DAR Determination
Duocarmycin payloads are typically conjugated to the antibody via reduced interchain disulfide bonds. The drug-to-antibody ratio (DAR) is a critical quality attribute that affects both efficacy and safety.[11][]
Conjugation:
-
Partial reduction of antibody interchain disulfides using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Conjugation of the linker-drug to the resulting free thiol groups.
-
Purification of the ADC, often using techniques like hydrophobic interaction chromatography (HIC), to obtain a more homogeneous product with a defined DAR.[1][13]
DAR Determination Methods:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the number of conjugated drugs.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides precise mass information to determine the distribution of drug-loaded antibody species.[11]
-
UV-Vis Spectrophotometry: A simpler method that can be used if the drug and antibody have distinct absorbance maxima.[14]
In Vitro Cytotoxicity Assay
The potency of duocarmycin ADCs is typically assessed using in vitro cytotoxicity assays on cancer cell lines.
A common protocol involves seeding cells, treating them with a range of ADC concentrations for several days, and then measuring cell viability using reagents like MTT or alamarBlue.[15][16] The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.[15]
Bystander Killing Assay
The ability of a duocarmycin ADC to kill neighboring antigen-negative tumor cells is a key feature, particularly in heterogeneous tumors. This "bystander effect" can be evaluated using co-culture assays.
Co-culture Bystander Assay Protocol:
-
Label antigen-negative cells with a fluorescent marker (e.g., RFP).
-
Co-culture the fluorescently labeled antigen-negative cells with unlabeled antigen-positive cells at a defined ratio.
-
Treat the co-culture with the ADC.
-
After a set incubation period (e.g., 5 days), quantify the number of surviving fluorescent antigen-negative cells using live-cell imaging or flow cytometry.[17]
A significant reduction in the number of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[17][18]
Future Directions and Conclusion
Duocarmycin-based ADCs represent a significant advancement in targeted cancer therapy.[19] The high potency of the duocarmycin payload, combined with the specificity of a monoclonal antibody and the use of cleavable linkers, allows for effective killing of tumor cells, including those with low antigen expression, through a bystander effect.[8] The clinical success of trastuzumab duocarmazine highlights the potential of this platform.
Future research in this area will likely focus on:
-
Developing novel duocarmycin analogs with improved properties.
-
Exploring new tumor-associated antigens to expand the applicability of this technology.
-
Optimizing linker and conjugation technologies to further improve the therapeutic index.
-
Investigating combination therapies, for instance, with immune checkpoint inhibitors or DNA damage response inhibitors, to enhance efficacy and overcome resistance.[20]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. Trastuzumab Duocarmazine in Pretreated Human Epidermal Growth Factor Receptor 2-Positive Advanced or Metastatic Breast Cancer: An Open-Label, Randomized, Phase III Trial (TULIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. hpst.cz [hpst.cz]
- 13. Preclinical profile of the HER2-targeting ADC SYD983/SYD985: introduction of a new duocarmycin-based linker-drug platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
The Pivotal Role of the Maleimidocaproyl (MC) Group in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects these two components, is a critical determinant of an ADC's safety and efficacy. Among the various linker chemistries, the maleimidocaproyl (MC) group has emerged as a widely utilized and versatile component. This technical guide provides an in-depth exploration of the multifaceted functions of the MC group in ADCs, detailing its role in linker stability, conjugation chemistry, and overall therapeutic performance.
The MC group is an integral part of both cleavable and non-cleavable linkers, serving primarily as a stable spacer that influences the pharmacokinetic profile and therapeutic index of the ADC.[1] Its robust thioether bond formed with cysteine residues on the antibody ensures drug stability in circulation, a crucial factor in minimizing off-target toxicity.[][] This guide will delve into the technical specifics of MC linker chemistry, present quantitative data on its performance, and provide detailed experimental protocols for the synthesis and characterization of MC-containing ADCs.
Core Functions of the Maleimidocaproyl (MC) Group
The maleimidocaproyl group fulfills several critical functions within an ADC linker, contributing significantly to the overall stability, efficacy, and manufacturability of the therapeutic.
Spacer Function and Steric Hindrance
The six-carbon chain of the caproyl moiety in the MC group acts as a spacer, physically separating the cytotoxic payload from the antibody. This spatial separation is crucial for several reasons:
-
Enzymatic Access: In cleavable linkers, such as the widely used maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PABC) linker, the MC spacer provides sufficient distance for proteases like cathepsin B to access and cleave the peptide sequence (valine-citrulline), enabling the release of the payload within the target cell.[1][4]
-
Reduced Steric Hindrance: The spacer minimizes steric hindrance that the bulky antibody could impose on the payload, preserving the drug's ability to interact with its intracellular target upon release.
-
Improved Physicochemical Properties: By distancing the often hydrophobic payload from the antibody surface, the MC spacer can help mitigate aggregation issues that might arise from the hydrophobic interactions between payload molecules on the ADC.[1]
Stable Covalent Linkage via Thiol-Maleimide Chemistry
The maleimide (B117702) portion of the MC group is highly reactive towards the sulfhydryl (thiol) groups of cysteine residues on the antibody.[] This reaction, a Michael addition, forms a stable covalent thioether bond. This stability is paramount for:
-
Preventing Premature Drug Release: A stable linker ensures that the potent cytotoxic payload remains attached to the antibody while in systemic circulation, preventing its premature release and subsequent damage to healthy tissues.[1] This directly contributes to a wider therapeutic window.
-
Controlling Drug-to-Antibody Ratio (DAR): The specific reactivity of maleimide with cysteines allows for controlled conjugation, leading to a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR).[5] The interchain disulfide bonds of the antibody are often reduced to provide free cysteine residues for conjugation.[5]
Role in Both Cleavable and Non-Cleavable Linkers
The versatility of the MC group is evident in its application in both major classes of ADC linkers:
-
Cleavable Linkers: As part of constructs like mc-vc-PABC-MMAE, the MC group is a key component of a system designed for controlled intracellular drug release.[1][4]
-
Non-Cleavable Linkers: In non-cleavable linkers, such as mc-MMAF, the entire antibody-linker-drug conjugate is internalized and degraded within the lysosome. The final active metabolite consists of the drug, the MC linker, and the cysteine amino acid residue.[6][7] The stability of the MC linker is advantageous in this context, ensuring that the payload is only released after lysosomal degradation of the antibody.[6][7]
Quantitative Data on MC-Containing ADCs
The performance of ADCs is quantitatively assessed through various parameters. The following tables summarize key data for ADCs utilizing MC-containing linkers.
| ADC Component | Linker Type | Average DAR | Plasma Stability (Half-life) | Reference |
| Trastuzumab-mc-vc-PABC-MMAE | Cleavable | 3.5 - 4.0 | ~7 days | [8] |
| 1F6-mc-MMAF | Non-cleavable | Not Specified | > 2 weeks (in mice) | [9] |
| Brentuximab Vedotin (Adcetris®) | mc-vc-PABC-MMAE (Cleavable) | ~4 | Not Specified | [10] |
| Depatuxizumab Mafodotin | mc-MMAF (Non-cleavable) | Not Specified | Not Specified | [6] |
Table 1: Drug-to-Antibody Ratio (DAR) and Plasma Stability of MC-Containing ADCs
| ADC | Cell Line | IC50 (nM) | In Vivo Efficacy (Tumor Model) | Reference |
| Trastuzumab-mc-vc-PABC-MMAE | BT-474 (HER2+) | Low nanomolar range | Significant tumor regression (Xenograft) | [11] |
| 1F6-mc-MMAF | Renal Cell Carcinoma Xenografts | Not Specified | Significant therapeutic efficacy | [9] |
| Cyclodextrin-containing ADCs (vs. Adcetris®) | Karpas-299 (CD30+) | 16-34 pM | Greater efficacy than Adcetris® | [10] |
Table 2: In Vitro and In Vivo Efficacy of MC-Containing ADCs
Experimental Protocols
Detailed methodologies are crucial for the successful development and characterization of ADCs. The following sections provide protocols for key experiments involving MC-containing ADCs.
Protocol 1: Cysteine-Directed Conjugation of a Maleimide-Containing Linker to a Monoclonal Antibody
Objective: To conjugate a maleimide-activated drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-activated drug-linker (e.g., mc-vc-PABC-MMAE) dissolved in an organic solvent (e.g., DMSO)
-
Quenching reagent: N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)
-
Reaction buffer: Phosphate buffer with EDTA (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)[12]
Procedure:
-
Antibody Reduction:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Add a 10-20 molar excess of TCEP or DTT to the mAb solution.[13]
-
Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.[12][13]
-
Remove the excess reducing agent by buffer exchange using an appropriate method like SEC or TFF.
-
-
Conjugation Reaction:
-
Cool the reduced antibody solution to 4°C.
-
Prepare the maleimide-activated drug-linker solution in a minimal amount of a compatible organic solvent like DMSO.
-
Add a slight molar excess (e.g., 1.2 to 1.5-fold per free thiol) of the drug-linker solution to the reduced antibody solution with gentle mixing.
-
Allow the reaction to proceed at 4°C for 1-2 hours or at room temperature for 1 hour.
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine relative to the maleimide-linker to quench any unreacted maleimide groups.
-
Incubate for 15-20 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components using SEC or TFF.
-
The final ADC product should be in a formulation buffer suitable for storage and downstream applications.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of drug-loaded species in an ADC sample.
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HIC mobile phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Separation:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the prepared ADC sample.
-
Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).
-
Integrate the peak area for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To evaluate the potency of an ADC in killing target cancer cells.
Materials:
-
Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC sample and unconjugated payload
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the free payload in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the ADC or payload.
-
Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
-
Cell Viability Measurement:
-
After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cell viability against the logarithm of the ADC or payload concentration.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) using a non-linear regression analysis.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: ADC internalization and payload release pathway.
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Contribution of linker stability to the activities of anticancer immunoconjugates. | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 11. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. kinampark.com [kinampark.com]
Duocarmycin Payload Class: A Technical Guide to Core Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The duocarmycins are a class of exceptionally potent, naturally derived antitumor antibiotics first isolated from Streptomyces species.[1] Their extreme cytotoxicity, with activity in the picomolar range, has made them a subject of intense interest for cancer therapy.[2] This technical guide provides an in-depth overview of the core characteristics of the duocarmycin payload class, with a focus on their mechanism of action, structure-activity relationships, and application in antibody-drug conjugates (ADCs).
Mechanism of Action: DNA Alkylation
The cytotoxic effects of duocarmycins stem from their ability to bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine.[3][4] This process is highly sequence-selective, with a preference for AT-rich regions.[3][4] The alkylation of DNA disrupts its structure and interferes with critical cellular processes such as replication and transcription, ultimately leading to apoptosis.[3] A key feature of duocarmycins is their ability to exert their cytotoxic effects in any phase of the cell cycle, making them effective against both dividing and non-dividing cancer cells.[5]
The activation of the duocarmycin warhead is a critical step in its mechanism of action. The inactive form, a seco-duocarmycin, undergoes a conformational change upon binding to the DNA minor groove, which catalyzes the formation of a reactive cyclopropane (B1198618) ring. This strained ring is then susceptible to nucleophilic attack by the N3 of adenine, leading to irreversible DNA alkylation.
Physicochemical Properties
The physicochemical properties of duocarmycins, such as solubility and stability, are critical considerations for their development as therapeutic agents. While highly potent, natural duocarmycins often exhibit poor water solubility.[6] Efforts to improve these properties have led to the development of synthetic analogues with modified physicochemical characteristics.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Solubility | Density (g/cm³) |
| Duocarmycin SA | C₂₅H₂₃N₃O₇ | 477.47 | Sparingly Soluble (0.030 g/L at 25°C) | 1.53 ± 0.1 |
| seco-Duocarmycin SA | Not specified | Not specified | Low water solubility (0.46 mg/mL) | Not specified |
| PEG-derivatized duocarmycin SA analogues | Varied | Varied | Progressively increasing water solubility with increasing ethylene (B1197577) glycol units | Not specified |
Table 1: Physicochemical Properties of Selected Duocarmycins.[5][6]
Structure-Activity Relationships (SAR)
The structure of duocarmycins can be broadly divided into two key components: the DNA-alkylating subunit and the DNA-binding subunit. Extensive SAR studies have revealed the critical features of each subunit for potent cytotoxic activity. The cyclopropabenz[e]indolone (CBI) and cyclopropapyrrolo[e]indolone (CPI) moieties are common and highly effective alkylating units.[7] The DNA-binding portion, typically an indole-containing structure, contributes to the sequence-selective binding in the DNA minor groove. Modifications to this part of the molecule can influence both potency and physicochemical properties.
| Duocarmycin Analogue | Cell Line | IC₅₀ (nM) |
| Duocarmycin A (DUMA) | HeLa S₃ | 0.006 |
| Duocarmycin B1 (DUMB1) | HeLa S₃ | 0.035 |
| Duocarmycin B2 (DUMB2) | HeLa S₃ | 0.1 |
| Duocarmycin C1 (DUMC1) | HeLa S₃ | 8.5 |
| Duocarmycin C2 (DUMC2) | HeLa S₃ | 0.57 |
| Duocarmycin SA (DSA) | HeLa S₃ | 0.00069 |
| Duocarmycin SA (DSA) | L1210 | 0.01 |
| Duocarmycin SA (DSA) | U-138 MG | 0.4 |
| Duocarmycin TM (CBI-TMI) | BJAB | 153 |
| Duocarmycin TM (CBI-TMI) | WSU-DLCL2 | 79 |
Table 2: In Vitro Cytotoxicity (IC₅₀) of Various Duocarmycin Analogues in Different Cancer Cell Lines.[2][3][8][9][10][11]
Duocarmycins in Antibody-Drug Conjugates (ADCs)
The extraordinary potency of duocarmycins makes them highly attractive payloads for ADCs. In an ADC, the duocarmycin is attached to a monoclonal antibody (mAb) via a linker. The mAb directs the potent payload to cancer cells that express a specific target antigen on their surface. Upon binding to the target, the ADC is internalized, and the duocarmycin is released inside the cell to exert its DNA-alkylating effect. This targeted delivery strategy aims to maximize the therapeutic window by increasing the concentration of the cytotoxic agent at the tumor site while minimizing systemic exposure and associated off-target toxicities.
Several duocarmycin-based ADCs have entered clinical development, including SYD985 (trastuzumab duocarmazine) and MGC018. These ADCs utilize cleavable linkers that are designed to be stable in circulation and release the active duocarmycin payload upon internalization into the target cancer cell.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the in vitro cytotoxicity of duocarmycin analogues or duocarmycin-based ADCs using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Duocarmycin compound or ADC of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the duocarmycin compound or ADC in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include untreated control wells containing only medium.
-
Incubation: Incubate the plate for a specified period (e.g., 72-144 hours) at 37°C in a humidified 5% CO₂ atmosphere.[3]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[1][3][12]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Incubate overnight at 37°C.[1][3]
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
DNA Alkylation Assay (Taq Polymerase Stop Assay)
This assay is used to determine the sequence specificity and efficiency of DNA alkylation by duocarmycin compounds.
Principle: DNA alkylation by a duocarmycin creates a lesion that blocks the progression of a DNA polymerase during a primer extension reaction. The sites of polymerase arrest, which correspond to the alkylation sites, can be visualized by gel electrophoresis.
Materials:
-
DNA template containing the target sequence (e.g., a plasmid or a specific oligonucleotide)
-
5'-radiolabeled primer
-
Taq DNA polymerase and reaction buffer[13]
-
dNTPs
-
Duocarmycin compound
-
Sequencing gel apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
DNA-Drug Incubation: Incubate the DNA template with varying concentrations of the duocarmycin compound in a suitable buffer at 37°C for a defined period to allow for DNA alkylation.
-
Primer Annealing: Add the 5'-radiolabeled primer to the reaction mixture and anneal by heating to 95°C and then slowly cooling to the primer's annealing temperature.
-
Primer Extension: Initiate the primer extension reaction by adding Taq DNA polymerase, dNTPs, and the appropriate reaction buffer.[13]
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., formamide (B127407) with loading dyes).
-
Gel Electrophoresis: Separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.
-
Visualization: Visualize the radiolabeled DNA fragments using a phosphorimager or by exposing the gel to autoradiography film. The bands that appear represent the sites where the polymerase was arrested due to DNA alkylation. Dideoxy sequencing lanes for the same template can be run alongside to precisely map the alkylation sites.
In Vivo Xenograft Efficacy Study
This protocol provides a general framework for evaluating the antitumor efficacy of a duocarmycin-based ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line that expresses the target antigen
-
Matrigel (optional)
-
Duocarmycin-based ADC
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of the human cancer cell line (typically 1-10 million cells), sometimes mixed with Matrigel, into the flank of the immunodeficient mice.[14]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly (e.g., twice weekly) using caliper measurements (Tumor Volume = 0.5 x Length x Width²).[15]
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups (typically 5-10 mice per group).[14] Administer the duocarmycin-based ADC and vehicle control intravenously (or via another appropriate route) according to the predetermined dosing schedule and concentration.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition or regression. Survival can also be monitored as a secondary endpoint.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.
Visualizations
Caption: Signaling pathway of a duocarmycin-based ADC from receptor binding to apoptosis induction.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. adcreview.com [adcreview.com]
- 6. A Fundamental Relationship Between Hydrophobic Properties and Biological Activity for the Duocarmycin Class of DNA Alkylating Antitumor Drugs: Hydrophobic Binding-Driven-Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of MC-Val-Cit-PAB-duocarmycin chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of MC-Val-Cit-PAB-duocarmycin chloride, a potent antibody-drug conjugate (ADC) payload. The document covers the synthesis of the cleavable linker, its conjugation to the duocarmycin payload, and relevant quantitative data.
Introduction
This compound is a highly cytotoxic agent designed for targeted delivery to cancer cells via an antibody. It comprises three key components:
-
Maleimidocaproyl (MC): A functional group that allows for conjugation to thiol groups on antibodies.
-
Valine-Citrulline (Val-Cit): A dipeptide linker that is specifically cleaved by cathepsin B, an enzyme overexpressed in the lysosomal compartments of many tumor cells.[][2]
-
p-aminobenzyl (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the active drug.[3]
-
Duocarmycin: A potent DNA alkylating agent that binds to the minor groove of DNA and causes cell death.[2][3][4] The payload is often used in its less active seco-duocarmycin prodrug form, which is activated upon release inside the target cell.[3][5]
The chloride salt form of the final conjugate is often used for formulation and stability purposes. This document outlines the synthetic route to this complex molecule, providing protocols and data to aid in its successful laboratory-scale synthesis.
Synthesis Overview
The synthesis of this compound can be broadly divided into two main stages:
-
Synthesis of the MC-Val-Cit-PAB Linker: This involves the sequential coupling of the amino acids and the maleimide (B117702) group, often utilizing protecting group strategies to ensure regioselectivity.
-
Conjugation to Duocarmycin: The synthesized linker is then activated and conjugated to a suitable hydroxyl group on the seco-duocarmycin molecule.
The overall synthetic workflow is depicted below.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are based on established methodologies and provide a general guideline for the synthesis.[6][7] Researchers should adapt these protocols based on their specific starting materials and available laboratory equipment.
Synthesis of Fmoc-Val-Cit-PAB-OH
This protocol describes an improved, high-yield synthesis of the core dipeptide linker, minimizing epimerization.[6]
Step 1: Synthesis of Fmoc-Cit-PABOH
-
To a solution of Fmoc-L-Citrulline (1.0 equiv) in DMF, add HATU (1.1 equiv) and DIPEA (2.0 equiv).
-
Stir the mixture for 10 minutes at room temperature.
-
Add 4-aminobenzyl alcohol (1.2 equiv) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield Fmoc-Cit-PABOH.
Step 2: Synthesis of Fmoc-Val-Cit-PABOH
-
Dissolve Fmoc-Cit-PABOH (1.0 equiv) in a 20% solution of piperidine (B6355638) in DMF.
-
Stir at room temperature for 1 hour to effect Fmoc deprotection.
-
Remove the solvent under high vacuum.
-
Dissolve the resulting amine in DMF and add Fmoc-Val-OSu (1.1 equiv) and DIPEA (2.0 equiv).
-
Stir the reaction at room temperature overnight.
-
Work up the reaction as described in Step 1.
-
Purify by flash chromatography to obtain Fmoc-Val-Cit-PABOH.[7]
Synthesis of MC-Val-Cit-PAB-OH
-
Deprotect Fmoc-Val-Cit-PABOH (1.0 equiv) using 20% piperidine in DMF as described previously.
-
After removal of the solvent, dissolve the resulting amine in DMF.
-
Add 6-maleimidohexanoic acid succinimidyl ester (MC-OSu) (1.1 equiv) and DIPEA (2.0 equiv).
-
Stir the reaction at room temperature for 4 hours.
-
Work up the reaction and purify by flash chromatography to yield MC-Val-Cit-PAB-OH.
Synthesis of this compound
This final conjugation step requires careful handling due to the potent nature of duocarmycin.
Step 1: Activation of MC-Val-Cit-PAB-OH
-
Dissolve MC-Val-Cit-PAB-OH (1.0 equiv) in anhydrous DCM.
-
Add p-nitrophenol (1.1 equiv) and DCC (1.1 equiv).
-
Stir the reaction at room temperature for 3-4 hours to form the p-nitrophenyl (PNP) activated ester.
-
Filter the reaction to remove the DCU byproduct and concentrate the filtrate.
Step 2: Conjugation to seco-Duocarmycin
-
Dissolve the activated linker (MC-Val-Cit-PAB-PNP) (1.0 equiv) and a suitable protected seco-duocarmycin derivative (e.g., with a free hydroxyl group) (1.2 equiv) in anhydrous DMF.[3]
-
Add a non-nucleophilic base such as DIPEA (2.0 equiv).
-
Stir the reaction under an inert atmosphere (e.g., Argon) at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the crude product by preparative HPLC.
Step 3: Deprotection and Chloride Salt Formation
-
If protecting groups are present on the duocarmycin moiety, remove them using appropriate conditions (e.g., TFA for Boc groups).
-
After purification, dissolve the final conjugate in a minimal amount of a suitable solvent (e.g., DCM).
-
Add a solution of HCl in a non-polar solvent (e.g., 1M HCl in ether) dropwise with stirring.
-
The chloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield this compound.
Quantitative Data
The following table summarizes representative yields and purity data for the key synthetic steps. Actual results may vary depending on reaction scale and specific conditions.
| Step | Product | Typical Yield (%) | Purity (HPLC) | Reference |
| Fmoc-Cit + PABOH | Fmoc-Cit-PABOH | 60-80 | >95% | [6] |
| Fmoc-Deprotection & Val Coupling | Fmoc-Val-Cit-PABOH | 85-95 | >98% | [6][7] |
| Fmoc-Deprotection & MC Coupling | MC-Val-Cit-PAB-OH | 90-95 | >98% | [6] |
| Linker Activation & Conjugation | MC-Val-Cit-PAB-duocarmycin | 40-60 | >95% | [3] |
Mechanism of Action
The efficacy of the resulting ADC is dependent on a series of events, starting from antibody binding to the target cell to the final DNA alkylation by duocarmycin.
Figure 2: Mechanism of action of a duocarmycin-based antibody-drug conjugate.
Conclusion
The synthesis of this compound is a multi-step process that requires careful execution and purification. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of ADC development. The modular nature of the synthesis allows for the adaptation of the linker and payload to suit different antibodies and therapeutic targets.
Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a recommendation or endorsement of any specific product or procedure. All laboratory work should be conducted with appropriate safety precautions.
References
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
Application Notes and Protocols for the Conjugation of MC-Val-Cit-PAB-Duocarmycin to an Antibody
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of the potent cytotoxic agent, duocarmycin, to a monoclonal antibody (mAb) using the cleavable linker system, maleimidocaproyl-valine-citrulline-p-aminobenzyl (MC-Val-Cit-PAB). This process results in the formation of an Antibody-Drug Conjugate (ADC), a targeted therapeutic designed to selectively deliver the cytotoxic payload to cancer cells.
The MC-Val-Cit-PAB linker is a sophisticated system designed for controlled drug release within the tumor microenvironment. The maleimide (B117702) group facilitates covalent attachment to the antibody, while the valine-citrulline dipeptide is specifically cleaved by cathepsin B, an enzyme overexpressed in many tumor cells.[1] Following enzymatic cleavage, the self-immolative PAB spacer releases the active duocarmycin payload.[1][2] Duocarmycins are highly potent DNA alkylating agents that bind to the minor groove of DNA, leading to cell death.[3][4][5]
This document outlines the essential steps for successful conjugation, including antibody preparation through disulfide bond reduction, the conjugation reaction itself, and the subsequent purification and characterization of the resulting ADC.
Principle of Cysteine-Based Conjugation
The most common strategy for conjugating maleimide-containing linkers to an antibody involves the thiol groups of cysteine residues.[][7] In their native state, the cysteine residues in an antibody's hinge region are involved in interchain disulfide bonds. To make them available for conjugation, these disulfide bonds must be partially or fully reduced to generate free sulfhydryl (-SH) groups. The maleimide group of the MC-Val-Cit-PAB-duocarmycin linker then reacts with these free thiols via a Michael addition reaction to form a stable thioether bond.[][7]
The number of drug molecules conjugated to a single antibody, known as the Drug-to-Antibody Ratio (DAR), is a critical quality attribute of an ADC. The DAR can be controlled by modulating the extent of disulfide bond reduction.[8][9] A partial reduction typically yields a heterogeneous mixture of ADCs with DAR values of 0, 2, 4, 6, or 8.[8]
Experimental Workflow
The overall workflow for the preparation of an MC-Val-Cit-PAB-duocarmycin ADC can be divided into four main stages: Antibody Preparation, Drug-Linker Preparation, Conjugation, and Purification & Analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. MC-Val-Cit-PAB-Gly-NHS ester, ADC linker | BroadPharm [broadpharm.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
Application Notes and Protocols: In Vivo Efficacy of MC-Val-Cit-PAB-Duocarmycin Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics. They combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent, delivered via a specialized linker. The MC-Val-Cit-PAB-duocarmycin system is a prominent example of this technology. It utilizes a maleimidocaproyl (MC) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker, and a p-aminobenzyl alcohol (PAB) self-immolative group to connect the antibody to the duocarmycin payload.[1][2][3] Duocarmycins are highly potent DNA alkylating agents that bind to the minor groove of DNA, causing irreversible damage and subsequent tumor cell death.[4][5] This mechanism is effective against both dividing and non-dividing cells.[6]
A key feature of this ADC platform is its efficacy in tumors with heterogeneous or low antigen expression, largely attributed to the membrane-permeable nature of the released payload, which can eliminate neighboring antigen-negative cells in a "bystander effect".[6][7] This document provides a summary of in vivo efficacy data and detailed experimental protocols for evaluating ADCs based on this technology, with a focus on the well-documented HER2-targeting ADC, SYD985 (trastuzumab duocarmazine).
Mechanism of Action
The efficacy of a Val-Cit-PAB-duocarmycin ADC begins with the antibody binding to its target antigen on the cancer cell surface. The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to the lysosome. Inside the acidic environment of the lysosome, the enzyme Cathepsin B cleaves the Val-Cit dipeptide linker.[8] This cleavage triggers the spontaneous 1,6-elimination of the PAB spacer, releasing the unmodified and highly potent duocarmycin payload into the cytoplasm.[8] The payload then travels to the nucleus, alkylates DNA, and induces apoptosis.[4][6] If the released payload is membrane-permeable, it can diffuse out of the target cell and kill adjacent cancer cells that may not express the target antigen, a process known as the bystander effect.
Caption: Mechanism of action for a MC-Val-Cit-PAB-duocarmycin ADC.
Data Presentation: In Vivo Efficacy
The following tables summarize the in vivo anti-tumor activity of SYD985, a trastuzumab-based ADC utilizing the vc-seco-DUBA (a Val-Cit-PAB-duocarmycin derivative) linker-payload system. The studies highlight its potent efficacy, particularly in tumor models with low to moderate HER2 expression where other ADCs like T-DM1 show limited activity.
Table 1: Summary of In Vivo Efficacy of SYD985 in Breast Cancer Xenograft Models
| Model Type | HER2 Status (IHC) | Treatment | Dose (mg/kg) | Key Outcomes | Reference |
| PDX (MAXF 449) | 1+ | SYD985 | 3 | Induced complete tumor remission after a single dose. | [9] |
| PDX (MAXF MX1) | 1+ | SYD985 | 3 | Demonstrated very potent anti-tumor activity. T-DM1 was inactive. | [7][9] |
| PDX (HBCx-10) | 1+ | SYD985 | 3 | Showed significant anti-tumor activity. | [7] |
| PDX (ST313) | 2+ | SYD985 | 3 | Induced complete tumor remission after a single dose. | [7][9] |
| PDX (HBCx-34) | 2+ | SYD985 | 3 | Demonstrated very potent anti-tumor activity. T-DM1 was inactive. | [7][9] |
| CDX (BT-474) | 3+ | SYD985 | 1, 3, 10 | Showed significant anti-tumor activity, comparable to T-DM1. | [7][10] |
| PDX (MAXF 1162) | 3+ | SYD985 | 3 | Showed significant anti-tumor activity, similar to T-DM1. | [7] |
PDX: Patient-Derived Xenograft; CDX: Cell Line-Derived Xenograft; IHC: Immunohistochemistry.
Table 2: Summary of In Vivo Efficacy of SYD985 in Other Carcinoma Models
| Cancer Type | Model Type | HER2 Status (IHC) | Treatment | Dose | Key Outcomes | Reference |
| Epithelial Ovarian | Xenograft (OVA10) | 3+ | SYD985 | Single Injection | Induced complete tumor regression in 40% of mice; significantly more active than T-DM1. | [11] |
| Uterine Serous | Xenograft (Multiple) | 1+, 2+, 3+ | SYD985 | Not specified | Significantly more potent (10- to 70-fold) than T-DM1, especially against 1+/2+ models. | [6] |
| Gastric | NCI-N87 Xenograft | HER2-expressing | SYD985 + ATR Inhibitor | Not specified | Combination treatment resulted in very strong anti-tumor effects compared to ADC alone. | [12] |
Experimental Protocols
This section provides a generalized protocol for conducting an in vivo efficacy study of a MC-Val-Cit-PAB-duocarmycin ADC in a mouse xenograft model.
Objective: To evaluate the anti-tumor activity of a test ADC in a subcutaneous tumor model.
Materials:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID, Rag2, or Athymic Nude), 6-8 weeks old.
-
Tumor Cells/Tissue: Human cancer cell line or patient-derived tumor fragments.
-
Reagents: Matrigel (or similar basement membrane matrix), sterile PBS, test ADC, vehicle control, positive control ADC (if applicable).
-
Equipment: Calipers, analytical balance, sterile syringes and needles, animal housing facilities.
Protocol Steps:
-
Tumor Establishment:
-
For cell line-derived xenografts (CDX): Harvest cancer cells during their exponential growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5-10 x 10⁶ cells per 100-200 µL.
-
For patient-derived xenografts (PDX): Use cryopreserved or freshly resected tumor fragments.
-
Implant the cell suspension or tumor fragment subcutaneously into the flank of the mice.
-
Allow tumors to grow to a predetermined volume, typically 150-200 mm³ (0.15-0.2 cm³).[11]
-
-
Animal Randomization and Grouping:
-
Once tumors reach the target size, randomize mice into treatment groups (e.g., n=8-10 mice per group).
-
Typical groups include: Vehicle Control, Isotype Control ADC, Test ADC (at various dose levels), and a Positive Control ADC (e.g., T-DM1).
-
-
ADC Preparation and Administration:
-
Monitoring and Data Collection:
-
Measure tumor dimensions using calipers at least twice weekly. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health (e.g., posture, activity, grooming) twice weekly as an indicator of toxicity.
-
Plot mean tumor volume ± SEM for each group over time to visualize tumor growth inhibition.
-
-
Study Endpoints:
-
The study is typically terminated when tumors in the vehicle control group reach a predetermined maximum size (e.g., 1,500 mm³).[11]
-
Individual animals may be euthanized earlier if tumors become necrotic, ulcerated, or if the animal shows signs of significant distress or exceeds a defined body weight loss threshold (e.g., >20%).[11]
-
At the end of the study, tumors can be excised for further ex vivo analysis (e.g., histology, biomarker analysis).
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for an in vivo ADC efficacy study.
Caption: A typical experimental workflow for an in vivo ADC efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adcreview.com [adcreview.com]
- 10. researchgate.net [researchgate.net]
- 11. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
Application Notes and Protocols: Utilizing MC-Val-Cit-PAB-Duocarmycin in HER2-Positive Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the high potency of cytotoxic agents.[1][2] This document details the application and protocols for an ADC composed of a HER2-targeting monoclonal antibody, a cleavable MC-Val-Cit-PAB linker, and the duocarmycin payload. Human Epidermal Growth Factor Receptor 2 (HER2) is a well-validated therapeutic target, overexpressed in 20-30% of invasive breast cancers and also found in gastric, ovarian, and other cancers.[3][4] This overexpression is linked to aggressive tumor growth and poor prognosis.[3] The duocarmycin payload is an exceptionally potent DNA alkylating agent that functions by binding to the minor groove of DNA and irreversibly alkylating adenine (B156593) at the N3 position, leading to DNA damage and apoptotic cell death.[5][6][7] The valine-citrulline (Val-Cit) linker is designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells, ensuring targeted payload release within the cancer cell while maintaining stability in systemic circulation.
Mechanism of Action
The ADC exerts its cytotoxic effect through a multi-step process that begins with specific targeting of HER2-expressing cancer cells.
-
Binding and Internalization: The monoclonal antibody component of the ADC specifically binds to the HER2 receptor on the surface of cancer cells.[8]
-
Lysosomal Trafficking: Following binding, the ADC-HER2 receptor complex is internalized by the cell via endocytosis and trafficked to the lysosome.[8]
-
Linker Cleavage: Within the acidic environment of the lysosome, the Val-Cit dipeptide portion of the linker is cleaved by the protease Cathepsin B.[9]
-
Payload Release: Cleavage of the linker initiates a self-immolation cascade of the PAB (p-aminobenzylcarbamate) spacer, leading to the release of the active duocarmycin payload into the cytoplasm.
-
DNA Alkylation and Apoptosis: The released duocarmycin translocates to the nucleus, where it binds to the minor groove of DNA and causes irreversible alkylation.[5][] This DNA damage triggers cell cycle arrest and apoptosis, leading to potent and targeted cell death.[5][6]
HER2 Signaling Pathway Context
HER2 is a member of the ErbB family of receptor tyrosine kinases.[3] Upon dimerization, typically with HER3, it undergoes autophosphorylation, initiating downstream signaling cascades like the PI3K/Akt and MAPK pathways.[4][11] These pathways are crucial for promoting cell proliferation, survival, and migration.[11] The ADC's mechanism is not to block this signaling directly but to use the HER2 receptor as a gateway for delivering a potent cytotoxic payload.
Experimental Protocols
Detailed methodologies for the characterization and evaluation of the anti-HER2-MC-Val-Cit-PAB-duocarmycin ADC are provided below.
Protocol 1: ADC Characterization - Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that influences the ADC's efficacy and toxicity.[12] Hydrophobic Interaction Chromatography (HIC) is a standard method for determining DAR.[12][13]
Objective: To determine the average DAR and the distribution of drug-loaded species.
Materials:
-
Anti-HER2-MC-Val-Cit-PAB-duocarmycin ADC sample
-
HPLC system with a HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0
-
UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[12]
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Injection: Inject 20-50 µL of the prepared sample onto the column.
-
Chromatographic Separation: Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.[12]
-
Detection: Monitor the elution profile using a UV detector at 280 nm (for the antibody) and a wavelength appropriate for the duocarmycin payload if it has a distinct absorbance.
-
Data Analysis:
-
Identify the peaks corresponding to the different drug-loaded species (e.g., DAR0, DAR2, DAR4).
-
Calculate the area under each peak.
-
The average DAR is calculated as the weighted average of the different species: Average DAR = Σ(Peak Area_n * DAR_n) / Σ(Total Peak Area) where 'n' is the number of drugs conjugated for a given peak.
-
Protocol 2: In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC against HER2-positive and HER2-negative cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC.
Materials:
-
HER2-negative control cell line (e.g., MDA-MB-468, SW620).[14][15]
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics).
-
96-well cell culture plates.
-
Anti-HER2-MC-Val-Cit-PAB-duocarmycin ADC.
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin).
-
Plate reader (luminometer or fluorometer).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Dilution: Prepare a serial dilution of the ADC in cell culture medium. A typical concentration range would be from 1 pM to 1 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the diluted ADC solutions. Include untreated cells as a negative control and cells treated with a non-targeting control ADC.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.[15]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the untreated control wells (100% viability).
-
Plot the cell viability against the logarithm of the ADC concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of the ADC in a living organism.
Objective: To assess the ability of the ADC to inhibit tumor growth in a HER2-positive xenograft mouse model.
Materials:
-
HER2-positive cancer cells (e.g., NCI-N87, SK-OV-3).[18]
-
Matrigel (optional, for enhancing tumor take rate).
-
Anti-HER2-MC-Val-Cit-PAB-duocarmycin ADC.
-
Vehicle control (e.g., PBS).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 million HER2-positive cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[16]
-
Tumor Growth Monitoring: Monitor the mice regularly until the tumors reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.[17]
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, anti-HER2 ADC at various doses).
-
Treatment Administration: Administer the ADC and controls intravenously (i.v.) via the tail vein. A typical dosing schedule might be once every week for 3-4 weeks.[16][17]
-
Efficacy Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).[17]
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.
-
At necropsy, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry).[18]
-
Data Presentation
The following tables present example data that could be generated from the protocols above.
Table 1: In Vitro Cytotoxicity of Anti-HER2-ADC
| Cell Line | HER2 Status | IC50 (nM) |
|---|---|---|
| SK-BR-3 | 3+ | 0.22[15] |
| NCI-N87 | 3+ | 0.35 |
| SK-OV-3 | 2+ | 0.44[15] |
| MDA-MB-468 | Negative | >1000 |
| SW620 | Negative | >1000[15] |
Table 2: In Vivo Efficacy in NCI-N87 Xenograft Model
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | TGI (%) |
|---|---|---|---|
| Vehicle Control | - | 1850 ± 210 | - |
| Non-targeting ADC | 10 | 1790 ± 195 | 3% |
| Anti-HER2 ADC | 3 | 550 ± 90 | 70% |
| Anti-HER2 ADC | 10 | 150 ± 45 | 92% |
Table 3: ADC Characterization Summary
| Parameter | Result | Method |
|---|---|---|
| Average DAR | 2.8 | HIC-HPLC |
| Monoclonal Antibody | Anti-HER2 IgG1 | - |
| Linker | MC-Val-Cit-PAB | - |
| Payload | Duocarmycin | - |
Logical Structure of the ADC
The ADC is a tripartite molecule where each component has a distinct and critical function. The antibody provides specificity, the payload provides potency, and the linker connects them, ensuring stability in circulation and timely release at the target site.
References
- 1. Clinical perspective: Antibody-drug conjugates for the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unchainedlabs.com [unchainedlabs.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Duocarmycin - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 11. Cancer stem cells and HER2 positive breast cancer: The story so far - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Note and Protocol: In Vitro Val-Cit Linker Cleavage Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The valine-citrulline (Val-Cit) dipeptide linker is a critical component in the design of antibody-drug conjugates (ADCs).[1][][3] Its strategic advantage lies in its susceptibility to cleavage by specific lysosomal proteases, most notably Cathepsin B, which are often upregulated in the tumor microenvironment.[][4][][6] This targeted cleavage mechanism ensures the controlled release of the cytotoxic payload within cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[][] This document provides detailed protocols for conducting an in vitro cleavage assay to evaluate the enzymatic hydrolysis of the Val-Cit linker, a crucial step in the characterization and preclinical assessment of ADCs.
The fundamental principle of the assay involves the incubation of a Val-Cit linker-containing substrate, such as an ADC or a model peptide, with the protease Cathepsin B.[6][7] The cleavage of the amide bond between citrulline and a self-immolative spacer, commonly p-aminobenzyl carbamate (B1207046) (PABC), triggers a cascade that releases the payload.[][8][9][10] The rate of this release can be quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or through fluorescence-based methods.[6][7]
Signaling Pathway and Cleavage Mechanism
The cleavage of the Val-Cit linker is a key event in the mechanism of action of many ADCs. After an ADC binds to its target antigen on a cancer cell, it is internalized through receptor-mediated endocytosis.[7] The ADC then traffics to the lysosome, an acidic organelle rich in proteases. Inside the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide.[4][] This enzymatic cleavage initiates the self-immolation of the PABC spacer, leading to the release of the active drug payload into the cytoplasm, where it can exert its cytotoxic effect.[8][9][10]
Figure 1. ADC internalization and payload release pathway.
Experimental Protocols
Two primary methods for assessing Val-Cit linker cleavage in vitro are presented: an HPLC-based assay for direct quantification of payload release and a fluorescence-based assay for higher-throughput screening.
Protocol 1: HPLC-Based In Vitro Cathepsin B Cleavage Assay
This protocol allows for the precise measurement of the released payload from an ADC over time.[11]
Materials and Reagents:
-
Val-Cit linker-containing ADC
-
Recombinant Human Cathepsin B[6]
-
Assay Buffer: 50 mM Sodium Acetate (B1210297), 5 mM DTT, pH 5.5[6]
-
Quenching Solution (e.g., 10% Trichloroacetic acid or Acetonitrile with an internal standard)
-
DMSO (for stock solutions)
-
Microcentrifuge tubes
-
Incubator (37°C)
-
HPLC system with a suitable column (e.g., C18) and detector (UV or MS)
Procedure:
-
Preparation of Reagents:
-
ADC Stock Solution: Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
Cathepsin B Stock Solution: Reconstitute lyophilized Cathepsin B in the recommended buffer to a stock concentration (e.g., 1 mg/mL) and store in aliquots at -80°C.[6]
-
Assay Buffer: Prepare the 50 mM sodium acetate buffer, adjust the pH to 5.5, and add DTT to a final concentration of 5 mM just before use. DTT is a reducing agent necessary for Cathepsin B activity.[6]
-
Activated Cathepsin B Working Solution: Thaw the Cathepsin B stock solution on ice. Dilute the stock solution in pre-warmed (37°C) Assay Buffer to the desired final concentration (e.g., 1 µM). Pre-incubate this solution at 37°C for 15 minutes for activation.[6]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.
-
Initiate the cleavage reaction by adding the activated Cathepsin B working solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[7]
-
Incubate the reaction at 37°C.[7]
-
Controls:
-
No-Enzyme Control: ADC in Assay Buffer without Cathepsin B to assess linker stability.
-
No-Substrate Control: Cathepsin B in Assay Buffer to identify any interfering peaks.
-
-
-
Time-Course Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[11]
-
-
Reaction Quenching and Sample Preparation:
-
HPLC Analysis:
-
Analyze the supernatant containing the released payload by reverse-phase HPLC.[11]
-
Quantify the payload peak by comparing its area to a standard curve of the free payload.
-
-
Data Interpretation:
-
Plot the percentage of released payload against time to determine the cleavage kinetics, such as the half-life (t½) of the linker.[11]
-
Protocol 2: Fluorescence-Based In Vitro Cleavage Assay
This high-throughput method is suitable for screening linker sequences for their susceptibility to cleavage using a fluorogenic substrate.[7][12][13] A common approach utilizes a substrate where the Val-Cit linker is attached to a quenched fluorophore, such as 7-Amino-4-methylcoumarin (AMC), which becomes fluorescent upon cleavage.[12][13][14]
Materials and Reagents:
-
Fluorogenic Val-Cit substrate (e.g., Val-Cit-AMC)
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5
-
DMSO
-
96-well microplate (black, for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution: Dissolve the fluorogenic substrate in DMSO to a concentration of 10 mM.
-
Activated Cathepsin B Working Solution: Prepare as described in Protocol 1.
-
-
Reaction Setup:
-
In a 96-well microplate, add the Assay Buffer to each well.
-
Add the substrate stock solution to each well to achieve the desired final concentration (e.g., 10-100 µM).
-
Controls:
-
No-Enzyme Control: Substrate in Assay Buffer.
-
No-Substrate Control: Cathepsin B in Assay Buffer.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the activated Cathepsin B working solution to the wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) at regular intervals.[13]
-
-
Data Interpretation:
-
Plot the fluorescence intensity versus time. The rate of cleavage is determined from the initial slope of this plot.[7]
-
Experimental Workflow Diagram
Figure 2. General experimental workflow for in vitro Val-Cit linker cleavage assays.
Data Presentation
Quantitative data from linker cleavage assays are crucial for comparing the efficacy and stability of different linker designs.
Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate | Notes |
| Val-Cit | Baseline | Considered the benchmark for efficient cleavage.[7] |
| Val-Ala | ~50% of Val-Cit rate | Also effectively cleaved, with the advantage of lower hydrophobicity, which can help prevent ADC aggregation.[7][10] |
| Phe-Lys | ~30-fold faster than Val-Cit | Very rapid cleavage by isolated Cathepsin B, but rates were similar to Val-Cit in lysosomal extracts, suggesting the involvement of other enzymes.[7] |
Table 2: Example Time-Course Data for HPLC-Based Assay
| Time (hours) | % Payload Release (Mean ± SD) |
| 0 | 0.5 ± 0.1 |
| 1 | 15.2 ± 1.8 |
| 2 | 28.9 ± 2.5 |
| 4 | 51.3 ± 3.1 |
| 8 | 75.6 ± 4.2 |
| 24 | 92.1 ± 3.5 |
Considerations and Troubleshooting
-
Linker Specificity: While Val-Cit is designed for Cathepsin B cleavage, other lysosomal cysteine proteases like Cathepsin L, S, and F can also contribute to its hydrolysis.[7] This redundancy can be beneficial in preventing resistance due to the loss of a single protease.[7]
-
Off-Target Cleavage: The Val-Cit linker may be susceptible to premature cleavage by other enzymes, such as human neutrophil elastase and the mouse-specific carboxylesterase Ces1C, which can affect preclinical evaluation and potentially lead to off-target toxicity.[15][16]
-
Enzyme Activity: Ensure the purchased Cathepsin B is active and handled correctly. Repeated freeze-thaw cycles should be avoided.[6]
-
DTT Stability: DTT is essential for Cathepsin B activity but is unstable in solution. It should be added to the assay buffer fresh before each experiment.[6]
-
Data Consistency: Perform experiments in triplicate to ensure the reproducibility of the results.
By following these detailed protocols, researchers can reliably assess the cleavage characteristics of Val-Cit linkers, providing critical data for the development of safe and effective antibody-drug conjugates.
References
- 1. Val-Cit, ADC linker, 159858-33-0 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers - American Chemical Society [acs.digitellinc.com]
- 13. orb.binghamton.edu [orb.binghamton.edu]
- 14. "Design of a Turn-on Fluorescence Assay for the Identification and Appl" by Caitlin Vitro, Jared Miller et al. [orb.binghamton.edu]
- 15. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Preparation of MC-Val-Cit-PAB-duocarmycin Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC-Val-Cit-PAB-duocarmycin is a highly potent antibody-drug conjugate (ADC) payload, combining the DNA alkylating agent duocarmycin with a cleavable linker system. This linker, comprising maleimidocaproyl (MC), valine-citrulline (Val-Cit), and p-aminobenzyl carbamate (B1207046) (PAB), is designed for stability in circulation and specific cleavage by lysosomal enzymes, such as Cathepsin B, upon internalization into target cells. The duocarmycin payload then exerts its cytotoxic effect by binding to the minor groove of DNA and alkylating adenine, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][2][3][4][5][6]
Given the high potency and inherent instability of this compound in solution, the accurate and reproducible preparation of stock solutions is critical for reliable experimental outcomes in research and drug development settings. These application notes provide detailed protocols for the reconstitution, handling, storage, and quality control of MC-Val-Cit-PAB-duocarmycin stock solutions.
Quantitative Data Summary
The following table summarizes the key quantitative information for the preparation of MC-Val-Cit-PAB-duocarmycin stock solutions.
| Parameter | Value | Notes |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO), anhydrous | Use of newly opened, anhydrous DMSO is highly recommended as the compound's solubility can be significantly impacted by moisture.[1] |
| Solubility in DMSO | ≥ 100 mg/mL | This high solubility allows for the preparation of concentrated stock solutions. |
| Recommended Stock Concentration | 1-10 mM | The optimal concentration may vary depending on the specific application. |
| Storage of Lyophilized Powder | -20°C to -80°C | Store under an inert atmosphere (e.g., nitrogen or argon) and protected from light. |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | Aliquoting is strongly recommended to avoid repeated freeze-thaw cycles. Solutions are unstable and fresh preparation is advised.[1] |
Experimental Protocols
Safety Precautions and Handling
MC-Val-Cit-PAB-duocarmycin is a potent cytotoxic agent and should be handled with extreme caution in a controlled laboratory environment. Adherence to standard operating procedures (SOPs) for handling cytotoxic compounds is mandatory.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended).[7][9]
-
Containment: All handling of the lyophilized powder and preparation of the stock solution must be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the powder and aerosol formation.[7]
-
Waste Disposal: All contaminated materials, including vials, pipette tips, and gloves, must be disposed of as hazardous cytotoxic waste according to institutional guidelines.[7]
Reconstitution Protocol for Lyophilized MC-Val-Cit-PAB-duocarmycin
This protocol provides a step-by-step guide for the reconstitution of lyophilized MC-Val-Cit-PAB-duocarmycin to a desired stock concentration.
Materials:
-
Lyophilized MC-Val-Cit-PAB-duocarmycin vial
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, calibrated micropipettes and tips
-
Vortex mixer
-
Microcentrifuge
-
Sterile, amber or light-protecting microcentrifuge tubes for aliquoting
Procedure:
-
Equilibration: Allow the vial of lyophilized MC-Val-Cit-PAB-duocarmycin and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.[10]
-
Solvent Addition: Carefully open the vial in a chemical fume hood. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Dissolution: Tightly cap the vial and gently vortex or swirl to dissolve the powder. The solution should be clear and free of particulates. Avoid vigorous shaking to minimize aerosol formation.[10]
-
Incubation (if necessary): If the compound does not dissolve immediately, allow the vial to sit at room temperature for 15-30 minutes with occasional gentle agitation.[10]
-
Aliquoting: Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This is crucial to minimize freeze-thaw cycles and protect the compound from light degradation.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Quality Control of the Stock Solution
The concentration and integrity of the prepared stock solution should be verified to ensure the accuracy of downstream experiments. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method for this purpose.[11][12][13]
Objective: To confirm the concentration and assess the purity of the MC-Val-Cit-PAB-duocarmycin stock solution.
Instrumentation and Parameters (Example):
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).[14]
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the duocarmycin chromophore has significant absorbance (e.g., 254 nm or 320 nm).
-
Injection Volume: 10-20 µL of a diluted sample of the stock solution.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of known concentrations from a certified reference standard, if available.
-
Sample Preparation: Dilute a small aliquot of the newly prepared stock solution to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Inject the standards and the diluted sample onto the HPLC system.
-
Data Interpretation:
-
Concentration Verification: Determine the concentration of the stock solution by comparing the peak area of the sample to the calibration curve.
-
Purity Assessment: Assess the purity of the stock solution by examining the chromatogram for the presence of any degradation products or impurities. The main peak should be sharp and well-defined.
-
Visualizations
Mechanism of Action: From ADC to Apoptosis
The following diagram illustrates the sequential steps from the internalization of a duocarmycin-containing ADC to the induction of apoptosis in a target cancer cell.
Caption: Workflow of MC-Val-Cit-PAB-duocarmycin ADC from cell binding to apoptosis.
Linker Cleavage and Payload Release
This diagram details the enzymatic cleavage of the Val-Cit-PAB linker by Cathepsin B and the subsequent self-immolative reaction that releases the active duocarmycin payload.
Caption: Cathepsin B-mediated cleavage of the Val-Cit-PAB linker and payload release.
References
- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. unthsc.edu [unthsc.edu]
- 8. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 9. thepharmavision.com [thepharmavision.com]
- 10. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Application Notes and Protocols for the Formulation of Antibody-Drug Conjugates with Duocarmycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic payload. Duocarmycins are a class of DNA alkylating agents with exceptionally high cytotoxicity, making them attractive payloads for ADCs.[1][2][3] These natural products exert their anticancer effects by binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine, which leads to DNA damage and apoptotic cell death.[1][4] The potent nature of duocarmycins necessitates their delivery via a targeted mechanism like an ADC to minimize systemic toxicity and widen the therapeutic window.[1][3]
However, the inherent hydrophobicity of duocarmycin payloads presents significant challenges in the formulation of stable and effective ADCs.[5] Conjugation of these hydrophobic molecules to a mAb can lead to increased aggregation, reduced solubility, and compromised stability, all of which can negatively impact the safety and efficacy of the therapeutic.[5][6] Therefore, a well-developed formulation is critical to ensure the stability, solubility, and ultimately, the clinical success of duocarmycin-based ADCs.
These application notes provide a comprehensive overview of the formulation strategies for duocarmycin ADCs, including detailed experimental protocols for their synthesis, purification, and characterization.
Mechanism of Action of Duocarmycin-Based ADCs
Duocarmycin-based ADCs exert their cytotoxic effects in a targeted manner. The ADC first binds to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically through endocytosis. Inside the cell, the linker connecting the duocarmycin payload to the antibody is cleaved, releasing the active drug. The released duocarmycin then translocates to the nucleus, where it binds to the minor groove of DNA and causes irreversible alkylation of adenine. This DNA damage triggers a cascade of cellular events, ultimately leading to apoptotic cell death. Some duocarmycin-based ADCs can also induce a "bystander effect," where the released, cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[7][8]
Formulation Development for Duocarmycin ADCs
The primary goal of formulation development for duocarmycin ADCs is to maintain the stability of the conjugate in a liquid or lyophilized state, preventing aggregation and degradation of both the antibody and the payload. Due to the hydrophobic nature of duocarmycins, lyophilization is often the preferred formulation strategy to ensure long-term stability.[9]
Key Formulation Components and Considerations:
-
Buffering Agents: Maintain the pH of the formulation within a range that ensures the stability of the ADC. Histidine and succinate (B1194679) are commonly used buffers. For some duocarmycin ADCs, a pH of around 5.3-6.0 has been found to be optimal for stability in aqueous solutions.[10]
-
Lyoprotectants: Protect the ADC from freezing and drying stresses during lyophilization. Sugars like trehalose (B1683222) and sucrose (B13894) are common choices.[]
-
Bulking Agents: Provide an elegant cake structure in lyophilized formulations. Mannitol is a frequently used bulking agent.[12]
-
Surfactants: Prevent aggregation and surface adsorption. Polysorbates (e.g., Polysorbate 20 or 80) are often included in ADC formulations.[]
Quantitative Data on Duocarmycin ADC Formulations:
The following table summarizes formulation components for a HER2-targeting duocarmycin-derived ADC, SYD983, as an example.
| Component | Concentration | Purpose | Reference |
| Buffering Agent | |||
| Histidine | 4.2 mM | pH control (target pH ~6.0) | [10] |
| Lyoprotectant | |||
| Trehalose dihydrate | 19.1 - 30 mg/mL | Cryo- and lyoprotection | [10] |
| Surfactant | |||
| Polysorbate | Not specified | Prevents aggregation/adsorption | [10] |
Experimental Protocols
The following protocols provide a general framework for the synthesis, purification, and characterization of a duocarmycin ADC.
Protocol 1: Duocarmycin ADC Synthesis via Cysteine Conjugation
This protocol describes the conjugation of a duocarmycin-linker construct to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Duocarmycin-linker construct with a maleimide (B117702) group
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction buffer (e.g., phosphate (B84403) buffer with EDTA)
-
Organic co-solvent (e.g., DMSO or DMA)
Procedure:
-
Antibody Preparation:
-
Dialyze or buffer exchange the mAb into the reaction buffer.
-
Adjust the mAb concentration to a working range (e.g., 5-10 mg/mL).
-
-
Partial Reduction of mAb:
-
Add a calculated amount of TCEP solution to the mAb solution to achieve the desired level of disulfide bond reduction (typically targeting an average of 2-4 free thiols per mAb).[13]
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
-
Conjugation Reaction:
-
Dissolve the duocarmycin-linker-maleimide construct in a minimal amount of a suitable organic co-solvent.
-
Add the dissolved linker-payload to the reduced mAb solution with gentle mixing. A typical molar excess of the linker-payload is used.
-
Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-16 hours).
-
-
Quenching the Reaction:
-
Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups and stop the conjugation reaction.
-
Incubate for a short period (e.g., 15-30 minutes).
-
Protocol 2: Purification of Duocarmycin ADC
This protocol outlines the purification of the newly synthesized ADC to remove unconjugated payload, excess reagents, and to perform buffer exchange.
Materials:
-
Crude ADC solution from Protocol 1
-
Purification buffer (formulation buffer)
-
Tangential Flow Filtration (TFF) system with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 30 kDa)
-
Hydrophobic Interaction Chromatography (HIC) system (optional, for DAR fractionation)
Procedure:
-
Ultrafiltration/Diafiltration (TFF):
-
Concentrate the crude ADC solution using the TFF system.
-
Perform diafiltration against the desired formulation buffer to remove unconjugated linker-payload, quenching reagent, and co-solvent. This step also serves to exchange the ADC into its final formulation buffer.[]
-
-
Hydrophobic Interaction Chromatography (HIC) for DAR Fractionation (Optional):
-
If a more homogeneous ADC with a specific drug-to-antibody ratio (DAR) is desired, HIC can be employed.[15]
-
Equilibrate the HIC column with a high-salt buffer.
-
Load the purified ADC onto the column.
-
Elute the different DAR species using a decreasing salt gradient.
-
Collect fractions corresponding to the desired DAR species (e.g., DAR2 and DAR4).[2]
-
Protocol 3: Characterization of Duocarmycin ADC
This section details key analytical methods to characterize the formulated duocarmycin ADC.
1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Purpose: To determine the average number of drug molecules conjugated to each antibody and the distribution of different DAR species.
Methodology:
-
System: HPLC or UHPLC system with a HIC column.
-
Mobile Phase A: High salt buffer (e.g., sodium phosphate with ammonium (B1175870) sulfate).
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate).
-
Gradient: A linear gradient from high to low salt concentration is used to elute the ADC species based on their hydrophobicity. Unconjugated antibody elutes first, followed by species with increasing DAR.
-
Detection: UV absorbance at 280 nm (for the antibody) and a wavelength specific to the duocarmycin payload.
-
Calculation: The average DAR is calculated from the peak areas of the different DAR species, weighted by their respective drug load.
2. Analysis of Aggregation by Size Exclusion Chromatography (SEC)
Purpose: To quantify the amount of high molecular weight species (aggregates) in the ADC formulation.
Methodology:
-
System: HPLC or UHPLC system with an SEC column suitable for monoclonal antibodies.
-
Mobile Phase: A buffer compatible with the ADC formulation, often containing a salt to minimize non-specific interactions.
-
Flow Rate: Isocratic elution at a constant flow rate.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The percentage of aggregates is determined by integrating the peak area of the high molecular weight species relative to the total peak area.
3. In Vitro Cytotoxicity Assay (MTT Assay)
Purpose: To determine the potency (e.g., IC50 value) of the duocarmycin ADC on target cancer cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Duocarmycin ADC and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the duocarmycin ADC and the unconjugated antibody in cell culture medium. Add the diluted solutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a defined period (e.g., 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.
Summary of Quantitative Characterization Data
The following table provides a template for summarizing the key characterization data for a formulated duocarmycin ADC.
| Parameter | Method | Specification | Result |
| Average DAR | HIC | 2.0 - 4.0 | [Insert Data] |
| DAR Distribution | HIC | DAR2 > DAR4 > DAR0 | [Insert Data] |
| Aggregation | SEC | ≤ 5% | [Insert Data] |
| Purity | SEC | ≥ 95% | [Insert Data] |
| Potency (IC50) | In Vitro Cytotoxicity Assay | Report Value | [Insert Data] |
Conclusion
The successful formulation of antibody-drug conjugates with duocarmycin payloads is a critical step in their development as potent and targeted cancer therapies. Careful consideration of the formulation components, including buffers, lyoprotectants, and surfactants, is necessary to overcome the challenges associated with the hydrophobicity of the duocarmycin payload and to ensure the stability and efficacy of the final product. The protocols and analytical methods outlined in these application notes provide a comprehensive guide for researchers and scientists working on the development of duocarmycin-based ADCs. Rigorous characterization of the formulated ADC, including the determination of DAR, aggregation levels, and in vitro potency, is essential for ensuring a safe and effective therapeutic.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Duocarmycin-based antibody-drug conjugates as an emerging biotherapeutic entity for targeted cancer therapy: Pharmaceutical strategy and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2017009255A1 - Compositions comprising antibody-duocarmycin drug conjugates - Google Patents [patents.google.com]
- 12. WO2015075201A1 - Antibody-drug conjugate lyophilised formulation - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 15. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Duocarmycin-Based Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents, such as duocarmycins, directly to cancer cells. Duocarmycins are potent DNA-alkylating agents that bind to the minor groove of DNA, leading to irreversible alkylation of adenine (B156593) at the N3 position and subsequent cell death.[1][2][3][4][] The complex and heterogeneous nature of ADCs necessitates a comprehensive suite of analytical methods to ensure their quality, efficacy, and safety.[6][7][8] These application notes provide detailed protocols for the characterization of duocarmycin-based ADCs, focusing on key quality attributes such as drug-to-antibody ratio (DAR), drug load distribution, and stability.
Key Analytical Methods for Duocarmycin ADC Characterization
The characterization of duocarmycin-based ADCs relies on a combination of chromatographic and mass spectrometric techniques to provide a comprehensive understanding of the molecule's properties.
1. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution:
The DAR is a critical quality attribute that directly impacts the potency and therapeutic index of an ADC.[6][] An optimal DAR ensures sufficient delivery of the cytotoxic payload to the target cells while minimizing off-target toxicities.[10] Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) are the primary methods used to determine the average DAR and the distribution of different drug-loaded species.[6][11][12][13][14]
2. Stability Assessment:
The stability of the ADC, particularly the linker connecting the duocarmycin payload to the antibody, is crucial to prevent premature release of the cytotoxic drug into systemic circulation, which could lead to significant toxicity.[15][16] Stability is assessed through various assays that monitor for drug deconjugation and aggregation over time under different stress conditions.
3. Free Drug Quantification:
Quantifying the amount of unconjugated duocarmycin and related drug-linker species is essential for safety assessment.[6] These free drug species can cause systemic toxicity and must be controlled within acceptable limits.
Data Presentation
Table 1: Summary of Analytical Methods for Duocarmycin ADC Characterization
| Analytical Method | Parameter Measured | Principle |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR, Drug Load Distribution | Separates ADC species based on hydrophobicity.[11][12][17] The conjugation of the hydrophobic duocarmycin payload increases the overall hydrophobicity of the ADC, allowing for the separation of species with different numbers of conjugated drugs.[12] |
| Mass Spectrometry (MS) | Average DAR, Drug Load Distribution, Conjugation Site Analysis, Structural Integrity | Measures the mass-to-charge ratio of intact ADCs, subunits, or peptides to determine the precise mass increment corresponding to the conjugated drug-linker, thereby providing DAR and distribution data.[][18][19][20] Can also identify conjugation sites.[19] |
| Size Exclusion Chromatography (SEC) | Aggregation, Fragmentation | Separates molecules based on their hydrodynamic radius.[6] Used to monitor the formation of high molecular weight aggregates or low molecular weight fragments, which can impact efficacy and safety. |
| Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) | Free Drug Quantification, Purity | Separates molecules based on their hydrophobicity under denaturing conditions.[6] Effective for quantifying the highly hydrophobic free duocarmycin payload and related impurities. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Total Antibody and Conjugated Antibody Quantification | Utilizes specific antibodies to capture and detect the ADC, allowing for the quantification of total antibody concentration and, with appropriate assay design, the amount of conjugated antibody.[15] |
Experimental Protocols
Protocol 1: Determination of Average DAR and Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a generic method for analyzing duocarmycin-based ADCs using HIC.[11][17]
Materials:
-
Duocarmycin ADC sample
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
HIC column (e.g., Butyl or Phenyl phase)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the duocarmycin ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Set the flow rate (e.g., 0.5 - 1.0 mL/min).
-
Set the UV detector to monitor at 280 nm (for the antibody) and a wavelength specific to the duocarmycin payload if it has a distinct chromophore.
-
-
Injection: Inject 10-50 µg of the prepared ADC sample.
-
Gradient Elution:
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes). This decreases the salt concentration, causing the more hydrophobic species (higher DAR) to elute later.
-
Follow with a wash step using 100% Mobile Phase B and re-equilibration with 100% Mobile Phase A.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the relative percentage of each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100
-
Protocol 2: Intact Mass Analysis of Duocarmycin ADCs by Mass Spectrometry (MS)
This protocol describes the analysis of the intact ADC to determine the molecular weight and drug load distribution.[18]
Materials:
-
Duocarmycin ADC sample
-
Denaturing Buffer: 0.1% Formic Acid in Acetonitrile/Water (1:1)
-
Optional for deglycosylation: PNGase F
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reversed-phase column (e.g., C4 or C8)
Procedure:
-
Sample Preparation (Denaturing conditions):
-
Dilute the ADC sample to 0.1-0.5 mg/mL in the denaturing buffer.
-
For deglycosylated analysis, treat the ADC with PNGase F according to the manufacturer's protocol prior to dilution.
-
-
LC-MS System Setup:
-
Equilibrate the column with an appropriate mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Set up the mass spectrometer to acquire data in the appropriate mass range for the intact ADC (e.g., m/z 2000-5000).
-
-
Injection and Analysis:
-
Inject the prepared sample.
-
The ADC species are separated by the LC and then ionized and detected by the MS.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.
-
Identify the peaks corresponding to the unconjugated antibody and the different drug-loaded species.
-
Calculate the average DAR based on the relative abundance of each species.
-
Protocol 3: ADC Stability Assessment by Size Exclusion Chromatography (SEC)
This protocol is used to monitor the formation of aggregates and fragments of the duocarmycin ADC over time.[6]
Materials:
-
Duocarmycin ADC sample (at different time points from a stability study)
-
SEC Mobile Phase: Phosphate-buffered saline (PBS) or other suitable physiological buffer.
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC samples to a suitable concentration (e.g., 1 mg/mL) in the SEC mobile phase.
-
HPLC Setup:
-
Equilibrate the SEC column with the mobile phase.
-
Set the flow rate (e.g., 0.5 mL/min).
-
Set the UV detector to 280 nm.
-
-
Injection: Inject a consistent amount of each sample.
-
Isocratic Elution: Run the analysis under isocratic conditions with the SEC mobile phase.
-
Data Analysis:
-
Integrate the peak areas for the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).
-
Compare the percentage of monomer, aggregates, and fragments across the different time points to assess stability.
-
Mandatory Visualizations
Caption: Experimental workflow for duocarmycin ADC characterization.
Caption: Mechanism of action of duocarmycin-based ADCs.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 17. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note: Cell-Based Assays for Measuring Duocarmycin ADC Internalization
Audience: Researchers, scientists, and drug development professionals.
Introduction Antibody-drug conjugates (ADCs) are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the high potency of cytotoxic agents. Duocarmycins are DNA-alkylating agents with picomolar potency, making them highly effective ADC payloads.[1] The therapeutic efficacy of a duocarmycin-based ADC is critically dependent on its ability to be internalized by the target cancer cell upon binding to a specific surface antigen.[2] Once internalized, the ADC traffics through endo-lysosomal pathways where the linker is cleaved, releasing the duocarmycin payload to exert its DNA-damaging effects.[1] Therefore, robust and quantitative cell-based assays to measure ADC internalization are essential tools for selecting and optimizing ADC candidates during drug development.
Mechanism of Duocarmycin ADC Action
The mechanism of action for a duocarmycin-based ADC begins with the antibody component binding to a target antigen on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, where the ADC-antigen complex is enveloped into an endosome.[2] The endosome acidifies and matures into a lysosome. Inside this acidic environment, proteases such as Cathepsin B cleave the linker, releasing the duocarmycin prodrug.[3] The prodrug then converts to its active form, exits the lysosome, translocates to the nucleus, and binds to the minor groove of DNA. This leads to irreversible alkylation of adenine (B156593) at the N3 position, causing DNA damage and ultimately triggering apoptosis.[1]
Caption: Mechanism of duocarmycin ADC internalization, payload release, and induction of apoptosis.
Quantitative Data Summary
Evaluating the internalization rate and subsequent cytotoxic potency is crucial. Studies comparing the duocarmycin-based ADC, SYD985, to the microtubule-inhibitor-based ADC, T-DM1, show that while both have similar binding and internalization profiles, SYD985 is significantly more potent in cell lines with low HER2 expression.[3][4] This highlights the importance of the payload's potency and its ability to exert a bystander effect.[3]
Table 1: Representative Comparison of In Vitro Cytotoxicity
| Cell Line | HER2 Status | ADC | IC50 (ng/mL) | Relative Potency (vs. T-DM1) |
|---|---|---|---|---|
| SK-BR-3 | 3+ | SYD985 | ~15 | Similar |
| T-DM1 | ~18 | 1x | ||
| BT-474 | 3+ | SYD985 | ~10 | More Potent |
| T-DM1 | ~25 | 2.5x | ||
| NCI-N87 | 3+ | SYD985 | ~5 | Similar |
| T-DM1 | ~6 | 1.2x | ||
| AU565 | 2+ | SYD985 | ~8 | ~13x More Potent |
| T-DM1 | ~105 | 1x | ||
| JIMT-1 | 2+ | SYD985 | ~12 | ~50x More Potent |
| T-DM1 | ~600 | 1x | ||
| KPL-1 | 1+ | SYD985 | ~20 | ~10x More Potent |
| T-DM1 | ~200 | 1x |
(Data is illustrative and compiled from descriptive findings in referenced literature, primarily from studies on SYD985.[3][5][6])
Experimental Workflow Overview
Most cell-based internalization assays follow a similar workflow, beginning with cell preparation and incubation with the ADC, followed by processing steps to differentiate between surface-bound and internalized ADC, and concluding with data acquisition and analysis.
Caption: A generalized workflow for cell-based ADC internalization assays.
Detailed Experimental Protocols
Protocol 1: pH-Sensitive Dye-Based Internalization Assay by Flow Cytometry
This method provides a robust, no-wash, no-quench assay to quantify ADC internalization into acidic endo-lysosomal compartments. It utilizes pH-sensitive dyes (e.g., pHrodo™) that are non-fluorescent at neutral extracellular pH but fluoresce brightly upon entering the acidic environment of endosomes and lysosomes.[7][8]
Principle: A secondary labeling reagent conjugated to a pH-sensitive dye binds to the Fc region of the test ADC. The complex is added to target cells. As the ADC is internalized via receptor-mediated endocytosis, the dye enters acidic compartments, causing a measurable increase in fluorescence intensity that is directly proportional to the amount of internalized ADC.[9]
Materials:
-
Target cells expressing the antigen of interest.
-
Duocarmycin ADC (or test antibody).
-
Isotype control antibody.
-
Zenon™ pHrodo™ iFL Red or Green Human IgG Labeling Reagent (or similar).[10]
-
Complete cell culture medium.
-
FACS buffer (PBS + 1% BSA + 0.1% Sodium Azide).
-
96-well U-bottom plates.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest cells and resuspend in complete culture medium to a concentration of 1 x 10^6 cells/mL. Aliquot 100 µL of the cell suspension into each well of a 96-well U-bottom plate.
-
Antibody-Dye Complex Formation:
-
In a separate microplate, prepare the ADC dilutions. For a dose-response curve, prepare serial dilutions of the duocarmycin ADC and isotype control at 2x the final desired concentration.
-
Add the pHrodo labeling reagent to the diluted antibodies at a molar ratio of 3:1 (reagent:antibody) or as recommended by the manufacturer.[10]
-
Incubate for 5-10 minutes at room temperature to allow complex formation.
-
-
Incubation: Add 100 µL of the antibody-dye complex to the wells containing cells. Mix gently. Include "cells only" and "dye reagent only" controls.
-
Internalization: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time course (e.g., 1, 4, 8, 24 hours). For a negative control (surface binding only), incubate a parallel plate on ice.[11]
-
Sample Processing:
-
After incubation, centrifuge the plate at 300 x g for 3 minutes.
-
Discard the supernatant and wash the cells twice with 200 µL of ice-cold FACS buffer.
-
Resuspend the final cell pellet in 200 µL of FACS buffer.
-
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., PE or TRITC for pHrodo Red).[8] Collect at least 10,000 events per sample.
Data Analysis:
-
Gate on the live cell population using forward and side scatter.
-
Calculate the Mean Fluorescence Intensity (MFI) for each sample.
-
The internalization signal is the MFI of the 37°C sample. The MFI from the 4°C (ice) sample represents surface-bound ADC and can be subtracted for background correction.
-
Plot the background-corrected MFI against ADC concentration or time to determine internalization kinetics.
Protocol 2: Quench-Based Internalization Assay by Flow Cytometry
This method quantitatively distinguishes between surface-bound and internalized ADC by using a quenching antibody that neutralizes the fluorescence of the ADC remaining on the cell surface.[12]
Principle: The ADC is first labeled with a conventional fluorophore (e.g., Alexa Fluor™ 488). After incubation with cells, an anti-fluorophore antibody (e.g., anti-Alexa Fluor 488) is added. This quenching antibody binds to and extinguishes the signal from any surface-bound labeled ADC. The remaining fluorescence, detectable by flow cytometry, corresponds solely to the internalized ADC fraction.[3][12]
Materials:
-
Duocarmycin ADC custom-labeled with a fluorophore (e.g., Alexa Fluor™ 488).
-
Target cells and appropriate culture medium.
-
Quenching antibody (e.g., anti-Alexa Fluor™ 488 antibody).
-
FACS buffer.
-
96-well U-bottom plates.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Prepare cells as described in Protocol 1, seeding 100 µL of a 1 x 10^6 cells/mL suspension into each well.
-
ADC Incubation: Add 100 µL of the fluorescently-labeled duocarmycin ADC (at 2x final concentration) to the cells.
-
Internalization: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time.
-
Sample Splitting: After incubation, wash the cells once with ice-cold FACS buffer. Resuspend the cells in 200 µL of FACS buffer. Split the volume into two separate wells (100 µL each). One well will be the "Total" sample, and the other will be the "Quenched" sample.
-
Quenching Step:
-
To the "Quenched" wells, add the anti-fluorophore quenching antibody at a concentration sufficient to saturate and quench the surface signal (typically 10-20 µg/mL).[12]
-
To the "Total" wells, add an equivalent volume of FACS buffer.
-
Incubate both sets of wells on ice for 30 minutes in the dark.
-
-
Final Wash: Wash the cells twice with 200 µL of ice-cold FACS buffer to remove unbound quenching antibody. Resuspend the final cell pellet in 200 µL of FACS buffer.
-
Data Acquisition: Analyze both "Total" and "Quenched" samples on a flow cytometer, measuring fluorescence in the appropriate channel (e.g., FITC for Alexa Fluor 488).
Data Analysis:
-
Gate on the live cell population and determine the MFI for both the Total (MFI_total) and Quenched (MFI_quenched) samples.
-
The MFI_quenched value represents the internalized ADC.
-
The MFI of the surface-bound ADC is (MFI_total - MFI_quenched).
-
Calculate the percentage of internalization using the formula: % Internalization = (MFI_quenched / MFI_total) * 100[6]
-
Plot the % Internalization over time to visualize the internalization kinetics.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Tracking Internalization in Live Cells With pHrodo Dyes—pHrodo Red and pHrodo Green pH Indicators | Thermo Fisher Scientific - IN [thermofisher.com]
- 9. Antibody Internalization | Sartorius [sartorius.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xenograft Models in the Preclinical Evaluation of Duocarmycin-Based ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycins are a class of highly potent DNA alkylating agents originally isolated from Streptomyces bacteria.[1][2] Their unique mechanism of action, which involves binding to the minor groove of DNA and causing irreversible alkylation, leads to disruption of the nucleic acid architecture and ultimately, tumor cell death.[1][3] This potent cytotoxicity makes them attractive payloads for antibody-drug conjugates (ADCs), a targeted cancer therapy that combines the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic drug.[4] Duocarmycin-based ADCs have shown promise in preclinical studies, with several advancing to clinical trials.[4][5] One of the most studied duocarmycin-based ADCs is SYD985 (trastuzumab duocarmazine), which targets HER2-positive cancers.[6][7][8]
Xenograft models, particularly patient-derived xenograft (PDX) models, are crucial tools in the preclinical evaluation of duocarmycin-based ADCs.[9][10][11] These models, where human tumor tissue is implanted into immunodeficient mice, allow for the in vivo assessment of ADC efficacy, toxicity, and pharmacokinetics in a setting that closely mimics the human tumor microenvironment.[10][12][13] This document provides detailed application notes and protocols for utilizing xenograft models to test the efficacy of duocarmycin-based ADCs.
Mechanism of Action of Duocarmycin-Based ADCs
Duocarmycin-based ADCs exert their cytotoxic effects through a targeted delivery system.[14] The monoclonal antibody component of the ADC binds to a specific antigen on the surface of cancer cells.[4][15] Following binding, the ADC-antigen complex is internalized by the cell.[4][15] Inside the cell, the linker connecting the antibody to the duocarmycin payload is cleaved, releasing the active drug.[15][16] The released duocarmycin then translocates to the nucleus, where it binds to the minor groove of DNA and causes irreversible alkylation of adenine (B156593) at the N3 position.[2][4] This DNA damage disrupts replication and transcription, ultimately triggering apoptosis and cell death.[2][3]
The use of a cleavable linker in some duocarmycin-based ADCs, such as SYD985, allows for a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative cancer cells, enhancing the overall anti-tumor activity.[9][17]
Signaling Pathway for Duocarmycin-Based ADC Action
Caption: Mechanism of action of a duocarmycin-based ADC.
Preclinical Efficacy Data in Xenograft Models
Numerous preclinical studies have demonstrated the anti-tumor activity of duocarmycin-based ADCs in various xenograft models. A notable example is SYD985, which has been extensively evaluated in HER2-positive breast cancer models.
| ADC | Cancer Type | Xenograft Model | Key Findings | Reference |
| SYD985 (Trastuzumab Duocarmazine) | HER2-positive Breast Cancer | BT-474 cell line-derived xenograft | Dose-dependent tumor growth inhibition. | [8][9] |
| HER2-positive Breast Cancer | Patient-Derived Xenograft (PDX) models (HER2 3+, 2+, and 1+) | Significant anti-tumor activity in HER2 3+, 2+, and 1+ models. Outperformed T-DM1 in low HER2-expressing models. | [7][9][18] | |
| HER2-low Breast Cancer | Patient-Derived Xenograft (PDX) models | Demonstrated efficacy in heavily pretreated HER2-low metastatic breast cancer models. | [19] | |
| Uterine and Ovarian Carcinosarcoma | Patient-Derived Xenograft (PDX) models with HER2 expression | Showed potent anti-tumor activity. | [17] | |
| Promiximab-DUBA | Small Cell Lung Cancer (SCLC) | NCI-H526 and NCI-H69 cell line-derived xenografts | Potent anti-tumor activity in CD56-expressing SCLC models. | [20] |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for establishing PDX models from fresh patient tumor tissue.[10][21]
Materials:
-
Fresh patient tumor tissue
-
Sterile collection medium (e.g., DMEM with antibiotics)
-
Sterile surgical instruments
-
Anesthesia
-
Matrigel™ Basement Membrane Matrix (optional)[20]
-
Calipers
Procedure:
-
Tissue Acquisition: Collect fresh tumor tissue from consenting patients under sterile conditions and place it in a collection medium on ice.[21]
-
Tumor Processing: In a sterile environment, wash the tumor tissue with sterile PBS containing antibiotics. Mince the tissue into small fragments (2-3 mm³).[10]
-
Implantation:
-
Tumor Growth Monitoring:
-
Passaging:
Experimental Workflow for PDX Model Generation
References
- 1. adcreview.com [adcreview.com]
- 2. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Duocarmycin-based antibody-drug conjugates as an emerging biotherapeutic entity for targeted cancer therapy: Pharmaceutical strategy and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. [PDF] The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers | Semantic Scholar [semanticscholar.org]
- 8. Preclinical profile of the HER2-targeting ADC SYD983/SYD985: introduction of a new duocarmycin-based linker-drug platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xenograft.org [xenograft.org]
- 12. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. farbefirma.org [farbefirma.org]
- 16. byondis.com [byondis.com]
- 17. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. Promiximab-duocarmycin, a new CD56 antibody-drug conjugates, is highly efficacious in small cell lung cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Protocol for Measuring Drug-to-Antibody Ratio (DAR) of Duocarmycin ADCs
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. Duocarmycins are a class of highly potent DNA-alkylating agents that are increasingly being used as payloads in ADCs due to their efficacy against both dividing and non-dividing cancer cells. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly impacts both its efficacy and safety profile.[] An accurate and robust method for determining the DAR is therefore essential during the development and manufacturing of duocarmycin-based ADCs.
This application note provides detailed protocols for three common methods for measuring the DAR of duocarmycin ADCs: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation
Table 1: Comparison of DAR Measurement Techniques for Duocarmycin ADCs
| Technique | Principle | Advantages | Disadvantages | Typical Throughput |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (one for antibody, one for drug) and uses the Beer-Lambert law to calculate concentrations and DAR.[][3] | Simple, rapid, and requires minimal sample preparation.[][] | Provides only the average DAR, not the distribution. Requires a significant difference in the maximum absorption wavelengths of the antibody and the drug.[][] Potential for interference from free drug. | High |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity conferred by the conjugated drug. Species with different numbers of drugs will have different retention times.[4] | Provides information on the distribution of different DAR species and the average DAR.[4] It is a non-denaturing technique.[4] | May require method development to achieve optimal separation. Highly hydrophobic payloads may lead to challenging method development.[] | Medium |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by liquid chromatography and determines their mass-to-charge ratio by mass spectrometry. The mass difference between species corresponds to the mass of the conjugated drug. | Provides accurate mass measurements for different DAR species, allowing for unambiguous identification and calculation of a weighted average DAR.[5] Can provide information on the distribution of drug loading.[] | Can be complex and requires specialized instrumentation. Duocarmycin ADCs can present challenges for LC-MS analysis, potentially underestimating the DAR.[6] | Low to Medium |
Table 2: Example Quantitative DAR Data for a Duocarmycin ADC (SYD985)
| Parameter | Value | Method | Reference |
| Average DAR | ~2.8 | HIC | [7][8] |
| Predominant Species | DAR2 and DAR4 | HIC | [8] |
| Ratio of Predominant Species | ~2:1 (DAR2:DAR4) | HIC | [8] |
Experimental Protocols
UV/Vis Spectroscopy
This method provides a rapid estimation of the average DAR. It is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[]
Materials:
-
Duocarmycin ADC sample
-
Unconjugated antibody (for determining extinction coefficient)
-
Duocarmycin drug-linker (for determining extinction coefficient)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Protocol:
-
Determine Extinction Coefficients:
-
Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm and at the wavelength of maximum absorbance of the duocarmycin drug (λmax_drug).
-
Measure the absorbance of a known concentration of the duocarmycin drug-linker at 280 nm and at λmax_drug.
-
Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths using the Beer-Lambert law (A = εcl).
-
-
Sample Measurement:
-
Dilute the duocarmycin ADC sample in a suitable buffer to a concentration that gives an absorbance reading within the linear range of the spectrophotometer.
-
Measure the absorbance of the ADC sample at 280 nm (A_280) and at λmax_drug (A_λmax_drug).
-
-
DAR Calculation:
-
Use the following equations to calculate the concentrations of the antibody ([Ab]) and the drug ([Drug]):
-
A_280 = ε_Ab,280 * [Ab] + ε_Drug,280 * [Drug]
-
A_λmax_drug = ε_Ab,λmax_drug * [Ab] + ε_Drug,λmax_drug * [Drug]
-
-
Solve the system of two linear equations for [Ab] and [Drug].
-
Calculate the average DAR using the formula:
DAR = [Drug] / [Ab]
-
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique that separates molecules based on their hydrophobicity.[9] In the case of ADCs, the addition of the hydrophobic duocarmycin payload increases the overall hydrophobicity of the antibody. This allows for the separation of species with different numbers of conjugated drugs.
Materials:
-
Duocarmycin ADC sample
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)
-
HPLC system with a UV detector
Protocol:
-
Sample Preparation:
-
Dilute the duocarmycin ADC sample to a final concentration of approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Separation:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the prepared ADC sample.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody and the different drug-loaded species (DAR0, DAR2, DAR4, etc.). The retention time will increase with the number of conjugated drugs.
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula:
Average DAR = Σ (% Peak Area_i * DAR_i) / 100
where % Peak Area_i is the percentage of the total peak area for the species with a DAR of i.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the most detailed characterization of a duocarmycin ADC, offering accurate mass information for each species. This allows for unambiguous identification of different drug-loaded forms and the calculation of a precise weighted average DAR.
Materials:
-
Duocarmycin ADC sample
-
Reversed-phase (RP) or Size-Exclusion (SEC) HPLC column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
LC-MS system (e.g., Q-TOF)
-
Optional: PNGase F for deglycosylation
Protocol:
-
Sample Preparation (Optional Deglycosylation):
-
To simplify the mass spectrum, the ADC can be deglycosylated by treating with PNGase F according to the manufacturer's protocol.
-
-
LC Separation:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the ADC sample.
-
Perform a gradient elution from a low to high percentage of Mobile Phase B to separate the ADC species.
-
-
MS Analysis:
-
The eluent from the LC is introduced into the mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the intact ADC.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.
-
Identify the peaks corresponding to the unconjugated antibody and the different drug-loaded species based on their mass. The mass of each species will be equal to the mass of the unconjugated antibody plus the mass of the drug-linker multiplied by the DAR number.
-
Determine the relative abundance of each species from the peak intensities in the deconvoluted spectrum.
-
Calculate the weighted average DAR:
Average DAR = Σ (Relative Abundance_i * DAR_i) / Σ (Relative Abundance_i)
-
Mandatory Visualization
Caption: Experimental workflow for DAR determination of duocarmycin ADCs.
Caption: Mechanism of action of a duocarmycin ADC.
References
- 3. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmiweb.com [pharmiweb.com]
Application Notes and Protocols for MC-Val-Cit-PABP-Duocarmycin in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibody-drug conjugate (ADC) payload, MC-Val-Cit-PABP-duocarmycin, for targeted cancer therapy. This document details its mechanism of action, protocols for antibody conjugation and in vitro/in vivo evaluation, and presents key performance data.
Introduction to MC-Val-Cit-PABP-Duocarmycin
MC-Val-Cit-PABP-duocarmycin is a highly potent ADC payload system designed for targeted delivery of the cytotoxic agent, duocarmycin, to cancer cells. It comprises three key components:
-
Duocarmycin: A DNA alkylating agent that binds to the minor groove of DNA, leading to irreversible DNA damage and subsequent apoptosis.[1][2] Duocarmycins are effective against both dividing and non-dividing cells.[1]
-
MC-Val-Cit-PABP Linker: A cleavable linker system that is stable in circulation but is designed to be cleaved by intracellular enzymes, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[3][4] The valine-citrulline (Val-Cit) dipeptide is the specific cleavage site for cathepsin B. The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the active duocarmycin payload.
-
Maleimidocaproyl (MC): A component that allows for covalent conjugation to thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.
The targeted delivery of duocarmycin via an antibody specific to a tumor-associated antigen minimizes systemic toxicity while maximizing the therapeutic window. A notable example of an ADC utilizing a similar duocarmycin-based payload is SYD985 (trastuzumab duocarmazine), which targets HER2-positive cancers.[4][5]
Mechanism of Action
The mechanism of action of an ADC utilizing the MC-Val-Cit-PABP-duocarmycin payload follows a multi-step process, leading to targeted cell killing and a potential bystander effect.
Upon administration, the ADC circulates in the bloodstream until the antibody moiety recognizes and binds to its specific antigen on the surface of a cancer cell.[4] This binding triggers receptor-mediated endocytosis, internalizing the ADC into the cell.[1] The ADC is then trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, lead to the cleavage of the Val-Cit linker.[3] This cleavage initiates the release of the active duocarmycin payload. The released duocarmycin translocates to the nucleus and binds to the minor groove of DNA, causing alkylation of adenine (B156593) bases.[1][2] This DNA damage activates the DNA damage response (DDR) pathway, involving proteins like ATM, Chk2, and p53, which ultimately leads to the activation of the caspase cascade and programmed cell death (apoptosis).[6][7] The membrane-permeable nature of the released duocarmycin payload can also allow it to diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[1][2]
Quantitative Data Presentation
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of SYD985, a well-characterized trastuzumab-duocarmazine ADC, in various cancer models.
Table 1: In Vitro Cytotoxicity of SYD985 in HER2-Expressing Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Expression | SYD985 IC₅₀ (µg/mL) | T-DM1 IC₅₀ (µg/mL) | Reference |
| SARARK-6 | Ovarian Carcinosarcoma | 3+ | 0.013 (mean) | 0.096 (mean) | [8] |
| SARARK-9 | Uterine Carcinosarcoma | 3+ | 0.013 (mean) | 0.096 (mean) | [8] |
| SARARK-1 | Uterine Carcinosarcoma | 1+ | 0.060 (mean) | 3.221 (mean) | [8] |
| SARARK-7 | Ovarian Carcinosarcoma | 1+ | 0.060 (mean) | 3.221 (mean) | [8] |
| SK-BR-3 | Breast Carcinoma | 3+ | 0.0069 | 0.0157 | [5] |
| UACC-893 | Breast Carcinoma | 3+ | 0.0541 | 0.0359 | [5] |
| NCI-N87 | Gastric Carcinoma | 3+ | 0.0245 | 0.0449 | [5] |
| SK-OV-3 | Ovarian Carcinoma | 2+ | 0.0031 | 0.0094 | [5] |
Table 2: In Vivo Efficacy of SYD985 in Xenograft and Patient-Derived Xenograft (PDX) Models
| Model | Cancer Type | HER2 Expression | Treatment | Outcome | Reference |
| SARARK-6 Xenograft | Ovarian Carcinosarcoma | 3+ | SYD985 (3 mg/kg, single dose) | Significant tumor growth inhibition (p=0.0006) | [1] |
| SARARK-6 Xenograft | Ovarian Carcinosarcoma | 3+ | SYD985 (10 mg/kg, single dose) | Significant tumor growth inhibition (p=0.00001) | [1] |
| BT-474 Xenograft | Breast Carcinoma | 3+ | SYD985 (5 mg/kg, single dose) | 7 out of 8 mice showed complete tumor remission | [5] |
| MAXF1162 PDX | Breast Cancer | 3+ | SYD985 (10 mg/kg, single dose) | Dose-dependent tumor growth inhibition | [5] |
| PDX Models | Breast Cancer | 3+, 2+, 1+ | SYD985 | Significant antitumor activity | [9] |
Experimental Protocols
Antibody-Payload Conjugation (General Protocol)
This protocol describes a general method for conjugating a maleimide-functionalized linker-payload, such as MC-Val-Cit-PABP-duocarmycin, to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP or DTT)
-
MC-Val-Cit-PABP-duocarmycin (or vc-seco-DUBA)
-
Reaction buffer (e.g., PBS with 1 mM DTPA, pH 8.0)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification columns (e.g., G25 desalting columns)
Procedure:
-
Antibody Reduction:
-
To a solution of the antibody (e.g., 10 mg/mL), add a reducing agent. For a target drug-to-antibody ratio (DAR) of ~2-4, use approximately 1.8-4.2 molar equivalents of TCEP or DTT.[10]
-
Incubate at 37°C for 1 hour.[10]
-
Purify the reduced antibody using a G25 desalting column equilibrated with reaction buffer to remove excess reducing agent.[10]
-
-
Conjugation:
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a quenching reagent like N-acetylcysteine (e.g., 20-fold molar excess over the payload).
-
Purify the resulting ADC using a G25 desalting column to remove unconjugated payload and other small molecules.[10]
-
Concentrate the purified ADC to the desired concentration.
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Assess the purity and aggregation state of the ADC using Size Exclusion Chromatography (SEC).
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method for determining the in vitro cytotoxicity of a duocarmycin-based ADC using a tetrazolium-based (MTT) colorimetric assay.
Materials:
-
Cancer cell lines with varying target antigen expression
-
Complete cell culture medium
-
96-well plates
-
ADC and control antibodies
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 90 µL of complete medium.
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibodies in complete medium.
-
Add 10 µL of the diluted antibodies to the respective wells.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for the desired exposure period (e.g., 72-144 hours).
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate at 37°C for 1-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability versus ADC concentration and determine the IC₅₀ value using a suitable curve-fitting software.
-
In Vivo Efficacy Study (Xenograft Model)
This protocol provides a general framework for evaluating the in vivo antitumor efficacy of a duocarmycin-based ADC in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10⁶ cells in PBS or Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume (e.g., Volume = (Length x Width²)/2).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint and Analysis:
-
Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
-
Perform statistical analysis to determine the significance of the observed antitumor effects.
-
Signaling Pathway Visualization
The duocarmycin payload of the ADC induces cell death primarily through the DNA damage response and subsequent activation of the intrinsic apoptosis pathway.
Duocarmycin-induced DNA double-strand breaks lead to the activation of the ATM/Chk2 signaling cascade, which in turn phosphorylates and activates the tumor suppressor p53.[6][7] Activated p53 upregulates the pro-apoptotic protein Bax, which promotes mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm.[6] Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[6] Active caspase-9 subsequently cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell, resulting in apoptosis.[6]
References
- 1. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. adcreview.com [adcreview.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Designing a Study with MC-Val-Cit-PAB-duocarmycin chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC-Val-Cit-PAB-duocarmycin chloride is a highly potent cytotoxic agent integrated into an antibody-drug conjugate (ADC) linker system. This system is engineered for targeted delivery to cancer cells, minimizing systemic toxicity while maximizing therapeutic efficacy. The core components of this conjugate are:
-
MC (Maleimidocaproyl): A maleimide-containing group that allows for covalent conjugation to thiol groups on antibodies.
-
Val-Cit (Valine-Citrulline): A dipeptide linker that is specifically cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[1]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the active duocarmycin payload.
-
Duocarmycin chloride: A synthetic analogue of a class of potent DNA alkylating agents originally isolated from Streptomyces bacteria.[2] Its mechanism of action involves binding to the minor groove of DNA and irreversibly alkylating adenine-N3, leading to disruption of the DNA architecture and subsequent apoptosis.[3][4]
These application notes provide a comprehensive guide for researchers designing preclinical studies involving ADCs constructed with this compound.
Mechanism of Action
The targeted delivery and intracellular release of duocarmycin from an ADC is a multi-step process:
-
Binding and Internalization: The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex via endocytosis.[1]
-
Lysosomal Trafficking: The internalized endosome fuses with a lysosome.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[5]
-
Payload Release: Cleavage of the linker triggers the self-immolation of the PAB spacer, releasing the active duocarmycin payload into the cytoplasm.
-
DNA Alkylation and Apoptosis: The released duocarmycin translocates to the nucleus, binds to the minor groove of DNA, and alkylates adenine (B156593) residues. This irreversible DNA damage activates DNA damage response (DDR) pathways, including the ATM/Chk2 and ATR/Chk1 signaling cascades, which ultimately lead to cell cycle arrest and apoptosis.[6][7][8]
Data Presentation
In Vitro Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of duocarmycin-based compounds and ADCs in various cancer cell lines.
| Compound/ADC | Cell Line | Cancer Type | HER2 Expression | IC50 (µg/mL) | Reference |
| SYD985 | SARARK-6 | Uterine Carcinosarcoma | 3+ | 0.013 | [9] |
| T-DM1 | SARARK-6 | Uterine Carcinosarcoma | 3+ | 0.096 | [9] |
| SYD985 | SARARK-7 | Uterine Carcinosarcoma | 1+ | 0.060 | [9] |
| T-DM1 | SARARK-7 | Uterine Carcinosarcoma | 1+ | 3.221 | [9] |
In Vivo Efficacy Data: SYD985 in Xenograft Models
The following table presents the tumor growth inhibition data for SYD985 in different patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of breast and uterine carcinosarcoma.
| Xenograft Model | Cancer Type | HER2 Expression | Treatment | Dose (mg/kg) | Tumor Growth Inhibition | Reference |
| BT-474 (CDX) | Breast Cancer | 3+ | SYD985 | 5 | 7 of 8 mice showed complete tumor remission | [5] |
| BT-474 (CDX) | Breast Cancer | 3+ | T-DM1 | 5 | No complete tumor remission | [5] |
| SARARK-6 (CDX) | Uterine Carcinosarcoma | 3+ | SYD985 | 3 | Significant growth inhibition (p=0.0006) | [9] |
| SARARK-6 (CDX) | Uterine Carcinosarcoma | 3+ | SYD985 | 10 | Significant growth inhibition (p=0.00001) | [9] |
| SARARK-7 (CDX) | Uterine Carcinosarcoma | 1+ | SYD985 | 3 | Significant growth inhibition (p=0.002) | [9] |
| SARARK-7 (CDX) | Uterine Carcinosarcoma | 1+ | SYD985 | 10 | Significant growth inhibition (p=0.00009) | [9] |
| OM(M)98 (PDX) | Uterine Carcinosarcoma | 3+ | SYD985 | 10 | Significant growth inhibition | [9] |
Experimental Protocols
Protocol 1: Antibody-Drug Conjugation with this compound
This protocol outlines a general method for conjugating the this compound linker-payload to a monoclonal antibody. Note: Duocarmycin compounds are extremely potent and should be handled with appropriate personal protective equipment (PPE) in a designated containment facility. The compound is also unstable in solution and should be freshly prepared.[10]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
50 mM Borate (B1201080) buffer, pH 8.0
-
Quenching agent (e.g., N-acetylcysteine)
-
G25 desalting column
-
PBS with 1 mM DTPA
-
Sterile, pyrogen-free water
Procedure:
-
Antibody Reduction: a. To the mAb solution, add the 50 mM borate buffer, pH 8.0. b. Add the required amount of TCEP solution to achieve the desired drug-to-antibody ratio (DAR). For a DAR of approximately 2, use ~1.8 equivalents of TCEP. For a DAR of ~4, use ~4.2 equivalents.[11] c. Incubate the reaction mixture at 37°C for 1 hour.[11] d. Purify the partially reduced antibody using a G25 desalting column equilibrated with PBS/1 mM DTPA at 4°C.[11]
-
Drug-Linker Conjugation: a. Immediately before use, dissolve the this compound in DMSO to prepare a stock solution. b. Add the drug-linker solution to the partially reduced antibody. Use approximately 2.4 molar equivalents of the drug-linker for a target DAR of 2, and ~4.6 molar equivalents for a target DAR of 4.[11] c. Incubate the reaction on ice for 1 hour.[11]
-
Quenching and Purification: a. Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine relative to the drug-linker. b. Purify the resulting ADC using a G25 desalting column equilibrated with a suitable storage buffer at 4°C.[11] c. Concentrate the ADC to the desired concentration, sterile filter, and store at the recommended temperature (typically -80°C).
Protocol 2: In Vitro Cell Viability (MTT) Assay
This protocol describes how to assess the cytotoxicity of an ADC containing this compound.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative controls)
-
Complete cell culture medium
-
ADC constructs
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[12][13]
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of complete medium.[14] b. Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.[14]
-
ADC Treatment: a. Prepare serial dilutions of the ADC in complete medium at twice the final desired concentration. b. Add 50 µL of the diluted ADC to the respective wells. Include a vehicle control (medium only). c. Incubate the plate for 48-144 hours at 37°C with 5% CO2.[14]
-
MTT Assay: a. Add 20 µL of 5 mg/mL MTT solution to each well.[14] b. Incubate at 37°C for 1-4 hours, allowing viable cells to form formazan (B1609692) crystals.[14] c. Add 100 µL of solubilization solution to each well and incubate overnight in the dark at 37°C to dissolve the formazan crystals.[13][14]
-
Data Acquisition and Analysis: a. Read the absorbance at 570 nm using a microplate reader.[13] b. Subtract the background absorbance from wells containing medium only. c. Calculate the percentage of cell viability relative to the vehicle control. d. Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Mandatory Visualizations
Caption: Mechanism of action of a duocarmycin-based ADC.
Caption: Workflow for in vitro ADC cytotoxicity testing.
Caption: Duocarmycin-induced DNA damage response pathway.
References
- 1. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. broadpharm.com [broadpharm.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Plasma Stability of MC-Val-Cit-PAB-Duocarmycin ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MC-Val-Cit-PAB-duocarmycin antibody-drug conjugates (ADCs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to ADC stability in plasma.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Premature Payload Release in Plasma
Symptoms:
-
Higher than expected levels of free duocarmycin or linker-payload metabolites in plasma samples.
-
Reduced ADC efficacy in vivo compared to in vitro potency.
-
Observed off-target toxicities in preclinical models.[1][2][3]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Enzymatic Cleavage of Val-Cit Linker: The Val-Cit dipeptide is susceptible to premature cleavage by plasma proteases such as carboxylesterases (like Ces1C in mice) and human neutrophil elastase (NE).[1][4][5][6][7][8] | Linker Modification: Consider synthesizing ADCs with modified linkers that exhibit enhanced plasma stability. Options include: - Exo-linkers: Repositioning the cleavable peptide to the exo-position of the p-aminobenzylcarbamate (PAB) moiety can sterically hinder access by plasma enzymes.[1][9] - Tandem-Cleavage Linkers: Incorporate a linker design that requires two sequential enzymatic cleavages for payload release, such as a glucuronide moiety masking the peptide cleavage site.[10][11][12] - P3 Amino Acid Modification: Adding a polar acidic residue, like glutamic acid (Glu), N-terminal to the Val-Cit sequence (e.g., Glu-Val-Cit) can improve stability in mouse plasma.[8] |
| Instability of the PAB Spacer: The p-aminobenzyl (PAB) self-immolative spacer's cleavage kinetics can be influenced by the payload connected to it.[13][14] | Spacer Modification: While less common for the established Val-Cit-PAB system, exploring alternative self-immolative spacers could be a long-term strategy if PAB instability is confirmed to be a primary issue. |
| Payload Instability: The duocarmycin payload itself might be unstable in solution.[15] | Formulation and Handling: Ensure that the ADC is formulated in a stabilizing buffer. For experimental use, it is recommended to use freshly prepared solutions of the ADC.[15] Avoid repeated freeze-thaw cycles. |
Issue 2: ADC Aggregation
Symptoms:
-
Visible precipitation or cloudiness in the ADC solution.
-
Detection of high molecular weight species (HMWS) by Size Exclusion Chromatography (SEC-HPLC).[16][17]
-
Rapid clearance of the ADC from circulation in pharmacokinetic studies.[16][17][18]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Hydrophobicity: The duocarmycin payload and the MC-Val-Cit-PAB linker are inherently hydrophobic, which can lead to intermolecular interactions and aggregation, especially at higher drug-to-antibody ratios (DAR).[1][9][] | DAR Optimization: Aim for a lower, more homogenous DAR. Site-specific conjugation methods can help achieve a more defined and lower DAR.[] Hydrophilic Linkers: Introduce hydrophilic moieties into the linker design. This can be achieved by incorporating polyethylene (B3416737) glycol (PEG) spacers or charged groups like sulfonates or phosphates.[][21] |
| Suboptimal Formulation: The buffer composition, pH, and absence of stabilizing excipients can contribute to ADC aggregation.[][][21] | Formulation Optimization: Screen different formulation buffers to find the optimal conditions for your specific ADC. Key parameters to evaluate include: - pH: Ensure the pH of the buffer maintains the stability of the antibody. - Excipients: Include stabilizers such as surfactants (e.g., polysorbates), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine) to minimize aggregation.[][21] |
| Storage and Handling: Improper storage conditions, such as repeated freeze-thaw cycles, can induce stress and lead to aggregation. | Proper Storage: For long-term storage, lyophilization is often the preferred method.[21] If storing as a liquid, use a cryoprotectant-containing buffer and flash-freeze aliquots to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of instability for a Val-Cit linker in plasma?
A1: The primary mechanism of instability for a Val-Cit linker in plasma is premature enzymatic cleavage. While designed to be cleaved by cathepsin B in the lysosomal environment of tumor cells, the Val-Cit dipeptide can also be recognized and cleaved by proteases present in the bloodstream, such as carboxylesterase Ces1C (particularly in rodents) and human neutrophil elastase.[1][4][5][6][7][8] This leads to the unintended release of the cytotoxic payload in circulation, which can cause off-target toxicity and reduce the therapeutic efficacy of the ADC.[2][3]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the plasma stability of my ADC?
A2: The DAR can significantly impact plasma stability in two main ways:
-
Aggregation: Higher DAR values increase the overall hydrophobicity of the ADC, as both the duocarmycin payload and the linker are hydrophobic.[1][9][] This increased hydrophobicity promotes the formation of aggregates, which can be rapidly cleared from circulation, reducing the ADC's half-life and efficacy.[16][17][18]
-
Pharmacokinetics: ADC species with higher DARs tend to be cleared more rapidly from circulation than those with lower DARs.[16][17][18]
Q3: What are the key analytical methods to assess the plasma stability of my MC-Val-Cit-PAB-duocarmycin ADC?
A3: A combination of analytical methods is recommended for a comprehensive assessment of ADC plasma stability:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique to determine the average DAR over time, identify and quantify the free payload and its metabolites, and characterize any degradation products.[22][23]
-
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA can be used to measure the concentration of total antibody and antibody-conjugated drug. The difference between these two values can be used to calculate the extent of drug deconjugation.[18][24]
-
SEC-HPLC (Size Exclusion Chromatography-High Performance Liquid Chromatography): This method is essential for detecting and quantifying aggregates (high molecular weight species) and fragments of the ADC.[16][17]
-
HIC (Hydrophobic Interaction Chromatography): HIC can be used to monitor changes in the hydrophobicity profile of the ADC over time, which can be indicative of deconjugation or conformational changes.[1]
Q4: Are there differences in Val-Cit linker stability between human and mouse plasma?
A4: Yes, there are significant differences. The Val-Cit linker is notably less stable in mouse plasma compared to human plasma.[4][8] This is primarily due to the presence of carboxylesterase 1c (Ces1c) in mouse plasma, which can efficiently cleave the Val-Cit dipeptide.[5][6][7] This instability in murine models can lead to an overestimation of toxicity and an underestimation of efficacy that may not be representative of the ADC's behavior in humans.[16][17] Therefore, it is crucial to be aware of these species-specific differences when interpreting preclinical data.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC in plasma from different species over time by measuring changes in DAR, aggregation, and free payload concentration.
Materials:
-
MC-Val-Cit-PAB-duocarmycin ADC
-
Plasma (human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical instruments: LC-MS, SEC-HPLC
Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in plasma from the desired species. Prepare a control sample in PBS.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), draw an aliquot from each sample.
-
For free payload analysis, immediately perform a protein precipitation step (e.g., with acetonitrile) and analyze the supernatant by LC-MS.
-
For DAR and aggregation analysis, the ADC can be purified from the plasma using methods like affinity chromatography (e.g., Protein A) before analysis by LC-MS and SEC-HPLC.[22]
-
Data Analysis:
-
DAR: Calculate the average DAR at each time point using the LC-MS data. A decrease in DAR over time indicates payload deconjugation.
-
Aggregation: Determine the percentage of high molecular weight species (HMWS) at each time point using SEC-HPLC. An increase in HMWS indicates aggregation.
-
Free Payload: Quantify the concentration of released duocarmycin-linker species at each time point using LC-MS.
-
Visualizations
Caption: A logical workflow for troubleshooting common ADC instability issues in plasma.
Caption: Desired vs. undesired cleavage pathways of a Val-Cit-PAB linked ADC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adcreview.com [adcreview.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 21. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Duocarmycin ADC Efficacy Troubleshooting: A Technical Support Center
Welcome to the technical support center for duocarmycin-based Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to poor ADC efficacy in preclinical and experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a duocarmycin-based ADC?
A1: Duocarmycin-based ADCs leverage the specificity of a monoclonal antibody (mAb) to deliver a highly potent duocarmycin payload to cancer cells expressing a specific target antigen.[1] The process begins with the ADC binding to the cell surface antigen, followed by internalization.[1] Inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody and the payload is cleaved.[2] The released duocarmycin then travels to the nucleus and binds to the minor groove of DNA, causing irreversible alkylation of adenine (B156593) at the N3 position.[1] This DNA damage disrupts replication and transcription, ultimately leading to cell death.[3]
Q2: What are the critical factors influencing the efficacy of duocarmycin ADCs?
A2: The success of a duocarmycin ADC is a multifactorial equation. Key factors include:
-
Target Antigen Selection: The target antigen should be highly and specifically expressed on tumor cells.[1][3]
-
Antibody Specificity and Affinity: The mAb component must bind to the target with high specificity and affinity to ensure targeted delivery.[3]
-
Internalization Efficiency: The ADC must be efficiently internalized by the target cell after binding.[1]
-
Linker Stability and Cleavage: The linker must be stable in circulation to prevent premature payload release but efficiently cleaved within the target cell.[1]
-
Payload Potency: Duocarmycins are exceptionally potent, which is a key advantage.[1]
-
Drug-to-Antibody Ratio (DAR): The number of drug molecules per antibody can impact both efficacy and toxicity.[4]
Q3: My duocarmycin ADC shows lower than expected potency in vitro. What are the potential causes?
A3: Several factors could contribute to low in vitro potency. These can be broadly categorized into issues with the ADC construct itself, the target cells, or the experimental setup. Specific potential causes are explored in the troubleshooting guides below.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues leading to poor duocarmycin ADC efficacy.
Problem 1: Low Cytotoxicity in Target Antigen-Positive Cells
If your duocarmycin ADC is not effectively killing cells that express the target antigen, consider the following troubleshooting steps:
Possible Cause 1.1: Inefficient ADC Internalization
-
Question: Is the ADC being internalized by the target cells upon binding?
-
Troubleshooting Action: Perform an ADC internalization assay.
-
Experimental Protocol: Flow Cytometry-Based Internalization Assay
-
Cell Preparation: Seed target antigen-positive cells in a 96-well plate and allow them to adhere overnight.
-
Antibody Incubation: Incubate the cells with a fluorescently labeled duocarmycin ADC (e.g., using an Alexa Fluor dye) at 4°C for 30 minutes to allow binding but prevent active internalization.
-
Washing: Wash the cells three times with cold PBS to remove unbound ADC.
-
Internalization Induction: Shift the cells to 37°C to initiate internalization.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 6 hours), stop the internalization process by placing the plates on ice.
-
Surface Signal Quenching: Add a quenching agent (e.g., an anti-fluorophore antibody or an acidic buffer) to extinguish the fluorescence of the non-internalized ADC on the cell surface.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to measure the intracellular fluorescence, which corresponds to the amount of internalized ADC.[5][6]
-
-
Data Interpretation: A low intracellular fluorescence signal compared to a positive control (an antibody known to internalize efficiently) suggests poor internalization.
-
Possible Cause 1.2: Impaired Lysosomal Trafficking
-
Question: After internalization, is the ADC being correctly trafficked to the lysosomes for payload release?
-
Troubleshooting Action: Conduct a lysosomal co-localization assay.
-
Experimental Protocol: Confocal Microscopy-Based Lysosomal Co-localization Assay
-
Cell Preparation: Seed target cells on glass coverslips in a multi-well plate.
-
Fluorescent Labeling: Label your ADC with a fluorescent dye (e.g., Alexa Fluor 488, green) and a lysosomal marker (e.g., LysoTracker Red).
-
ADC Incubation: Incubate the cells with the labeled ADC for a time course (e.g., 1, 4, 8, 24 hours) at 37°C.
-
Lysosomal Staining: In the last 30-60 minutes of incubation, add the LysoTracker Red to the media.
-
Washing and Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Imaging: Mount the coverslips and visualize the cells using a confocal microscope.[7][8][9]
-
Analysis: Quantify the co-localization of the green (ADC) and red (lysosome) signals using image analysis software.
-
-
Data Interpretation: A lack of significant overlap between the ADC and lysosomal signals indicates a defect in intracellular trafficking.
-
Possible Cause 1.3: Inefficient Payload Release
-
Question: Is the duocarmycin payload being efficiently cleaved from the antibody within the lysosome?
-
Troubleshooting Action: Perform an in vitro payload release assay.
-
Experimental Protocol: Lysosomal Enzyme-Mediated Payload Release Assay
-
Reagent Preparation: Prepare a reaction buffer mimicking the lysosomal environment (e.g., pH 5.0) and obtain a source of lysosomal enzymes, such as human liver S9 fractions or purified cathepsin B.[10][11]
-
Incubation: Incubate the duocarmycin ADC with the lysosomal enzymes in the prepared buffer at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching and Protein Precipitation: Stop the reaction (e.g., by heat inactivation) and precipitate the protein components to separate the released payload.
-
Analysis: Analyze the supernatant for the presence and quantity of the released duocarmycin payload using LC-MS/MS.[3][10][12]
-
-
Data Interpretation: A slow or incomplete release of the payload compared to expected kinetics for the specific linker suggests a problem with linker cleavage.
-
| Linker Type | Cleavage Mechanism | Typical Cleavage Rate in Human Liver Lysosomes |
| Valine-Citrulline (vc) | Cathepsin B | >80% digestion within 30 minutes[11] |
| Valine-Alanine | Protease | Slower than vc-linkers[11] |
| Glucuronide | β-glucuronidase | Variable, dependent on enzyme levels |
| Disulfide | Glutathione | Reductive cleavage |
Possible Cause 1.4: Altered Drug-to-Antibody Ratio (DAR)
-
Question: Is the average DAR of the ADC preparation optimal?
-
Troubleshooting Action: Characterize the DAR of your ADC batch.
-
Experimental Protocol: DAR Measurement by Mass Spectrometry
-
Sample Preparation: Prepare the ADC sample for analysis. This may involve desalting and buffer exchange.
-
Mass Spectrometry: Analyze the intact or partially fragmented ADC using high-resolution mass spectrometry (HRMS).[13]
-
Data Analysis: Deconvolute the mass spectrum to identify peaks corresponding to the antibody with different numbers of conjugated drug molecules. Calculate the weighted average DAR.[14]
-
-
Data Interpretation: A low DAR can lead to reduced potency, while a high DAR may increase aggregation and affect pharmacokinetics.[4][15] The optimal DAR is often a balance between efficacy and developability.
-
| Average DAR | Potential Impact on Efficacy | Potential Issues |
| Low (<2) | Reduced potency | May not deliver a sufficient cytotoxic payload |
| Optimal (2-4) | Generally provides a good balance of efficacy and safety | |
| High (>4) | May increase potency | Can lead to aggregation, faster clearance, and increased toxicity[4] |
Problem 2: Lack of Bystander Killing in Heterogeneous Cell Populations
The "bystander effect," where the ADC payload kills neighboring antigen-negative cells, is crucial for efficacy in heterogeneous tumors.[16][17]
-
Question: Is your duocarmycin ADC capable of inducing a bystander effect?
-
Troubleshooting Action: Conduct an in vitro bystander effect assay.
-
Experimental Protocol: Co-Culture Bystander Killing Assay
-
Cell Line Preparation: Use two cell lines: one antigen-positive (Ag+) and one antigen-negative (Ag-). The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for identification.[16][18]
-
Co-Culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with the duocarmycin ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture.
-
Incubation: Incubate the cells for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
Analysis: Quantify the viability of the GFP-positive Ag- cells using flow cytometry or high-content imaging.[16][18][19]
-
-
Data Interpretation: A significant decrease in the viability of the Ag- cells in the co-culture compared to the Ag- monoculture control indicates a positive bystander effect.[16]
-
Problem 3: ADC Instability
-
Question: Is the ADC stable in circulation, or is the payload being prematurely released?
-
Troubleshooting Action: Perform a plasma stability assay.
-
Experimental Protocol: In Vitro Plasma Stability Assay
-
Incubation: Incubate the duocarmycin ADC in plasma (e.g., human, mouse) at 37°C.[20][21]
-
Time Points: Collect aliquots at various time points over several days (e.g., 0, 1, 3, 5, 7 days).
-
ADC Isolation: Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads).[20][22]
-
Analysis:
-
-
Data Interpretation: Significant payload loss in plasma suggests linker instability, which can lead to off-target toxicity and reduced efficacy.
-
Visualized Workflows and Pathways
General Mechanism of Action of a Duocarmycin ADC
Caption: The sequential steps of duocarmycin ADC activity.
Troubleshooting Workflow for Poor ADC Efficacy
Caption: A logical workflow for diagnosing efficacy issues.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. abzena.com [abzena.com]
- 9. adcreview.com [adcreview.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 20. benchchem.com [benchchem.com]
- 21. ADC Plasma Stability Assay [iqbiosciences.com]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Optimizing Val-Cit Linker Cleavage: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the optimization of Valine-Citrulline (Val-Cit) linker cleavage in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of payload release for a Val-Cit ADC?
A: The Val-Cit linker is designed for enzymatic cleavage. Following the internalization of the ADC by target tumor cells, it is transported to the lysosome.[1] Inside the lysosome, proteases, most notably Cathepsin B, recognize and cleave the dipeptide bond between valine and citrulline.[1][] This cleavage event often triggers a self-immolative cascade, facilitated by a p-aminobenzyl carbamate (B1207046) (PABC) spacer, which ultimately releases the cytotoxic payload to induce cancer cell death.[1][3]
Q2: My Val-Cit ADC is stable in human plasma but shows significant instability in mouse models. Why is this happening?
A: This is a well-documented issue. The instability of Val-Cit linkers in mouse plasma is primarily due to the activity of a specific mouse carboxylesterase, Ces1c, which is not present in human plasma.[1][4][5] This enzyme can prematurely cleave the linker in the bloodstream, leading to off-target toxicity and reduced efficacy in preclinical mouse studies.[1][4]
Q3: What are the common causes of premature payload release from Val-Cit ADCs in circulation?
A: Premature payload release can be attributed to several factors:
-
Enzymatic Cleavage: Besides mouse Ces1c, human neutrophil elastase has been identified as an enzyme capable of cleaving the Val-Cit linker in the bloodstream, potentially leading to off-target toxicities like neutropenia.[6][7][8] The Val-Cit linker has also been found to have broad sensitivity to a variety of cathepsins, including Cathepsin K and Cathepsin L, which could be present in normal tissues and contribute to off-target toxicity.[9][10]
-
Conjugation Site: The location of the drug-linker on the antibody can influence its stability. Linkers attached to more solvent-exposed sites may be more susceptible to enzymatic degradation.[1][11]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR can increase the overall hydrophobicity of the ADC, leading to a greater tendency for aggregation.[4][7] This aggregation can affect the ADC's stability and pharmacokinetic properties, potentially causing faster clearance from circulation.[4][11]
Q4: How can I improve the stability of my Val-Cit ADC?
A: Several strategies can be employed to enhance the stability of your Val-Cit ADC:
-
Linker Modification: To address instability in mouse models, a common and effective approach is to add a glutamic acid residue to the N-terminus of the valine, creating a glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) linker.[1][4] This modification significantly increases plasma stability in mice without compromising Cathepsin B-mediated cleavage within the lysosome.[4] Other novel linkers, such as cBu-Cit, have been designed to be more selectively cleaved by Cathepsin B.[9][10]
-
Reduce Hydrophobicity:
-
Switch to a More Hydrophilic Linker: The Val-Ala linker is less hydrophobic than the Val-Cit linker and has been shown to reduce aggregation, allowing for higher DARs.[4][11]
-
Incorporate Hydrophilic Spacers: The use of hydrophilic polymer scaffolds, such as PEG, can help to mitigate payload hydrophobicity.[7]
-
Utilize Hydrophilic Payloads: If the project allows, selecting a less hydrophobic cytotoxic agent can improve the overall properties of the ADC.[4]
-
-
Optimize DAR: A lower DAR, typically in the range of 2-4, is often a good strategy to balance efficacy and stability by reducing the ADC's hydrophobicity and aggregation propensity.[1][11]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable troubleshooting steps.
Issue 1: High levels of off-target toxicity and poor in vivo efficacy in mouse models.
-
Potential Cause: Premature cleavage of the Val-Cit linker by mouse carboxylesterase Ces1c.[1][5]
-
Troubleshooting Steps:
-
Assess Linker Stability: Conduct an in vitro plasma stability assay to compare the stability of your ADC in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.[4]
-
Modify the Linker: Consider re-engineering your linker to a more stable variant, such as the Glu-Val-Cit tripeptide linker, which has demonstrated increased stability in mouse plasma.[1][4]
-
Issue 2: ADC demonstrates poor solubility and aggregation.
-
Potential Cause: High hydrophobicity of the linker-payload combination, often exacerbated by a high DAR.[4][7]
-
Troubleshooting Steps:
-
Optimize DAR: Aim for a lower average DAR (2-4) to reduce the overall hydrophobicity of the ADC.[1][11]
-
Formulation Optimization: Screen different buffer conditions (e.g., pH, ionic strength) and excipients to find a formulation that minimizes aggregation.
-
Linker Modification: Switch to a less hydrophobic linker like Val-Ala or incorporate hydrophilic spacers (e.g., PEG) into your linker design.[4][7][11]
-
Issue 3: Inconsistent or incomplete payload release in in vitro cell-based assays.
-
Potential Cause:
-
Suboptimal conditions for enzymatic cleavage.
-
Steric hindrance from a bulky payload interfering with enzyme access to the cleavage site.[5][]
-
-
Troubleshooting Steps:
-
Optimize Assay Conditions: Ensure the pH of your lysosomal extract or cell lysate is acidic to mimic the lysosomal environment, which is optimal for Cathepsin B activity.[]
-
Enzyme Concentration: Titrate the concentration of Cathepsin B in your enzymatic assays to determine the optimal level for efficient cleavage.
-
Incorporate a Spacer: If not already present, the inclusion of a self-immolative spacer like PABC between the dipeptide and the payload can alleviate steric hindrance and improve cleavage efficiency.[5][]
-
Data Summary Tables
Table 1: Factors Influencing Val-Cit Linker Cleavage and Stability
| Factor | Impact on Cleavage/Stability | Recommended Optimization Strategy |
| Enzyme Specificity | Cleaved by Cathepsin B (target), but also by other cathepsins and neutrophil elastase (off-target).[6][9] Susceptible to mouse Ces1c.[4] | Use modified linkers like Glu-Val-Cit or cBu-Cit for improved selectivity and stability.[4][9] |
| Hydrophobicity | High hydrophobicity can lead to aggregation and rapid clearance.[4] | Utilize more hydrophilic linkers (e.g., Val-Ala), incorporate hydrophilic spacers, or select less hydrophobic payloads.[4][11] |
| Drug-to-Antibody Ratio (DAR) | High DAR increases hydrophobicity and aggregation risk.[4][7] | Optimize DAR to a range of 2-4 to balance efficacy and stability.[1][11] |
| Conjugation Site | Solvent-exposed linkers are more prone to premature cleavage.[1][11] | Employ site-specific conjugation methods to attach the linker to less exposed sites. |
| pH | Cathepsin B activity is optimal in the acidic environment of the lysosome.[] | Ensure in vitro cleavage assays are performed at an acidic pH. |
Experimental Protocols
Protocol 1: In Vitro Cathepsin B Cleavage Assay
This protocol outlines a fluorometric assay to determine the activity of Cathepsin B in cleaving a synthetic substrate, which can be adapted to assess the cleavage of a Val-Cit linker in an ADC.
Materials:
-
Cathepsin B Activity Assay Kit (e.g., Sigma-Aldrich MAK387, Abcam ab65300)[13]
-
Cell lysate or purified ADC sample
-
96-well microplate (black or white for fluorescence)
-
Fluorometric plate reader with excitation at 400 nm and emission at 505 nm[13]
Procedure:
-
Sample Preparation:
-
Prepare cell lysates by collecting 1-5 x 10^6 cells and lysing them in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes, then centrifuge to collect the supernatant.
-
-
Assay Reaction:
-
Add 50 µL of your cell lysate or purified ADC sample to each well of the 96-well plate.
-
Add 50 µL of Reaction Buffer to each well.
-
Add 2 µL of the Cathepsin B substrate (e.g., Ac-RR-AFC, 10 mM stock) to each well for a final concentration of 200 µM.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Determine the relative Cathepsin B activity by comparing the fluorescence of your test sample to that of an uninduced or negative control.
-
Visualizations
Caption: Intracellular trafficking and cleavage of a Val-Cit linked ADC.
Caption: Troubleshooting workflow for common Val-Cit ADC issues.
References
- 1. benchchem.com [benchchem.com]
- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acrobiosystems.com [acrobiosystems.com]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. content.abcam.com [content.abcam.com]
Technical Support Center: Overcoming Hydrophobicity of the MC-Val-Cit-PAB Linker
Welcome to the technical support center for the MC-Val-Cit-PAB linker. This resource is designed for researchers, scientists, and drug development professionals encountering challenges associated with the hydrophobicity of this commonly used ADC (Antibody-Drug Conjugate) linker. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the MC-Val-Cit-PAB linker and why is it hydrophobic?
A1: The MC-Val-Cit-PAB (Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyl) linker is a popular cleavable linker used in the development of ADCs. Its design incorporates a maleimide (B117702) group for conjugation to antibody cysteines, a Val-Cit dipeptide that is a substrate for the lysosomal enzyme Cathepsin B, and a self-immolative p-aminobenzyl (PAB) spacer that releases the payload upon cleavage. The hydrophobicity of the linker is primarily attributed to the maleimidocaproyl group and the PAB spacer. This inherent hydrophobicity can be further amplified when conjugated with a hydrophobic payload, such as Monomethyl Auristatin E (MMAE).[1][]
Q2: What are the common problems associated with the hydrophobicity of the MC-Val-Cit-PAB linker?
A2: The hydrophobicity of the MC-Val-Cit-PAB linker, especially when combined with a hydrophobic payload, can lead to several experimental challenges:
-
Aggregation and Precipitation: Increased hydrophobicity can cause the ADC to aggregate and precipitate out of solution, leading to low yields and difficulties in purification and formulation.[3]
-
Reduced Solubility: The overall solubility of the ADC can be significantly decreased, making it challenging to work with in aqueous buffers.
-
Poor Pharmacokinetics: Hydrophobic ADCs are often cleared more rapidly from circulation, reducing their half-life and therapeutic efficacy.[4][5]
-
Manufacturing and Handling Difficulties: Aggregation and poor solubility can complicate downstream processing, including purification, formulation, and storage.
Q3: What are the main strategies to overcome the hydrophobicity of the MC-Val-Cit-PAB linker?
A3: Several strategies can be employed to mitigate the hydrophobicity of the MC-Val-Cit-PAB linker:
-
Incorporate Hydrophilic Moieties: Introducing hydrophilic groups such as polyethylene (B3416737) glycol (PEG), sulfonate groups, or charged amino acids into the linker structure can significantly increase its hydrophilicity.[6][7]
-
Optimize the Drug-to-Antibody Ratio (DAR): A lower DAR can reduce the overall hydrophobicity of the ADC. However, this needs to be balanced with maintaining therapeutic efficacy.
-
Use Hydrophilic Payloads: When possible, selecting a more hydrophilic payload can help to offset the hydrophobicity of the linker.
-
Site-Specific Conjugation: Controlling the site of conjugation on the antibody can sometimes lead to more homogeneous and soluble ADCs.
-
Formulation Optimization: The use of co-solvents or specific buffer conditions can help to maintain the solubility of the ADC during conjugation and storage.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of the MC-Val-Cit-PAB linker.
Issue 1: Visible precipitation or turbidity during the conjugation reaction.
-
Question: My ADC is precipitating during the conjugation reaction. What can I do?
-
Answer: Precipitation during conjugation is a strong indicator of poor solubility due to the hydrophobicity of the linker-payload. Here are some troubleshooting steps:
-
Increase Co-solvent Concentration: The organic co-solvent, typically DMSO or DMF, used to dissolve the linker-payload is crucial for maintaining its solubility. You can try to slowly increase the percentage of the co-solvent in the reaction mixture. However, be cautious as high concentrations of organic solvents can denature the antibody. It has been observed that DMSO concentrations up to 10-20% may not significantly affect the antibody's integrity.[8]
-
Optimize pH: The pH of the conjugation buffer can influence the solubility of the ADC. Perform small-scale experiments to screen a range of pH values to find the optimal condition for your specific ADC.
-
Lower the Molar Excess of Linker-Payload: Using a large excess of the hydrophobic linker-payload can drive aggregation. Try reducing the molar equivalents of the linker-payload to the antibody.
-
Consider a More Hydrophilic Linker: If the problem persists, synthesizing or purchasing a modified, more hydrophilic version of the MC-Val-Cit-PAB linker may be the most effective solution. Refer to the experimental protocols below for synthesizing hydrophilic linkers.
-
Issue 2: Low recovery of the ADC after purification.
-
Question: I am losing a significant amount of my ADC during purification. Why is this happening and how can I prevent it?
-
Answer: Low recovery after purification is often due to aggregation and non-specific binding of the hydrophobic ADC to chromatography resins or filtration membranes.
-
Analyze the Precipitate: If possible, analyze the precipitate to confirm it is your ADC.
-
Modify Purification Buffer: For size exclusion chromatography (SEC), consider adding a low percentage of an organic modifier (e.g., isopropanol) to the mobile phase to reduce hydrophobic interactions with the column matrix.[4] For hydrophobic interaction chromatography (HIC), optimize the salt concentration and gradient to improve recovery.[9]
-
Use a More Hydrophilic Linker: ADCs with more hydrophilic linkers tend to have better chromatographic behavior and higher recovery rates.
-
Issue 3: High levels of aggregation detected by SEC.
-
Question: My SEC analysis shows a significant high molecular weight (HMW) peak, indicating aggregation. How can I reduce this?
-
Answer: The presence of HMW species is a direct consequence of the ADC's hydrophobicity.
-
Optimize Conjugation Conditions: As with precipitation, optimizing the co-solvent concentration, pH, and linker-payload molar excess can reduce the formation of soluble aggregates.
-
Incorporate a Hydrophilic Linker: The most effective way to reduce aggregation is to increase the hydrophilicity of the ADC itself. Using a PEGylated or sulfonated linker can significantly decrease the propensity for aggregation.
-
Storage Conditions: Ensure your purified ADC is stored in an appropriate buffer at the correct temperature to minimize aggregation over time.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data comparing standard MC-Val-Cit-PAB ADCs with those modified for increased hydrophilicity.
Table 1: Comparison of ADC Aggregation by Size Exclusion Chromatography (SEC)
| ADC Construct | DAR | % Monomer | % Aggregate (HMW) | Reference |
| Trastuzumab-MC-Val-Cit-PAB-MMAE | 4 | 98.7 | 1.3 | [10] |
| Trastuzumab-MC-Val-Cit-PAB-MMAE (pH/heat stressed) | 4 | 54 | 46 | [4] |
| ADC with Hydrophilic Linker (e.g., PEGylated) | 8 | >98% | <2% | [6] |
Table 2: Comparison of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
| ADC Construct | DAR | HIC Retention Time (min) | Relative Hydrophobicity | Reference |
| Brentuximab Vedotin (MC-Val-Cit-PAB-MMAE) | 0 | 8.033 | Low | [11] |
| Brentuximab Vedotin (MC-Val-Cit-PAB-MMAE) | 2 | 9.772 | Moderate | [11] |
| Brentuximab Vedotin (MC-Val-Cit-PAB-MMAE) | 4 | 13.310 | High | [11] |
| Brentuximab Vedotin (MC-Val-Cit-PAB-MMAE) | 6 | 15.913 | Very High | [11] |
| Brentuximab Vedotin (MC-Val-Cit-PAB-MMAE) | 8 | 18.263 | Extremely High | [11] |
| ADC with Hydrophilic Linker | 8 | Shorter retention time than DAR 4 standard | Reduced | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a PEGylated MC-Val-Cit-PAB Linker
This protocol describes the synthesis of a modified MC-Val-Cit-PAB linker incorporating a PEG spacer for increased hydrophilicity. The synthesis is performed on a solid support (resin).
-
Resin Preparation:
-
Swell Rink amide resin in dimethylformamide (DMF) for 1 hour in a solid-phase synthesis vessel.
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.[12]
-
-
Coupling of the PAB Spacer:
-
Dissolve Fmoc-PAB-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF.
-
-
Fmoc Deprotection:
-
Remove the Fmoc group from the PAB-resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF.
-
-
Coupling of Valine-Citrulline Dipeptide:
-
In a separate flask, dissolve Fmoc-Val-Cit-OH (2 equivalents), HATU (2 equivalents), and DIPEA (4 equivalents) in DMF.
-
Add the activated dipeptide solution to the resin and agitate for 4 hours.
-
Wash the resin with DMF.
-
-
Fmoc Deprotection:
-
Remove the Fmoc group from the dipeptide-resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF.
-
-
Coupling of the PEG Spacer:
-
Dissolve Fmoc-NH-(PEG)n-COOH (e.g., n=4, 8, or 12) (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the solution to the resin and agitate overnight.
-
Wash the resin with DMF.
-
-
Fmoc Deprotection:
-
Remove the Fmoc group from the PEG-resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF.
-
-
Coupling of the Maleimide Group:
-
Dissolve 6-maleimidohexanoic acid (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
-
Cleavage from Resin:
-
Cleave the linker from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2 hours.
-
Precipitate the cleaved linker in cold diethyl ether and purify by HPLC.
-
Protocol 2: Antibody-Drug Conjugation
This protocol provides a general procedure for conjugating the maleimide-containing linker to a monoclonal antibody.
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a reducing agent, such as TCEP, to the antibody solution at a molar excess to reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent by buffer exchange using a desalting column or diafiltration.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated linker-payload in an appropriate organic solvent (e.g., DMSO).
-
Add the linker-payload solution to the reduced antibody solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-4 hours.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted linker-payload and other impurities using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Protocol 3: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
This protocol outlines a method for quantifying the amount of high molecular weight (HMW) aggregates in an ADC sample.
-
Instrumentation:
-
HPLC system with a UV detector.
-
SEC column suitable for protein separation.
-
-
Mobile Phase:
-
Aqueous buffer such as phosphate-buffered saline (PBS), pH 7.4. For hydrophobic ADCs, the addition of a small amount of organic modifier (e.g., 10-15% isopropanol) may be necessary to improve peak shape.[4]
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject a known concentration of the ADC sample.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer and the HMW species.
-
-
Data Analysis:
-
Calculate the percentage of aggregate as: % Aggregate = (Area of HMW peaks / Total area of all peaks) * 100
-
Visualizations
Figure 1: Troubleshooting workflow for hydrophobicity-related issues.
Figure 2: Experimental workflow for creating a hydrophilic ADC.
Figure 3: Mechanism of payload release for the MC-Val-Cit-PAB linker.
References
- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. agilent.com [agilent.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. lcms.cz [lcms.cz]
- 12. peptide.com [peptide.com]
Duocarmycin Linker-Payload Synthesis: A Technical Support Center
Welcome to the technical support center for the synthesis of duocarmycin linker-payloads. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common challenges encountered during the synthesis, purification, and characterization of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the duocarmycin payload incorporated as the inactive seco-form?
A1: The duocarmycin payload is utilized in its inactive prodrug form, known as the seco-duocarmycin, to prevent premature activation and degradation.[1][2] The active form of duocarmycin contains a reactive spirocyclopropyl-cyclohexadienone moiety, which is responsible for DNA alkylation.[3][4] This active form is unstable and can degrade rapidly, particularly in a plasma environment.[1][2] By using the seco-form, where the cyclopropane (B1198618) ring is opened to a phenol, the molecule remains inactive and more stable during synthesis, conjugation, and circulation.[3][4] The active form is only generated in situ at the target site, for instance, through cleavage of a linker that masks the phenolic hydroxyl group, which then allows for the spirocyclization to the active cytotoxin.[3][4]
Q2: What is the optimal attachment point for the linker on the duocarmycin payload?
A2: The preferred site for linker attachment is the hydroxyl group on the DNA-alkylating moiety of the seco-duocarmycin.[1][2][5] This strategy offers more consistent results in terms of in vitro cytotoxicity and generates antibody-drug conjugates (ADCs) with excellent stability in human plasma.[1][2][5] Attaching the linker at this position effectively acts as a protecting group for the phenol, preventing the premature ring closure to the active spirocyclone form.[3][4] Linkage through the DNA-binding moiety is an alternative, but it may require an additional protecting group on the alkylating moiety's hydroxyl group to prevent premature activation and subsequent degradation.[1]
Q3: What causes the formation of high molecular weight (HMW) species or aggregates during ADC synthesis?
A3: The formation of HMW species or aggregates is often attributed to the hydrophobicity of the duocarmycin payload and the linker.[1] This issue can be exacerbated when using linkers that have been successfully employed for other, less hydrophobic drug classes.[1] Strategies to mitigate this include reducing the hydrophobicity of the linker and introducing heteroatoms into the core ring structure of the duocarmycin itself.[1] Additionally, maintaining a lower average drug-to-antibody ratio (DAR) can help minimize aggregation.[5]
Q4: What are the primary degradation pathways for duocarmycin payloads?
A4: A major degradation pathway for the active form of duocarmycin (e.g., DUBA) is the hydrolysis of the amide bond connecting the DNA-alkylating and DNA-binding moieties.[1] This cleavage results in two fragments with significantly reduced cytotoxic potency, serving as a detoxification route.[1] This hydrolysis is dependent on the spirocyclized active form; therefore, keeping the payload in its seco-form with the linker attached to the alkylating moiety's hydroxyl group prevents this degradation.[1] The linker-payload itself can also be labile and prone to degradation under harsh conditions (e.g., unsuitable pH, temperature, or solvents) during synthesis and purification.[6]
Troubleshooting Guides
Problem 1: Low Yield of Duocarmycin Linker-Payload
| Potential Cause | Troubleshooting Step |
| Instability of the seco-duocarmycin precursor | Ensure anhydrous and inert reaction conditions to prevent premature degradation. Use of appropriate protecting groups on reactive functionalities other than the intended linker attachment site is crucial.[1][3] |
| Inefficient coupling reaction | Optimize coupling reagents (e.g., EDC, HATU) and reaction conditions (temperature, time, solvent).[1][4] Monitor reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time. |
| Side reactions | Characterize byproducts by mass spectrometry to identify potential side reactions. This could involve unintended reactions with other functional groups on the duocarmycin or linker. Adjust protecting group strategy accordingly. |
| Degradation during workup and purification | Avoid harsh acidic or basic conditions and high temperatures.[6] Use buffered aqueous solutions for extraction and purify promptly. Chromatography is often preferred over methods like recrystallization that may require heating.[6] |
Problem 2: Premature Cleavage of the Linker or Activation of the Payload
| Potential Cause | Troubleshooting Step |
| Linker instability to reaction conditions | Select a linker chemistry that is orthogonal to the synthesis and deprotection steps. For example, if using acid-labile protecting groups, ensure the linker is stable to acidic conditions. |
| Unintentional deprotection of the phenolic hydroxyl group | If the linker is attached to the DNA-binding moiety, ensure the protecting group on the alkylating unit's hydroxyl is robust enough to withstand all synthetic steps until its intended removal.[1] |
| Harsh purification conditions | As mentioned previously, the labile nature of linker-payloads necessitates mild purification conditions.[6] Buffer the mobile phases for chromatography to maintain a stable pH. |
Problem 3: Heterogeneous Drug-to-Antibody Ratio (DAR) and Difficult Purification
| Potential Cause | Troubleshooting Step |
| Non-specific conjugation | For cysteine-based conjugation, ensure complete and controlled reduction of interchain disulfide bonds using a specific molar ratio of reducing agent like TCEP.[1] For lysine (B10760008) conjugation, the inherent heterogeneity is a known challenge. |
| Aggregation of the ADC | As discussed in the FAQs, this is often due to hydrophobicity.[1] Consider using more hydrophilic linkers or site-specific conjugation methods to achieve a more homogeneous and lower DAR product.[5] |
| Co-elution of different DAR species | Optimize the hydrophobic interaction chromatography (HIC) gradient to achieve better separation of species with different DARs.[1][7] Size exclusion chromatography (SEC) can be used to remove aggregates.[7][8] |
Quantitative Data Summary
Table 1: Half-life of Duocarmycin Analogues and Linker-Payloads
| Compound | Condition | Half-life (t1/2) | Reference |
| Pivoloyl amide prodrug 6 | pH 7.0 phosphate (B84403) buffer | ~6 hours | [3] |
| tert-Butylcarbamate Prodrug 5 | Human plasma | 3-6 hours | [3] |
| Cyclization spacer-duocarmycin 47a | pH 7.4, 25 °C | 27 minutes | [1] |
| Cyclization spacer-duocarmycin 47b | pH 7.4, 25 °C | 37 minutes | [1] |
Table 2: Plasma Stability of DUBA
| Plasma Source | % DUBA Remaining after 180 min | Reference |
| Mouse | 68.2% | [1] |
| Rat | 2.6% | [1] |
| Monkey | 44.5% | [1] |
| Human | 27.0% | [1] |
Key Experimental Protocols
Protocol 1: EDC-Mediated Coupling of seco-Duocarmycin DNA-Binding and Alkylating Moieties
This protocol describes a key step in the synthesis of the seco-DUBA payload.[1]
-
Deprotection: Remove the tert-butoxycarbonyl (Boc) protecting group from the DNA-alkylating unit (e.g., compound 15 ) under acidic conditions (e.g., HCl in dioxane).
-
Neutralization: Carefully neutralize the resulting amine salt.
-
Coupling: Dissolve the deprotected amine (23 ) and the carboxylic acid of the DNA-binding moiety (22 ) in a suitable anhydrous solvent such as DMA.
-
Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for approximately 18 hours.
-
Workup and Purification: Perform an aqueous workup to remove excess reagents and purify the resulting seco-DUBA product by preparative HPLC.
Protocol 2: Conjugation of a Maleimide-Containing Linker-Payload to an Antibody
This protocol outlines the conjugation of a duocarmycin linker-payload to an antibody via reduced interchain disulfides.[1]
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody (e.g., trastuzumab) using a controlled amount of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The amount of TCEP is calculated to achieve the desired average DAR (e.g., to reduce on average one disulfide bond per antibody for a target DAR of 2).
-
Buffer Exchange: Remove excess reducing agent by buffer exchange into a suitable conjugation buffer (e.g., phosphate buffer with EDTA).
-
Conjugation: Add the maleimide-functionalized duocarmycin linker-payload (dissolved in a compatible organic solvent like DMA) to the reduced antibody solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4 °C) for a specified time (e.g., overnight) to allow for the thioether bond formation.
-
Quenching: Quench any unreacted maleimide (B117702) groups by adding an excess of a capping agent like N-acetylcysteine.
-
Purification: Purify the resulting ADC to remove unconjugated linker-payload, capping agent, and to separate different DAR species if necessary. This is typically done using size exclusion chromatography (SEC) followed by hydrophobic interaction chromatography (HIC).[1][7]
Protocol 3: Characterization of Duocarmycin ADCs
A combination of analytical techniques is essential to characterize the final ADC product.[8][9][10]
-
Size Exclusion Chromatography (SEC): Use SEC to determine the extent of aggregation (HMW species) and fragmentation in the ADC preparation.[7][8]
-
Hydrophobic Interaction Chromatography (HIC): HIC is the primary method for determining the drug-to-antibody ratio (DAR) distribution. The retention time on the HIC column correlates with the number of conjugated drug molecules, allowing for the quantification of DAR0, DAR2, DAR4, etc., species.[1][7][11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often coupled with mass spectrometry (LC-MS), can be used to determine the average DAR and to analyze the drug load distribution on the light and heavy chains after reducing the ADC.[11]
-
Mass Spectrometry (MS): Intact and reduced mass analysis by LC-MS provides precise mass information to confirm the successful conjugation and the identity of different DAR species.[11]
Visualizations
Caption: Workflow for duocarmycin ADC synthesis.
Caption: Troubleshooting logic for low ADC yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Duocarmycin O-Amino Phenol Prodrugs Subject to Tunable Reductive Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veranova.com [veranova.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. blog.crownbio.com [blog.crownbio.com]
Duocarmycin-Based ADCs: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with duocarmycin-based antibody-drug conjugates (ADCs). The focus is on understanding and mitigating off-target toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of off-target toxicity for duocarmycin-based ADCs?
A1: The primary mechanism of off-target toxicity stems from the premature release of the highly potent duocarmycin payload into systemic circulation before the ADC reaches the target tumor cells. This can occur due to unstable linkers that cleave in the bloodstream. Another significant contributor is the "bystander effect," where the payload, once released from the target cell, diffuses and kills adjacent healthy, antigen-negative cells. Additionally, some toxicities may be related to the specific characteristics of the ADC, independent of target binding.
Q2: My ADC is showing toxicity in antigen-negative cell lines in vitro. What are the potential causes?
A2: This is a common observation and can be attributed to several factors:
-
Bystander Killing: If you are using a duocarmycin ADC with a cleavable linker (e.g., a valine-citrulline linker), the released payload is often cell-permeable. Even in a supposedly pure antigen-negative culture, if there's any lysis of ADC-bound cells or extracellular cleavage, the released drug can affect neighboring cells.
-
Linker Instability: The linker may be unstable in your culture medium, especially if it's supplemented with plasma or serum, leading to the release of free duocarmycin. Some linkers show species-specific instability; for example, certain linkers are susceptible to cleavage by mouse-specific carboxylesterases but are stable in human plasma.
-
Non-Specific Uptake: While ADCs are designed for targeted delivery, a low level of non-specific uptake by cells can occur, which, given the picomolar potency of duocarmycins, might be sufficient to induce cytotoxicity.
-
Low-Level Target Expression: Ensure your control cell line is truly antigen-negative. Even very low levels of target expression can be sufficient for some internalization and subsequent cytotoxic effect.
Q3: What are the key differences in toxicity profiles between duocarmycin-based ADCs and those with tubulin inhibitors (e.g., maytansinoids, auristatins)?
A3: The toxicity profiles differ based on their mechanisms of action.
-
Duocarmycins: As DNA-alkylating agents, they are cytotoxic to both dividing and non-dividing cells. This can lead to a broader range of potential toxicities. Common dose-limiting toxicities in clinical studies have included myelosuppression and hepatotoxicity. Interstitial lung disease (ILD) is also a noted risk for some ADCs.
-
Tubulin Inhibitors: These agents primarily affect rapidly dividing cells by disrupting microtubule formation during mitosis. Consequently, their toxicities often manifest in tissues with high cell turnover, such as bone marrow (leading to neutropenia and thrombocytopenia) and peripheral nerves (leading to neuropathy).
Q4: How can I experimentally measure the bystander effect of my duocarmycin ADC?
A4: The most common method is an in vitro co-culture bystander assay. This involves mixing antigen-positive "target" cells with antigen-negative "bystander" cells (often labeled with a fluorescent marker like GFP or RFP for easy identification). The co-culture is then treated with the ADC. After a set incubation period, the viability of the fluorescent bystander cells is measured, typically by flow cytometry or high-content imaging. A decrease in the viability of bystander cells in the presence of target cells and the ADC indicates a bystander effect.
Q5: What strategies can be employed to minimize off-target toxicity during development?
A5:
-
Linker Optimization: The choice of linker is critical. It must be stable in circulation but efficiently cleaved within the tumor microenvironment or inside the target cell. Prodrug strategies, where the payload is masked until it reaches the target, are also widely used to limit systemic toxicity.
-
Target Selection: Choosing a target antigen that is highly and specifically expressed on tumor cells with minimal expression on healthy tissues is fundamental to reducing on-target, off-tumor toxicity.
-
Dose Optimization: Careful dose-finding studies are essential to identify a therapeutic window that maximizes efficacy while minimizing toxicity.
-
Antibody Engineering: Modifying the antibody component to optimize its binding affinity and internalization rate can also influence the therapeutic index.
Troubleshooting Guides
Problem: High background cytotoxicity in antigen-negative controls during in vitro assays.
This guide helps diagnose unexpected toxicity in your negative control cell line.
Quantitative Data Summary
Table 1: Comparative In Vitro Potency of SYD985 (Duocarmycin-based) vs. T-DM1 (Maytansinoid-based)
This table summarizes the half-maximal inhibitory concentration (IC50) values for the HER2-targeting ADCs SYD985 and T-DM1 in breast cancer cell lines with varying HER2 expression levels. Data indicates that SYD985 is significantly more potent in cell lines with low HER2 expression.
| Cell Line | HER2 Status | SYD985 IC50 (ng/mL) | T-DM1 IC50 (ng/mL) | Potency Fold-Difference (T-DM1 / SYD985) |
| SK-BR-3 | 3+ | 15 | 20 | 1.3 |
| BT-474 | 3+ | 12 | 10 | 0.8 |
| NCI-N87 | 3+ | 10 | 10 | 1.0 |
| AU-565 | 2+ | 15 | 500 | 33.3 |
| HCC-1954 | 2+ | 10 | 500 | 50.0 |
| MDA-MB-361 | 1+ | 100 | >1000 | >10 |
| MCF-7 | 1+ | 300 | >1000 | >3.3 |
Data adapted from preclinical studies on SYD985.
Table 2: Plasma Stability of Duocarmycin-Linker Constructs
This table shows the half-lives of two different trastuzumab-duocarmycin conjugates (SYD981 and SYD983) in plasma from various species, highlighting the importance of linker chemistry and species-specific metabolic differences.
| ADC Construct | Mouse Plasma t½ (h) | Rat Plasma t½ (h) | Monkey Plasma t½ (h) | Human Plasma t½ (h) |
| SYD981 | 39 | 108 | 291 | 240 |
| SYD983 | 6 | 13 | 252 | 168 |
Data adapted from preclinical development of duocarmycin-based linker-drugs.
Experimental Protocols & Workflows
Protocol 1: In Vitro Bystander Effect Co-Culture Assay
This protocol outlines a method to quantify the bystander killing effect of a duocarmycin-based ADC.
Objective: To determine if the ADC can kill antigen-negative bystander cells when co-cultured with antigen-positive target cells.
Methodology:
-
Cell Preparation:
-
Culture antigen-positive (Ag+) target cells (e.g., HER2 3+ BT-474).
-
Culture antigen-negative (Ag-) bystander cells (e.g., HER2 0 SW-620). Stably transfect the Ag- cells with a fluorescent protein (e.g., RFP) for identification.
-
-
Co-Culture Seeding:
-
Trypsinize and count both cell populations.
-
Seed the cells in 96-well plates at various ratios of Ag+ to Ag- cells (e.g., 1:1, 1:4, 4:1). Include monocultures of Ag+ and Ag- cells as controls. Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the duocarmycin-based ADC and a non-binding control ADC in culture medium.
-
Add the ADC solutions to the co-culture plates. Include an untreated control.
-
-
Incubation:
-
Incubate the plates for 5-7 days to allow for the bystander effect to manifest.
-
-
Analysis:
-
Quantify the number of viable, fluorescent (RFP-positive) Ag- cells remaining in each well. This can be done using a high-content imaging system (like an IncuCyte) or by trypsinizing the cells and analyzing the RFP-positive population via flow cytometry.
-
Calculate the percentage of bystander cell death relative to the untreated control.
-
Signaling & Action Pathway
The following diagram illustrates the mechanism of action for a duocarmycin-based ADC with a cleavable linker, including the pathway that leads to off-target bystander toxicity.
Technical Support Center: Methods to Reduce Aggregation of Duocarmycin Antibody-Drug Conjugates
This guide is intended for researchers, scientists, and drug development professionals working with duocarmycin-based Antibody-Drug Conjugates (ADCs). It provides troubleshooting advice and answers to frequently asked questions regarding the common challenge of ADC aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in duocarmycin ADCs?
Aggregation of duocarmycin ADCs is a significant challenge primarily driven by the physicochemical properties of the ADC components and the manufacturing process.[1] The main causes include:
-
Payload Hydrophobicity : Duocarmycin payloads are inherently very hydrophobic.[2][3][4] Their conjugation to a monoclonal antibody (mAb) increases the overall surface hydrophobicity of the protein, leading to intermolecular interactions and aggregation as the molecules attempt to minimize the exposure of these hydrophobic regions to the aqueous environment.[1][5]
-
High Drug-to-Antibody Ratio (DAR) : A higher DAR increases the number of hydrophobic payload molecules per antibody, which generally leads to a greater propensity for aggregation.[1][6] Finding a balance that maximizes efficacy while minimizing aggregation is a critical development goal.[1]
-
Conjugation Process Conditions : The chemical reactions involved in conjugation can create stress on the antibody. Factors such as pH, temperature, and the use of organic co-solvents can induce conformational changes or denaturation, exposing aggregation-prone regions.[1][5] Performing the conjugation reaction at a pH near the antibody's isoelectric point (pI) is particularly risky, as this is the point of lowest aqueous solubility.[7]
-
Linker Characteristics : The chemical structure of the linker used to attach the duocarmycin to the antibody can also influence aggregation.[] Hydrophobic linkers can exacerbate the aggregation issue.[1]
-
Inherent Antibody Stability : The specific mAb clone used can have its own intrinsic propensity to aggregate, which may be heightened after conjugation.[1]
Q2: How does aggregation impact the efficacy and safety of a duocarmycin ADC?
Aggregation can have significant negative consequences for an ADC therapeutic:
-
Reduced Efficacy : Aggregates may have altered binding affinity for the target antigen, and the formation of aggregates effectively reduces the concentration of active, monomeric ADC available to target cancer cells.[9]
-
Increased Immunogenicity : The presence of aggregates, particularly soluble high-molecular-weight species, is a major safety concern as they can be immunogenic and trigger severe adverse immune responses in patients.[2]
-
Altered Pharmacokinetics (PK) : Aggregation can change the clearance mechanisms of the ADC, potentially leading to faster clearance from circulation or accumulation in organs like the liver and kidneys, which can cause off-target toxicity.[1][10]
-
Manufacturing and Stability Issues : Aggregation leads to product loss during manufacturing due to precipitation, requiring additional purification steps that increase cost and reduce overall yield.[1][7] It also reduces the shelf-life and stability of the final drug product.[1]
Q3: What are the main strategic approaches to prevent or reduce ADC aggregation?
A multi-layered approach that addresses the root causes of aggregation is most effective.[1] Key strategies include:
-
Component Engineering : This involves modifying the ADC components themselves. This can be done by using more hydrophilic linkers (e.g., containing PEG groups), modifying the payload to increase its solubility, or engineering the antibody to be more resistant to aggregation.[1][]
-
Process Optimization : This focuses on the conjugation and purification steps. A key technique is solid-phase conjugation , where the antibody is immobilized on a resin during the reaction, physically preventing the newly formed, hydrophobic ADCs from interacting and aggregating.[2][7] Other methods include minimizing heat and shear stress during manufacturing.[1]
-
Formulation Development : This involves optimizing the final buffer in which the ADC is stored. This includes adjusting the pH and ionic strength and, crucially, adding stabilizing excipients like polysorbates, sugars, or amino acids to protect the ADC molecules from self-association.[][11]
Troubleshooting Guide
Problem 1: Significant aggregation is observed immediately after the conjugation reaction.
-
Likely Causes:
-
The conjugation conditions (e.g., pH, temperature, co-solvent concentration) are inducing protein unfolding or instability.[5] The reaction buffer pH might be too close to the antibody's isoelectric point.[7]
-
The high hydrophobicity of the duocarmycin-linker is causing immediate self-association of the newly formed ADCs in the reaction buffer.[2][5]
-
High shear forces during mixing are causing denaturation.[1]
-
-
Recommended Solutions:
-
Optimize Reaction Buffer : Screen different pH values to find a point where the ADC is most stable, avoiding the pI. Adjust the ionic strength of the buffer.[5]
-
Minimize Organic Co-solvent : Use the absolute minimum concentration of organic solvent (e.g., DMSO) required to dissolve the linker-payload, typically keeping it below 5% (v/v) in the final reaction mixture.[5]
-
Implement Solid-Phase Conjugation : This is a highly effective method to prevent aggregation at its source.[7] By immobilizing the antibodies on a solid support (e.g., an affinity resin), they are kept physically separate during the conjugation of the hydrophobic payload.[1][7] Technologies such as "Lock-Release" are designed for this purpose.[2][3][4]
-
Control Physical Stress : Optimize mixing speeds and methods to minimize shear stress.[1]
-
Problem 2: ADC aggregation increases gradually during storage or after freeze-thaw cycles.
-
Likely Causes:
-
Recommended Solutions:
-
Formulation Screening : Conduct a systematic screening of different buffer conditions (pH, ionic strength) and stabilizing excipients.[][11]
-
Incorporate Stabilizing Excipients : The addition of specific excipients is critical for long-term stability.[5][]
-
Surfactants : Polysorbates (e.g., Polysorbate 20 or 80) are widely used to prevent aggregation at interfaces.[]
-
Sugars : Non-reducing sugars like sucrose (B13894) and trehalose (B1683222) are effective cryoprotectants and stabilizers.
-
Amino Acids : Arginine, histidine, and glycine (B1666218) can act as stabilizers and reduce non-specific interactions.[]
-
-
Optimize Storage Conditions : Perform stability studies to determine the optimal storage temperature and test the impact of light exposure and agitation.[11]
-
Control Freeze-Thaw Process : If the ADC is to be frozen, control the freezing and thawing rates. A faster freeze can sometimes be beneficial.
-
Problem 3: Analytical results for aggregation are inconsistent across different techniques.
-
Likely Causes:
-
Different analytical techniques measure aggregation based on different physical principles (e.g., hydrodynamic volume vs. molecular weight vs. light scattering). This orthogonality is expected and can provide a more complete picture.
-
The ADC may be interacting with the column matrix during Size Exclusion Chromatography (SEC), leading to an underestimation or overestimation of aggregates.[5]
-
The concentration of the ADC sample may be too high, promoting on-column aggregation.
-
-
Recommended Solutions:
-
Employ Orthogonal Methods : Use a combination of techniques for a comprehensive characterization of aggregation. The combination of SEC-MALS and SV-AUC is a powerful approach.
-
Optimize SEC Method : Vary the mobile phase composition (pH, ionic strength) to minimize non-ideal interactions between the ADC and the SEC column. Always run a sample of the unconjugated antibody as a baseline control.
-
Analyze at Multiple Concentrations : Run samples at different concentrations to check for concentration-dependent aggregation.
-
Data Presentation & Protocols
Table 1: Comparison of Key Analytical Techniques for ADC Aggregation
| Technique | Principle | Key Information Provided | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume.[1] | Quantifies the percentage of monomer, dimer, and higher-order aggregates.[5][12] | Robust, widely used, and suitable for routine quality control.[5] | Can be affected by non-specific column interactions; may not resolve all species.[5] |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | SEC separation followed by light scattering and refractive index detection.[1] | Provides the absolute molar mass of eluting species, offering more accurate characterization of aggregates. | More accurate and detailed characterization than SEC alone.[5] | More complex setup and data analysis required.[5] |
| Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | Measures the rate at which molecules sediment in a strong centrifugal field. | Provides high-resolution data on the size, shape, and distribution of species in their native buffer conditions. | Gold standard for characterizing aggregates without a column matrix. | Requires specialized equipment and significant expertise for data analysis.[5] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on surface hydrophobicity.[12] | Provides information on the DAR distribution and overall hydrophobicity profile, which correlates with aggregation propensity.[5] | Useful for characterizing ADC heterogeneity.[12] | Can be sensitive to mobile phase conditions; not a direct measure of aggregates.[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines liquid chromatography separation with mass spectrometry detection.[1] | Offers detailed qualitative and quantitative data on the composition, structure, and aggregation state of the ADC.[1] | Highly sensitive and specific; can detect low levels of aggregated species.[1] | May not be suitable for quantifying large, non-covalent aggregates. |
Table 2: Common Excipients for Reducing Duocarmycin ADC Aggregation
| Excipient Class | Examples | Mechanism of Action | Typical Concentration Range |
| Surfactants | Polysorbate 20, Polysorbate 80 | Reduce surface tension and prevent aggregation at air-liquid and solid-liquid interfaces.[] | 0.01% - 0.1% (w/v) |
| Sugars (Polyols) | Sucrose, Trehalose, Mannitol | Stabilize the native protein structure through preferential exclusion, acting as cryo- and lyoprotectants. | 1% - 10% (w/v) |
| Amino Acids | Arginine, Histidine, Glycine | Can suppress self-association by interacting with the protein surface, modulating viscosity, and acting as buffering agents.[13] | 10 - 250 mM |
| Buffers | Histidine, Citrate, Phosphate | Maintain a stable pH where the ADC exhibits maximum stability and minimum aggregation propensity.[] | 10 - 50 mM |
Experimental Protocol: Size Exclusion Chromatography (SEC) for Aggregate Analysis
This protocol provides a general methodology. Specific parameters must be optimized for each ADC.
-
System Preparation :
-
HPLC System : An HPLC or UPLC system equipped with a UV detector (or photodiode array detector).
-
Column : A silica-based SEC column suitable for separating monoclonal antibodies and their aggregates (e.g., Tosoh TSKgel G3000SWxl, Agilent Zorbax GF-250/GF-450).
-
Mobile Phase : Prepare a filtered and degassed mobile phase. A common starting point is 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8-7.2. The composition should be optimized to minimize non-specific interactions.
-
-
Sample Preparation :
-
Thaw the duocarmycin ADC sample and the corresponding unconjugated mAb (as a control) if frozen.
-
Dilute the samples to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the samples through a low-protein-binding 0.22 µm filter if necessary.
-
-
Running the Analysis :
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min for HPLC) until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover or system peaks.
-
Inject the unconjugated mAb sample to establish the retention time of the monomeric antibody.
-
Inject the duocarmycin ADC sample.
-
Monitor the elution profile at 280 nm (for the protein) and potentially at a wavelength corresponding to the payload if it has a distinct absorbance.
-
-
Data Analysis :
-
Integrate the peaks in the chromatogram.
-
Identify the high molecular weight species (aggregates) which elute before the main monomer peak.
-
Calculate the relative percentage of each species (e.g., aggregate, monomer) by dividing the area of each peak by the total area of all peaks.
-
Compare the aggregation level of the ADC to the unconjugated mAb baseline.
-
Visualizations
Workflow for Troubleshooting ADC Aggregation
Caption: A systematic workflow for identifying, analyzing, and mitigating aggregation of duocarmycin ADCs.
Relationship Between Causes and Mitigation Strategies
Caption: Logical links between the root causes of ADC aggregation and corresponding mitigation strategies.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. labinsights.nl [labinsights.nl]
- 4. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 9. veranova.com [veranova.com]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
- 13. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to Duocarmycin-Based ADCs
This technical support center is designed for researchers, scientists, and drug development professionals working with duocarmycin-based Antibody-Drug Conjugates (ADCs). Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on understanding and overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of duocarmycin-based ADCs?
A1: Duocarmycin-based ADCs utilize a monoclonal antibody to selectively target a specific antigen on the surface of cancer cells. Upon binding to the target antigen, the ADC is internalized by the cell, typically through receptor-mediated endocytosis.[1] Once inside the cell, the linker connecting the antibody and the duocarmycin payload is cleaved within the lysosome, releasing the active drug. Duocarmycin then traffics to the nucleus, where it binds to the minor groove of DNA and causes irreversible alkylation of adenine (B156593) at the N3 position.[2][3] This DNA damage disrupts essential cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptotic cell death.[2][4]
Q2: What are the common mechanisms of resistance to duocarmycin-based ADCs?
A2: Resistance to duocarmycin-based ADCs can be multifactorial and arise from various alterations within the cancer cell. The most frequently observed mechanisms include:
-
Target Antigen Downregulation: Reduced expression or loss of the target antigen on the cell surface, leading to decreased ADC binding and internalization.
-
Impaired ADC Internalization and Trafficking: Alterations in the endocytic pathway that prevent the ADC from efficiently reaching the lysosome for payload release.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), which actively pump the duocarmycin payload out of the cell.[5]
-
Altered DNA Damage Response (DDR) Pathways: Upregulation of DNA repair pathways that can counteract the DNA damage induced by duocarmycin.
-
Defects in Apoptotic Signaling: Alterations in downstream signaling pathways that prevent the cell from undergoing apoptosis despite DNA damage.
Q3: My cells have developed resistance to a duocarmycin-based ADC. What is the first thing I should investigate?
A3: A logical first step is to assess the expression level of the target antigen on your resistant cell line compared to the parental, sensitive cell line. A significant decrease in target expression is a common and often primary mechanism of ADC resistance. This can be readily evaluated using flow cytometry.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with duocarmycin-based ADCs and resistant cell lines.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Complete loss of ADC efficacy in the resistant cell line. | 1. Complete loss of target antigen expression.2. High levels of drug efflux pump overexpression. | 1. Confirm target expression via flow cytometry. If negative, consider a different ADC targeting another antigen.2. Perform a western blot or qPCR to assess the expression of common ABC transporters (e.g., ABCB1). If overexpression is confirmed, consider co-treatment with an ABC transporter inhibitor. |
| Shift in IC50, but not complete resistance. | 1. Partial reduction in target antigen expression.2. Upregulation of DNA repair pathways.3. Altered ADC trafficking or processing. | 1. Quantify target antigen expression via flow cytometry to confirm a partial decrease.2. Assess the level of DNA damage (e.g., via γH2AX staining) and cell cycle progression after ADC treatment in both sensitive and resistant cells.3. Perform an ADC internalization assay to compare the rate and extent of ADC uptake. |
| High variability in experimental replicates. | 1. Inconsistent cell culture conditions.2. Heterogeneity within the resistant cell population. | 1. Ensure consistent cell passage number, seeding density, and growth conditions for all experiments.2. Perform single-cell cloning to isolate and characterize subpopulations with distinct resistance profiles. |
| ADC shows initial efficacy, but cells recover after treatment. | 1. The payload may be cytostatic rather than cytotoxic at the tested concentration.2. A subpopulation of resistant cells is repopulating the culture. | 1. Increase the ADC concentration or treatment duration. Assess cell death through apoptosis assays (e.g., Annexin V staining).2. Investigate the presence of cancer stem-like cells and consider combination therapies targeting this population. |
Data Presentation
Table 1: Comparative Cytotoxicity of Duocarmycin-Based ADCs in Sensitive and Resistant Cell Lines
| Cell Line | ADC | Target | IC50 (pM) - Parental | IC50 (pM) - Resistant | Fold Resistance | Reference |
| Molm-14 (AML) | Duocarmycin SA | N/A (Free Drug) | 11.12 | N/A | N/A | [3] |
| HL-60 (AML) | Duocarmycin SA | N/A (Free Drug) | 112.7 | N/A | ~10-fold vs. Molm-14 | [3] |
| UKF-NB-3 (Neuroblastoma) | SNS-032 | N/A (CDK inhibitor) | ~100 nM | >300 nM | >3 | [6] |
| SHEP (Neuroblastoma) | SNS-032 | N/A (CDK inhibitor) | ~500 nM | >2000 nM | >4 | [6] |
| MCF7 (Breast Cancer) | Doxorubicin | N/A (Free Drug) | ~0.1 µM | ~5 µM | ~50 | [7] |
| DU145 (Prostate Cancer) | Docetaxel | N/A (Free Drug) | ~1 nM | ~20 nM | ~20 | [8] |
| PC-3 (Prostate Cancer) | Docetaxel | N/A (Free Drug) | ~2 nM | ~50 nM | ~25 | [8] |
Note: Data for free drugs is included to illustrate the concept of fold resistance.
Table 2: Changes in ABC Transporter Expression in Resistant Cell Lines
| Cell Line | Resistant to | ABC Transporter | Fold Change in mRNA Expression (Resistant vs. Parental) | Fold Change in Protein Expression (Resistant vs. Parental) | Reference |
| KCR (Breast Cancer) | Doxorubicin | ABCB1 | ~100,000 | >50 | [5] |
| DU145 DTXR (Prostate Cancer) | Docetaxel | ABCB1 | Not Reported | 4.2 | [8] |
| PC-3 DTXR (Prostate Cancer) | Docetaxel | ABCB1 | Not Reported | 5.3 | [8] |
Experimental Protocols
Quantification of Target Antigen Expression by Flow Cytometry
Objective: To compare the cell surface expression of the target antigen between parental (sensitive) and resistant cell lines.
Materials:
-
Parental and resistant cell lines
-
Primary antibody targeting the ADC antigen
-
Fluorochrome-conjugated secondary antibody (if primary is not conjugated)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Fixable Viability Dye
-
Flow cytometer
Procedure:
-
Harvest cells and adjust to a concentration of 1 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Add the primary antibody at a pre-titrated optimal concentration. Incubate on ice for 30 minutes, protected from light.
-
Wash cells twice with 2 mL of staining buffer, centrifuging at 300 x g for 5 minutes.
-
If using an unconjugated primary antibody, resuspend the cell pellet in 100 µL of staining buffer containing the fluorochrome-conjugated secondary antibody. Incubate on ice for 30 minutes, protected from light.
-
Wash cells twice as described in step 3.
-
Resuspend cells in 300-500 µL of staining buffer containing a fixable viability dye.
-
Analyze samples on a flow cytometer.
Data Interpretation:
-
Sensitive Cells: Expect a distinct positive peak for antigen expression with high mean fluorescence intensity (MFI).
-
Resistant Cells: A shift of the peak to the left (lower MFI) indicates downregulation of the target antigen. A complete overlap with the isotype control suggests a complete loss of expression.
Assessment of ABC Transporter Expression by Western Blot
Objective: To determine if resistant cells overexpress ABC transporters like ABCB1.
Materials:
-
Parental and resistant cell lines
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies against ABCB1 and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against ABCB1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane for the loading control.
Data Interpretation:
-
Sensitive Cells: Expect a low or undetectable band for ABCB1.
-
Resistant Cells: A significantly more intense band for ABCB1 compared to the parental line (when normalized to the loading control) indicates overexpression.
Analysis of DNA Damage (γH2AX Staining) by Flow Cytometry
Objective: To measure the extent of DNA double-strand breaks induced by the duocarmycin-based ADC.
Materials:
-
Parental and resistant cell lines
-
Duocarmycin-based ADC
-
Fixation/Permeabilization Buffer
-
Anti-γH2AX antibody (conjugated)
-
Flow cytometer
Procedure:
-
Treat cells with the duocarmycin-based ADC for a specified time (e.g., 24 hours). Include an untreated control.
-
Harvest and fix the cells using a fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100).
-
Stain with a fluorochrome-conjugated anti-γH2AX antibody for 1 hour at room temperature.
-
Wash the cells and resuspend in staining buffer.
-
Analyze the samples on a flow cytometer.
Data Interpretation:
-
Sensitive Cells: A significant increase in γH2AX fluorescence intensity after ADC treatment compared to the untreated control.
-
Resistant Cells: A blunted or absent increase in γH2AX fluorescence, suggesting that the payload is not reaching the DNA or that the damage is being rapidly repaired.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of the duocarmycin-based ADC on cell cycle progression.
Materials:
-
Parental and resistant cell lines
-
Duocarmycin-based ADC
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the duocarmycin-based ADC for a specified time (e.g., 24 or 48 hours).
-
Harvest cells and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer using a linear scale for the DNA content channel.
Data Interpretation:
-
Sensitive Cells: Expect an accumulation of cells in the G2/M phase of the cell cycle, as DNA damage often triggers a G2 checkpoint arrest.[3][9]
-
Resistant Cells: The cell cycle profile may resemble that of untreated cells, indicating a failure of the ADC to induce DNA damage and cell cycle arrest.
Mandatory Visualizations
References
- 1. Frontiers | Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells [frontiersin.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro [mdpi.com]
- 4. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ABCB1 as predominant resistance mechanism in cells with acquired SNS-032 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: MC-Val-Cit-PAB-Duocarmycin ADC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with MC-Val-Cit-PAB-duocarmycin antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor solubility of MC-Val-Cit-PAB-duocarmycin ADCs?
A1: The low solubility of these ADCs is primarily attributed to the inherent hydrophobicity of the duocarmycin payload.[1][2][3] Duocarmycins are potent DNA alkylating agents that possess a nonpolar structure, leading to a tendency to aggregate in aqueous solutions. The MC-Val-Cit-PAB linker, while offering controlled drug release, can also contribute to the overall hydrophobicity of the ADC, particularly at higher drug-to-antibody ratios (DAR).[4][5]
Q2: How does the drug-to-antibody ratio (DAR) impact the solubility of the ADC?
A2: The DAR is a critical parameter influencing ADC solubility. A higher DAR, meaning more duocarmycin molecules are conjugated to a single antibody, increases the overall hydrophobicity of the ADC.[4] This heightened hydrophobicity can lead to increased protein-protein interactions and a greater propensity for aggregation, thereby reducing the solubility and stability of the ADC.[5]
Q3: What are the consequences of poor ADC solubility and aggregation?
A3: Poor solubility and the resulting aggregation can have several detrimental effects on an ADC therapeutic:
-
Reduced Efficacy: Aggregates may possess altered binding affinity for the target antigen, leading to decreased potency.[6]
-
Increased Immunogenicity: The presence of aggregates is a significant risk factor for eliciting an undesirable immune response in patients.[6]
-
Altered Pharmacokinetics (PK): Aggregated ADCs can be cleared from circulation more rapidly, negatively impacting the drug's exposure and therapeutic window.[6]
-
Manufacturing and Stability Challenges: Aggregation can cause product loss during purification and filtration processes and compromise the long-term stability and shelf-life of the final drug product.[6][7]
Q4: What are some initial steps to consider for improving the solubility of my MC-Val-Cit-PAB-duocarmycin ADC during development?
A4: To enhance solubility, consider a multi-faceted approach focusing on formulation and handling:
-
Formulation Optimization: Systematically screen different buffer systems to identify the optimal pH and ionic strength for your specific ADC.[8] The inclusion of stabilizing excipients such as sugars (e.g., sucrose (B13894), trehalose), amino acids (e.g., arginine, histidine), or non-ionic surfactants (e.g., polysorbate 20/80) can significantly improve solubility and prevent aggregation.[8]
-
Control of Protein Concentration: High protein concentrations can promote intermolecular interactions that lead to aggregation.[8] Consider working with and storing the ADC at a lower concentration.
-
Minimize Organic Solvents: During the conjugation process, minimize the concentration of organic co-solvents (like DMSO) used to dissolve the drug-linker. Add the drug-linker solution to the antibody solution slowly with gentle mixing to avoid shocking the protein.[8]
-
Proper Storage and Handling: Avoid repeated freeze-thaw cycles, as this can denature the antibody and induce aggregation.[4] Protect the ADC from light, especially if any components are photosensitive.[8]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common solubility and aggregation issues with MC-Val-Cit-PAB-duocarmycin ADCs.
Problem: Significant aggregation is observed immediately after the conjugation reaction.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Suboptimal Reaction Buffer | Ensure the pH of the conjugation buffer is optimal for the reaction chemistry while maintaining antibody stability (typically pH 7.2-8.0). Avoid pH values near the antibody's isoelectric point.[8][9] | The wrong pH can destabilize the antibody, leading to aggregation. |
| High Concentration of Organic Co-solvent | Minimize the concentration of the organic co-solvent (e.g., DMSO) used to dissolve the MC-Val-Cit-PAB-duocarmycin. Add the drug-linker solution to the antibody solution slowly and with gentle mixing.[8] | Organic solvents can denature the antibody, exposing hydrophobic regions and promoting aggregation. |
| High Reaction Temperature | Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration.[8] | Lower temperatures can slow down the processes of protein unfolding and aggregation. |
| Poor Antibody Quality | Ensure the starting antibody material is highly pure and monomeric, with minimal pre-existing aggregates.[8] | Pre-existing aggregates can act as seeds for further aggregation during conjugation. |
Problem: Aggregation increases during purification and/or storage.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Inappropriate Formulation Buffer | Screen various buffer systems to find the optimal pH and ionic strength. Add stabilizing excipients such as sugars (sucrose, trehalose), amino acids (arginine, histidine), or non-ionic surfactants (polysorbate 20/80).[8] | Excipients can help maintain the ADC's conformational stability and solubility, preventing aggregation. |
| Freeze-Thaw Stress | Aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles. If frozen storage is necessary, consider using a cryoprotectant.[4] | Physical stresses like temperature fluctuations can destabilize the ADC and lead to aggregation.[8] |
| High Protein Concentration | If aggregation is observed at high concentrations, consider storing the ADC at a lower concentration.[8] | High protein concentrations increase the likelihood of intermolecular interactions that lead to aggregation. |
| Light Exposure | Protect the ADC from light, especially if any component is photosensitive.[8] | Light exposure can trigger degradation of the payload or protein, which can subsequently cause aggregation. |
Experimental Protocols
Protocol 1: Buffer Screening for Improved ADC Solubility
Objective: To identify an optimal buffer system that minimizes aggregation and enhances the solubility of the MC-Val-Cit-PAB-duocarmycin ADC.
Methodology:
-
Prepare a Panel of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 250 mM NaCl). Common buffer systems to test include citrate, histidine, and phosphate (B84403) buffers.
-
Include Excipients: For each buffer system, prepare formulations with and without common stabilizing excipients. Examples include:
-
Sugars: 5% (w/v) sucrose or trehalose
-
Amino Acids: 100 mM arginine or histidine
-
Surfactants: 0.02% (w/v) polysorbate 20 or 80
-
-
Buffer Exchange: Exchange the ADC into each of the prepared buffer formulations using dialysis or a suitable buffer exchange column.
-
Incubation and Stress: Incubate aliquots of the ADC in each formulation at both 4°C and an elevated temperature (e.g., 40°C) for a defined period (e.g., 1 week).
-
Analysis: Analyze the samples for aggregation using Size Exclusion Chromatography (SEC) and for any changes in the hydrophobicity profile using Hydrophobic Interaction Chromatography (HIC).
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and assess the stability of the ADC under various stress conditions.
Methodology:
-
Sample Preparation: Prepare aliquots of the ADC at a concentration of 1 mg/mL in a baseline formulation buffer.
-
Stress Conditions: Subject the aliquots to a variety of stress conditions, including:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 40°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 40°C for 24 hours.
-
Oxidation: Add 0.3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate at 50°C for 1 week.[4]
-
Photostability: Expose to light according to ICH Q1B guidelines.[4]
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a suite of analytical techniques, including SEC, HIC, and mass spectrometry, to characterize the degradation products.[4]
Visualizations
Caption: A workflow for troubleshooting solubility and aggregation issues.
Caption: Factors influencing the solubility of duocarmycin ADCs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmtech.com [pharmtech.com]
Technical Support Center: PAB Self-Immolative Spacer
Welcome to the technical support center for the p-aminobenzyl (PAB) self-immolative spacer. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experiments with antibody-drug conjugates (ADCs) and other drug delivery systems utilizing the PAB spacer.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the PAB self-immolative spacer?
The p-aminobenzyl (PAB) group is a self-immolative spacer commonly used in drug delivery systems, particularly in the design of ADCs.[1][2][3] Its main role is to connect a cleavable linker (often a dipeptide like valine-citrulline) to the payload drug.[2][4] Following the enzymatic cleavage of the linker, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified payload.[4]
Q2: What are the most common stability issues associated with the PAB spacer?
The most frequently encountered stability issue is the premature release of the cytotoxic payload in systemic circulation before the drug conjugate reaches the target cells.[5][6][7] This can lead to off-target toxicity and a reduced therapeutic window.[7][8] Another common challenge is ADC aggregation, which can be influenced by the hydrophobicity of the linker-payload combination.[2][8]
Q3: What causes the premature cleavage of PAB-containing linkers?
Premature cleavage is often due to the susceptibility of the associated cleavable linker (e.g., a valine-citrulline dipeptide) to enzymes present in the bloodstream.[5][9] For instance, the valine-citrulline linker has shown significant instability in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c).[5][10][11][12] Human neutrophil elastase has also been identified as a cause of aberrant cleavage of the Val-Cit bond, potentially leading to off-target toxicities like neutropenia.[5][10]
Q4: How does the nature of the payload affect the stability and function of the PAB spacer?
The chemical properties of the payload can significantly influence the efficiency of the self-immolation process. For payloads attached via a phenolic group, electron-withdrawing substituents on the phenol (B47542) can accelerate the immolation and release of the drug.[1][3][13][14] Conversely, electron-donating groups can slow down this process.[13] Additionally, highly hydrophobic payloads can increase the tendency of the ADC to aggregate, which can impact its stability, efficacy, and safety.[2][8]
Troubleshooting Guides
Issue 1: Premature Payload Release in Preclinical Mouse Models
Symptoms:
-
High systemic toxicity observed in mouse efficacy or toxicology studies.
-
Lower than expected therapeutic efficacy in mouse tumor models.
-
Analytical data (e.g., LC-MS) from in vitro plasma stability assays showing rapid decrease in average drug-to-antibody ratio (DAR) or increase in free payload.[10]
Potential Cause: The valine-citrulline dipeptide, often used in conjunction with the PAB spacer, is known to be susceptible to cleavage by the mouse carboxylesterase 1c (Ces1c).[10][11][12] This leads to premature payload release in the murine bloodstream.
Troubleshooting Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Collection - Immolation of pâAminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of AntibodyâDrug Conjugates with Phenol-Containing Payloads - Bioconjugate Chemistry - Figshare [acs.figshare.com]
troubleshooting inconsistent results in duocarmycin ADC experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with duocarmycin antibody-drug conjugates (ADCs). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, helping to resolve inconsistencies and improve experimental outcomes.
Troubleshooting Guides
Issue 1: Inconsistent or Low Drug-to-Antibody Ratio (DAR)
Question: We are observing a consistently low or highly variable Drug-to-Antibody Ratio (DAR) in our duocarmycin ADC batches. What are the potential causes and how can we improve our conjugation efficiency and consistency?
Answer: Inconsistent or low DAR is a common challenge in ADC development. Several factors related to the antibody, the linker-payload, and the reaction conditions can contribute to this issue.
Potential Causes and Solutions:
| Factor | Potential Cause | Troubleshooting & Optimization |
| Antibody | Incomplete Reduction of Disulfide Bonds: If using a cysteine-based conjugation strategy, insufficient reduction of interchain disulfide bonds will result in fewer available thiol groups for conjugation. | Optimize Reducing Agent Concentration: Perform small-scale experiments with a range of reducing agent (e.g., TCEP, DTT) concentrations to determine the optimal molar excess. Increase Incubation Time/Temperature: Extend the reduction incubation time or slightly increase the temperature (e.g., from 4°C to room temperature) to enhance reduction efficiency. Monitor antibody integrity to prevent denaturation. Control pH: Ensure the pH of the reduction buffer is optimal for the chosen reducing agent (typically pH 7.0-7.5 for TCEP). |
| Linker-Payload | Hydrophobicity and Solubility: Duocarmycin payloads are often highly hydrophobic, leading to poor solubility in aqueous buffers and a tendency to aggregate. This can limit the accessibility of the linker for conjugation.[1][2] | Use of Co-solvents: Introduce a minimal amount of a compatible organic co-solvent (e.g., DMSO, DMA) to the conjugation reaction to improve the solubility of the hydrophobic linker-payload. Be cautious as high concentrations of organic solvents can denature the antibody. Optimize Linker Chemistry: Consider using more hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) groups, to improve solubility and reduce aggregation.[3] |
| Reaction Conditions | Suboptimal pH: The pH of the conjugation buffer can significantly impact the reactivity of the functional groups on both the antibody and the linker. | Optimize pH: The optimal pH depends on the conjugation chemistry. For maleimide-thiol conjugation, a pH of 6.5-7.5 is generally recommended. |
| Reaction Time and Temperature: Inadequate reaction time can lead to incomplete conjugation, while prolonged reaction times may increase the risk of ADC degradation or aggregation. | Time-Course Experiment: Perform a time-course experiment to identify the optimal reaction duration. Monitor the progress of the conjugation at different time points. Most conjugations are performed at room temperature or 4°C. |
Issue 2: ADC Aggregation and Instability
Question: Our duocarmycin ADC preparations show significant aggregation, leading to inconsistent results in downstream assays and potential immunogenicity concerns. What causes this aggregation and how can we mitigate it?
Answer: Aggregation is a major challenge with duocarmycin ADCs, primarily due to the hydrophobic nature of the duocarmycin payload.[1][2] Aggregates can lead to inaccurate characterization, reduced efficacy, and potential safety issues.[1]
Potential Causes and Solutions:
| Factor | Potential Cause | Troubleshooting & Optimization |
| Payload Hydrophobicity | Intrinsic Property of Duocarmycin: The hydrophobic nature of duocarmycin promotes self-association and aggregation of ADC molecules to minimize exposure to the aqueous environment.[3] | Hydrophilic Linkers: Employ hydrophilic linkers (e.g., PEGylated linkers) to increase the overall hydrophilicity of the ADC and reduce the propensity for aggregation.[3] Formulation with Excipients: Use stabilizing excipients such as polysorbates (e.g., Polysorbate 20) or sugars (e.g., sucrose, trehalose) in the final formulation buffer to help prevent aggregation.[1] |
| High DAR | Increased Hydrophobicity: A higher drug-to-antibody ratio increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[4][5] | Optimize DAR: Aim for a lower, more homogeneous DAR (typically 2 to 4). A lower DAR can improve the physicochemical properties and reduce aggregation.[4] Purification: Use techniques like Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different DARs and isolate fractions with the desired DAR and lower aggregation.[4] |
| Manufacturing & Storage | High Protein Concentration: Manufacturing at high concentrations can increase the likelihood of intermolecular interactions and aggregation.[3] Buffer Conditions: Suboptimal pH or ionic strength of the formulation buffer can lead to colloidal instability. Physical Stress: Exposure to thermal stress, agitation, or freeze-thaw cycles can induce aggregation.[3] | Optimize Formulation: Screen different buffer conditions (pH, ionic strength) and excipients to find the optimal formulation for ADC stability. Controlled Storage: Store the ADC at recommended temperatures and protect it from light and agitation.[3] Gentle Handling: Minimize physical stress during handling and preparation for experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of duocarmycin payloads?
A1: Duocarmycins are highly potent DNA alkylating agents.[6][7][8] Their mechanism of action involves a sequence-selective binding to the minor groove of DNA, with a preference for AT-rich regions.[6][7] Upon binding, a reactive cyclopropane (B1198618) ring within the duocarmycin molecule is activated, leading to irreversible alkylation of the N3 position of adenine.[6][7][9] This DNA alkylation disrupts the DNA structure, inhibiting essential cellular processes like replication and transcription, which ultimately triggers apoptosis and cell death.[6][7] This mechanism is effective in both dividing and non-dividing cells.[10][11][12]
Q2: How does the "bystander effect" of duocarmycin ADCs work, and why are my results variable?
A2: The bystander effect is the ability of an ADC to kill not only the target antigen-positive cancer cells but also neighboring antigen-negative cells.[][14] This is particularly important in tumors with heterogeneous antigen expression. For duocarmycin ADCs with a cleavable linker, the ADC is internalized by the target cell, and the linker is cleaved in the lysosome, releasing the membrane-permeable duocarmycin payload.[] This payload can then diffuse out of the target cell and into adjacent cells, exerting its cytotoxic effect.[]
Variability in the bystander effect can be attributed to:
-
Linker Stability: The efficiency and rate of linker cleavage can affect the amount of payload released.
-
Payload Permeability: The ability of the released duocarmycin to cross cell membranes can vary depending on the specific analog and any modifications.
-
Cell Density and Co-culture Conditions: The proximity of antigen-positive and antigen-negative cells in your in vitro model is crucial for observing the effect.
-
Target Antigen Expression Levels: Higher antigen expression on target cells can lead to greater ADC internalization and subsequent payload release.[15]
Q3: What are the critical quality attributes to monitor for consistent duocarmycin ADC performance?
A3: To ensure reproducible results, it is essential to characterize each batch of your duocarmycin ADC thoroughly. Key quality attributes to monitor include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody. This should be consistent across batches.
-
ADC Distribution: The percentage of different DAR species (e.g., DAR0, DAR2, DAR4). A more homogeneous distribution is generally desirable.
-
Aggregate Content: The percentage of high molecular weight species, which should be minimized.
-
Free Drug Level: The amount of unconjugated linker-payload, which should be negligible after purification.
-
Antigen Binding Affinity: Ensure that the conjugation process has not compromised the antibody's ability to bind to its target.
-
In Vitro Potency (IC50): The concentration of ADC required to inhibit the growth of target cells by 50%. This should be consistent for a given cell line.
Data Presentation
Table 1: In Vitro Cytotoxicity of Duocarmycin Analogs in Various Cancer Cell Lines
| Cell Line | Cancer Type | Duocarmycin Analog | Incubation Time (h) | Assay | IC50 (nM) | Reference |
| HeLa S3 | Human Uterine Cervix Carcinoma | Duocarmycin A (DUMA) | 1 | Growth Inhibition | 0.006 | [6] |
| HeLa S3 | Human Uterine Cervix Carcinoma | Duocarmycin B1 | 1 | Growth Inhibition | 0.035 | [6] |
| HeLa S3 | Human Uterine Cervix Carcinoma | Duocarmycin C1 | 1 | Growth Inhibition | 8.5 | [6] |
| HeLa S3 | Human Uterine Cervix Carcinoma | Duocarmycin SA (DSA) | Not Specified | Growth Inhibition | 0.00069 | [16] |
| NCI-N87 | Gastric Carcinoma | seco-DUBA | 144 | Cytotoxicity | 0.2 | [17] |
| UACC-893 | Breast Carcinoma | seco-DUBA | 144 | Cytotoxicity | 0.2 | [17] |
| ZR-75-1 | Breast Carcinoma | seco-DUBA | 288 | Cytotoxicity | 0.2 | [17] |
| SK-BR-3 | Breast Carcinoma | SYD985 (Trastuzumab-vc-seco-DUBA) | 144 | Cytotoxicity | <1 | [17] |
| NCI-H526 | Small Cell Lung Cancer | Promiximab-DUBA | Not Specified | Growth Inhibition | 0.07 | [18] |
| NCI-H524 | Small Cell Lung Cancer | Promiximab-DUBA | Not Specified | Growth Inhibition | 0.18 | [18] |
Experimental Protocols
Protocol 1: Cysteine-Based Duocarmycin ADC Conjugation
This protocol describes a general method for conjugating a maleimide-functionalized duocarmycin linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-functionalized duocarmycin linker-payload dissolved in a compatible organic solvent (e.g., DMSO)
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.2)
-
Quenching reagent: N-acetylcysteine solution
-
Purification system (e.g., size-exclusion chromatography or tangential flow filtration)
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in conjugation buffer.
-
Reduction of Disulfide Bonds: a. Add a calculated molar excess of TCEP to the mAb solution. A typical starting point is a 2-3 fold molar excess over the number of disulfide bonds to be reduced. b. Incubate at 37°C for 1-2 hours.
-
Conjugation: a. Cool the reduced mAb solution to room temperature. b. Slowly add the maleimide-functionalized duocarmycin linker-payload (typically a 5-10 fold molar excess over the available thiol groups) to the reduced mAb solution while gently stirring. c. Incubate at room temperature for 1-2 hours, protected from light.
-
Quenching: a. Add a 2-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide (B117702) groups. b. Incubate for 20 minutes at room temperature.
-
Purification: a. Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF). b. Exchange the buffer to the final formulation buffer.
-
Characterization: a. Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm). b. Determine the average DAR using HIC-HPLC (see Protocol 2). c. Assess the level of aggregation by SEC-HPLC.
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HIC Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
HIC Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
HPLC system
Procedure:
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography: a. Equilibrate the HIC column with 100% Mobile Phase A. b. Inject the ADC sample. c. Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes. d. Monitor the elution profile at 280 nm.
-
Data Analysis: a. Integrate the peak areas for each DAR species (unconjugated mAb, DAR2, DAR4, etc.). b. Calculate the weighted average DAR using the following formula:[][20][21] Average DAR = Σ [(Peak Area of each species / Total Peak Area) * Number of drugs for that species]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
Duocarmycin ADC and a non-targeting control ADC
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the duocarmycin ADC and the control ADC in complete medium. b. Remove the medium from the wells and add 100 µL of the diluted ADCs. Include untreated control wells. c. Incubate for 72-120 hours.
-
MTT Assay: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C. c. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition and Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable software.
Visualizations
Caption: Duocarmycin ADC Mechanism of Action.
References
- 1. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 2. labinsights.nl [labinsights.nl]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 12. adcreview.com [adcreview.com]
- 14. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 15. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. pubs.acs.org [pubs.acs.org]
- 20. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
Duocarmycin ADC Conjugation Protocol: A Technical Support Center
Welcome to the technical support center for the refinement of duocarmycin antibody-drug conjugate (ADC) conjugation protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for duocarmycin payloads in ADCs?
Duocarmycin and its analogs are highly potent DNA alkylating agents.[1][2][3][4] Their mechanism begins with binding to the minor groove of DNA, with a preference for AT-rich sequences.[5] Following this binding, a conformational change activates a spirocyclopropyl moiety, which then irreversibly alkylates the N3 position of adenine.[5][6] This DNA modification disrupts critical cellular processes like replication and transcription, ultimately leading to apoptotic cell death.[5][6][7]
Q2: What is the "bystander effect" in the context of duocarmycin ADCs, and why is it important?
The bystander effect refers to the ability of a released ADC payload to kill neighboring antigen-negative tumor cells.[8][] After an ADC is internalized by a target cancer cell, the duocarmycin payload is released. If the payload is cell-permeable, it can diffuse out of the target cell and kill adjacent tumor cells that may not express the target antigen.[8][] This is particularly important in tumors with heterogeneous antigen expression, as it can enhance the overall anti-tumor efficacy.[10] For the bystander effect to occur, the linker connecting the drug to the antibody must be cleavable inside the cell.[8][]
Q3: Why is aggregation a common issue with duocarmycin ADCs?
Aggregation is a significant challenge in the development of duocarmycin ADCs primarily due to the hydrophobic nature of the duocarmycin payload.[11][12][13][14] Although the payload only constitutes a small fraction of the total ADC mass, its hydrophobicity can dramatically increase the propensity of the ADC to form soluble high molecular weight aggregates.[11][12][13][14] These aggregates can trigger severe adverse immune responses in patients and render the therapeutic unusable.[11][13]
Q4: What are the critical quality attributes to monitor during duocarmycin ADC development?
Key quality attributes for duocarmycin ADCs include the drug-to-antibody ratio (DAR), the level of free drug, and the percentage of aggregates.[15][16] The DAR is a crucial parameter as it directly impacts the potency and therapeutic window of the ADC.[][18][19] Free, unconjugated drug must be minimized as it can lead to systemic toxicity.[20] Aggregate levels must be strictly controlled to prevent potential immunogenicity.[21]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Symptoms:
-
The average DAR value determined by analytical methods such as Hydrophobic Interaction Chromatography (HIC) or UV/VIS spectroscopy is consistently lower than the target value.[15]
-
Reduced in vitro cytotoxicity compared to a reference standard.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Antibody Reduction | Optimize the concentration of the reducing agent (e.g., TCEP) and the reaction time to ensure the desired number of interchain disulfide bonds are cleaved for conjugation.[22] |
| Linker-Payload Instability | Ensure the linker-payload is stable under the conjugation reaction conditions. Hydrolysis or degradation of the linker or payload prior to conjugation will reduce the effective concentration available for reaction. |
| Suboptimal Reaction Conditions | Optimize conjugation parameters such as pH, temperature, and reaction time. The optimal conditions will depend on the specific linker chemistry being used. |
| Impure Antibody | Use a highly purified antibody (>95% purity) for conjugation. Impurities can compete for reactive sites on the antibody, leading to lower conjugation efficiency. |
| Inhibitory Buffer Components | Ensure the antibody buffer is free of interfering substances like Tris, azide, or glycine. Perform a buffer exchange into an appropriate conjugation buffer if necessary. |
Issue 2: High Levels of Aggregation
Symptoms:
-
Presence of high molecular weight species observed during Size Exclusion Chromatography (SEC) analysis.[22]
-
Visible precipitation or cloudiness in the ADC solution.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Hydrophobicity of the Payload | The inherent hydrophobicity of duocarmycin is a primary driver of aggregation.[11][12][13][14] Consider optimizing the linker to include hydrophilic components, such as PEG moieties, to improve the overall solubility of the ADC.[] |
| High DAR | A higher DAR can increase the hydrophobicity of the ADC, leading to a greater propensity for aggregation.[18] If aggregation is a persistent issue, consider targeting a lower average DAR. |
| Suboptimal Formulation | The formulation buffer can significantly impact ADC stability. Screen different buffer compositions, pH levels, and excipients to find a formulation that minimizes aggregation.[13] |
| Conjugation Process | Physically segregating antibodies from each other during the critical conjugation steps can help control aggregation.[11][12] Technologies like "Lock-Release" immobilize antibodies on a solid phase during conjugation to prevent intermolecular interactions.[12][13] |
Issue 3: Presence of Free Drug in Final Product
Symptoms:
-
Detection of unconjugated linker-drug or free payload in the purified ADC sample by methods like reverse-phase HPLC (RP-HPLC) or LC-MS/MS.[20][24]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Conjugation Reaction | Ensure the conjugation reaction goes to completion by optimizing reaction time and the molar ratio of linker-payload to the antibody. |
| Inefficient Purification | Standard purification methods may be insufficient to completely remove the highly cytotoxic free drug.[20] Develop a robust purification process, which may involve a combination of techniques such as Tangential Flow Filtration (TFF), SEC, or affinity chromatography.[16][20] |
| Linker Instability | If a cleavable linker is used, it may be susceptible to premature cleavage during the conjugation or purification process. Assess the stability of the linker under the process conditions. |
Experimental Protocols & Data
Representative Duocarmycin ADC Conjugation Protocol (Thiol-Maleimide Chemistry)
This protocol is a generalized representation based on common methodologies described in the literature.[22]
-
Antibody Preparation:
-
Start with a purified monoclonal antibody at a concentration of >0.5 mg/mL in a suitable buffer (e.g., PBS).
-
If necessary, perform a buffer exchange to remove any interfering substances.
-
-
Antibody Reduction:
-
Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
The amount of TCEP should be carefully optimized to achieve the desired average number of free thiols per antibody, which will influence the final DAR. For example, to achieve an average DAR of approximately 2, a specific molar excess of TCEP is used.[22]
-
-
Linker-Payload Conjugation:
-
Dissolve the maleimide-functionalized linker-duocarmycin payload in a suitable organic solvent (e.g., DMSO).
-
Add the linker-payload solution to the reduced antibody solution. The molar excess of the linker-payload will also influence the final DAR and should be optimized.
-
Incubate the reaction mixture under controlled temperature and time to allow for the covalent bond formation between the antibody's free thiols and the linker's maleimide (B117702) group.
-
-
Quenching:
-
After the desired incubation time, quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC to remove unreacted linker-payload, quenching agent, and any aggregates. This is typically achieved through methods like SEC or TFF.[16]
-
-
Analysis and Characterization:
-
Characterize the purified ADC for key quality attributes.
-
Key Analytical Methods for Duocarmycin ADC Characterization
| Analytical Method | Parameter Measured |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) distribution and average DAR.[22][] |
| Size Exclusion Chromatography (SEC) | Quantification of high molecular weight species (aggregates) and fragments.[16][22] |
| UV/Vis Spectroscopy | Can be used for a simple estimation of the average DAR.[15] |
| LC-MS/MS | Quantification of free drug and metabolites in biological matrices.[24][26] Can also be used for detailed structural characterization. |
| ELISA | Quantification of total antibody and conjugated antibody levels in plasma samples.[26] |
Visualizations
Caption: A flowchart of the duocarmycin ADC conjugation process.
References
- 1. genemedi.net [genemedi.net]
- 2. Duocarmycins as Antibody–Drug Conjugate (ADC) Payloads | Cytotoxic Payloads for Antibody – Drug Conjugates | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. labinsights.nl [labinsights.nl]
- 13. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 14. Poor Aggregation Will See ADC Targets Fail Or Face Long Delays [outsourcedpharma.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 18. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmacompass.com [pharmacompass.com]
- 20. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 21. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 26. aacrjournals.org [aacrjournals.org]
Duocarmycin ADC Therapeutic Window Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with duocarmycin antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section provides solutions to common problems that may arise during the preclinical development of duocarmycin ADCs.
Issue 1: High Off-Target Cytotoxicity in In Vitro Assays
Question: My duocarmycin ADC shows significant toxicity to antigen-negative cell lines in my in vitro cytotoxicity assays. What are the potential causes and how can I troubleshoot this?
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Premature Payload Release | The linker connecting the duocarmycin to the antibody may be unstable in the cell culture medium, leading to the release of the free, highly potent payload.[1][] |
| Solution 1: Linker Stability Assay: Perform a plasma stability assay to assess the linker's integrity over time in a relevant biological matrix.[3][4][5][6][7] | |
| Solution 2: Linker Modification: Consider using a more stable linker. For duocarmycin ADCs, cleavable linkers like the valine-citrulline (vc) linker used in SYD985 are designed to be cleaved by intracellular proteases like Cathepsin B, minimizing premature release in circulation.[8] | |
| Hydrophobic Aggregation | Duocarmycin payloads are often hydrophobic, which can lead to ADC aggregation.[9][10] Aggregates can be taken up non-specifically by cells, causing off-target toxicity. |
| Solution 1: Size Exclusion Chromatography (SEC): Analyze your ADC preparation for the presence of high molecular weight species (aggregates). | |
| Solution 2: Formulation Optimization: Optimize the formulation buffer to prevent aggregation. This may involve adjusting the pH, ionic strength, or including stabilizing excipients.[11] | |
| Solution 3: "Lock-Release" Technology: For highly hydrophobic payloads, consider advanced conjugation technologies like "Lock-Release" which physically segregates antibodies during conjugation to prevent aggregation.[12] | |
| Non-Specific Uptake | The antibody itself might have some non-specific binding to the antigen-negative cells. |
| Solution: Isotype Control: Include a non-binding isotype control ADC in your experiments. This will help differentiate between target-mediated and non-specific uptake.[13] |
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) in ADC Batches
Question: I am observing significant batch-to-batch variability in the average DAR of my duocarmycin ADC. What could be causing this and how can I improve consistency?
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Conjugation Reaction | The efficiency of the conjugation reaction can be influenced by various factors, leading to variable DAR. |
| Solution 1: Optimize Reaction Conditions: Precisely control reaction parameters such as temperature, pH, reaction time, and the molar ratio of linker-payload to antibody. | |
| Solution 2: Antibody Reduction (for thiol-based conjugation): If using thiol-based conjugation, ensure consistent partial reduction of interchain disulfide bonds using a reducing agent like TCEP.[14] | |
| Inaccurate DAR Measurement | The method used to determine the DAR may not be robust or accurate. |
| Solution 1: Use Multiple Methods: Employ orthogonal methods to determine the DAR, such as Hydrophobic Interaction Chromatography (HIC) and UV-Vis spectrophotometry, and compare the results.[][16][17] | |
| Solution 2: Mass Spectrometry: For a more precise measurement of DAR and the distribution of different drug-loaded species, use mass spectrometry.[][17] | |
| ADC Instability | The ADC may be unstable, leading to deconjugation over time and affecting the measured DAR. |
| Solution: Stability Studies: Assess the stability of the ADC under different storage conditions to ensure the DAR remains consistent over the intended shelf life. |
Frequently Asked Questions (FAQs)
This section addresses common questions related to enhancing the therapeutic window of duocarmycin ADCs.
1. How does the choice of linker impact the therapeutic window of a duocarmycin ADC?
The linker is a critical component that significantly influences both the efficacy and toxicity of a duocarmycin ADC. A key strategy to widen the therapeutic window is to use a cleavable linker that is stable in systemic circulation but is efficiently cleaved within the tumor microenvironment or inside the target cancer cell.[1][8]
For instance, the trastuzumab duocarmazine (SYD985) utilizes a valine-citrulline (vc) linker.[18][8] This linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[18] This targeted cleavage ensures that the highly potent duocarmycin payload is released preferentially at the tumor site, minimizing systemic exposure and associated off-target toxicities.[]
Furthermore, the use of a cleavable linker can facilitate a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells, thereby enhancing the ADC's overall anti-tumor activity, especially in heterogeneous tumors.[][20][21]
2. What is the role of the duocarmycin prodrug form in improving the ADC's therapeutic window?
Duocarmycins are extremely potent cytotoxic agents.[22] To mitigate their toxicity during systemic circulation, they are often incorporated into ADCs in an inactive prodrug form.[14] For example, SYD985 uses a seco-duocarmycin payload.[18] This prodrug is only converted to its active, DNA-alkylating form after the linker is cleaved and the payload is released inside the cancer cell.[18] This strategy effectively masks the cytotoxicity of the payload until it reaches its target, thereby reducing the potential for off-target damage to healthy tissues and widening the therapeutic window.
3. How does the Drug-to-Antibody Ratio (DAR) affect the efficacy and toxicity of duocarmycin ADCs?
The DAR, or the average number of drug molecules conjugated to a single antibody, is a critical parameter that needs to be optimized to achieve the best therapeutic index.
-
Efficacy: Generally, a higher DAR can lead to increased potency and efficacy, as more cytotoxic payload is delivered to the target cell.[23]
-
Toxicity and Pharmacokinetics: However, a very high DAR can have detrimental effects. It can increase the hydrophobicity of the ADC, leading to a higher propensity for aggregation, which can cause immunogenicity and off-target toxicity.[12][24] Furthermore, ADCs with a high DAR may exhibit faster clearance from circulation, reducing their overall exposure and potentially limiting their efficacy.[23]
Therefore, an optimal DAR must be determined experimentally to balance efficacy and safety. For many maytansinoid ADCs, a DAR of 3-4 is considered optimal, while for some duocarmycin ADCs, a lower DAR of around 2 to 4 has shown a favorable therapeutic index.[14][23]
Quantitative Data Summary: Impact of DAR on ADC Properties
| DAR | In Vitro Potency | In Vivo Efficacy | Pharmacokinetics (Clearance) | Aggregation Potential |
| Low (~2) | Moderate | Moderate | Slower | Low |
| Optimal (3-4) | High | High | Moderate | Moderate |
| High (>4) | High | Potentially Reduced | Faster | High |
Note: The optimal DAR is specific to the antibody, linker, and payload combination and must be empirically determined.
4. How can I assess the "bystander effect" of my duocarmycin ADC?
The bystander effect, where the ADC's payload kills neighboring antigen-negative cells, is a crucial mechanism for enhancing efficacy in heterogeneous tumors.[][21] This effect can be evaluated using in vitro co-culture assays.[25][26][27]
Experimental Workflow: Co-culture Bystander Assay
Caption: Workflow for an in vitro co-culture bystander effect assay.
5. What are common mechanisms of resistance to duocarmycin ADCs and how can they be investigated?
Resistance to ADCs, including those with duocarmycin payloads, can arise from various mechanisms.[28][29][30] Understanding these mechanisms is crucial for developing strategies to overcome resistance.
Common Resistance Mechanisms:
-
Reduced Target Antigen Expression: Downregulation or mutation of the target antigen on the cancer cell surface can prevent the ADC from binding and being internalized.
-
Impaired ADC Processing: Alterations in the endo-lysosomal pathway can hinder the cleavage of the linker and the release of the duocarmycin payload.[30]
-
Increased Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein, can actively transport the released duocarmycin out of the cell before it can reach its DNA target.
-
Alterations in DNA Damage Response Pathways: Cancer cells may develop enhanced DNA repair mechanisms that can counteract the DNA alkylation caused by duocarmycin.[22][31]
Investigating Resistance:
-
Generate Resistant Cell Lines: Develop ADC-resistant cell lines by continuous exposure of a sensitive cell line to increasing concentrations of the duocarmycin ADC.[29]
-
Molecular Analysis: Compare the resistant cell lines to the parental sensitive cells using techniques like flow cytometry (for antigen expression), western blotting (for signaling pathway proteins), and RNA sequencing (for gene expression changes, including efflux pumps and DNA repair genes).
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT assay to determine the in vitro potency (IC50) of a duocarmycin ADC.[25][26][27][32][33]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Duocarmycin ADC and isotype control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the duocarmycin ADC and the isotype control ADC. Add the diluted ADCs to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Plasma Stability Assay
This protocol describes a method to assess the stability of a duocarmycin ADC in human plasma.[3][4][5][6][7]
Materials:
-
Duocarmycin ADC
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for DAR determination (e.g., HIC-HPLC or LC-MS)
Procedure:
-
Sample Preparation: Dilute the duocarmycin ADC to a final concentration in human plasma. Prepare a control sample in PBS.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 96 hours), take aliquots of the samples and store them at -80°C to stop any degradation.
-
Analysis: Analyze the samples from each time point to determine the average DAR.
-
Data Interpretation: Compare the DAR values over time to the initial DAR at time 0. A significant decrease in DAR indicates linker instability and payload release.
Visualizations
Signaling Pathway: Duocarmycin ADC Mechanism of Action
Caption: Mechanism of action of a duocarmycin ADC with a cleavable linker.
Logical Relationship: Factors Influencing the Therapeutic Window
Caption: Key factors that positively and negatively influence the therapeutic window of duocarmycin ADCs.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labinsights.nl [labinsights.nl]
- 10. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 11. benchchem.com [benchchem.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 16. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 17. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
- 28. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 30. omnihealthpractice.com [omnihealthpractice.com]
- 31. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 32. Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
A Head-to-Head Battle of Potency: MC-Val-Cit-PAB-Duocarmycin versus MMAE Antibody-Drug Conjugates
A comprehensive guide for researchers and drug development professionals on the efficacy of two leading antibody-drug conjugate (ADC) payloads: the DNA-alkylating duocarmycin and the microtubule-inhibiting auristatin, MMAE.
In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) have emerged as a powerful class of biotherapeutics. The efficacy of an ADC is critically dependent on the synergy between its three core components: a monoclonal antibody for precise tumor targeting, a stable linker, and a highly potent cytotoxic payload. This guide provides an in-depth, data-driven comparison of two prominent payload platforms: duocarmycin, delivered via the MC-Val-Cit-PAB linker, and monomethyl auristatin E (MMAE), a widely used cytotoxic agent.
This report synthesizes preclinical data from multiple studies to offer a comparative analysis of their mechanisms of action, in vitro and in vivo efficacy, and the crucial "bystander effect," a key differentiator in heterogeneous tumor environments.
At a Glance: Key Differences in Mechanism and Efficacy
| Feature | MC-Val-Cit-PAB-Duocarmycin | MC-Val-Cit-PAB-MMAE |
| Payload Class | DNA-alkylating agent | Microtubule inhibitor |
| Mechanism of Action | Binds to the minor groove of DNA, causing irreversible alkylation and leading to DNA damage and apoptosis.[1] | Inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[2] |
| Cell Cycle Dependence | Active against both dividing and non-dividing cells.[3] | Primarily active against dividing cells.[4] |
| Bystander Effect | Potent bystander killing of neighboring antigen-negative cells.[3][5] | Demonstrates a significant bystander effect.[6] |
In Vitro Efficacy: A Tale of Two Potencies
The in vitro cytotoxicity of duocarmycin and MMAE-based ADCs has been evaluated across a range of cancer cell lines. While both payloads exhibit potent, sub-nanomolar activity, direct comparative studies highlight the exceptional potency of duocarmycin.
One key study directly compared the HER2-targeting ADC, SYD985 (trastuzumab-vc-seco-DUBA), with ado-trastuzumab emtansine (T-DM1), which utilizes a microtubule inhibitor payload. In cell lines with low HER2 expression, SYD985 was found to be 3- to 50-fold more potent than T-DM1.[7] Another study focusing on epithelial ovarian carcinoma (EOC) found SYD985 to be 3 to 42 times more cytotoxic than T-DM1.[5]
The table below summarizes the 50% inhibitory concentration (IC50) values from these comparative studies.
| Cell Line | ADC | Target | IC50 (µg/mL) | Reference |
| HER2/neu 0/1+ CS cell lines | SYD985 (Duocarmycin) | HER2 | 0.060 | [3] |
| T-DM1 (Maytansinoid) | HER2 | 3.221 | [3] | |
| HER2/neu 3+ CS cell lines | SYD985 (Duocarmycin) | HER2 | 0.013 | [3] |
| T-DM1 (Maytansinoid) | HER2 | 0.096 | [3] |
In Vivo Efficacy: Duocarmycin Demonstrates Superior Tumor Inhibition in Head-to-Head Study
A direct in vivo comparison of site-specifically conjugated anti-PSMA ADCs with duocarmycin and MMAE payloads revealed a significant advantage for the MMAE-based ADC in the specific model tested.[8] Treatment with MMAE-based ADCs significantly inhibited tumor growth and prolonged median survival, whereas the duocarmycin-based ADC did not show significant antitumor activity in this particular study.[8]
However, it is crucial to note that other preclinical studies with different duocarmycin-based ADCs have demonstrated potent in vivo anti-tumor activity. For instance, MGC018, a B7-H3 targeting duocarmycin ADC, displayed potent and dose-dependent antitumor activity in multiple xenograft models, including breast, ovarian, and lung cancer.[9][10][11] Similarly, SYD985 has shown significant antitumor activity in HER2-positive xenograft models.[12]
Key In Vivo Efficacy Data from Lütje et al., 2018:
| Treatment Group | Median Survival (days) | Tumor-Doubling Time (days) |
| Phosphate-buffered saline | 13 | 3.5 ± 0.5 |
| D2B-DAR2-duocarmycin | - | - |
| D2B-DAR4-duocarmycin | - | - |
| D2B-DAR2-MMAE | 20 | 5.2 ± 1.8 |
| D2B-DAR4-MMAE | 29 | 9.2 ± 2.1 |
Data from a study using anti-PSMA ADCs in mice with LS174T-PSMA xenografts.[8]
The Bystander Effect: A Critical Advantage in Heterogeneous Tumors
The bystander effect, where the cytotoxic payload diffuses from the target cell to kill neighboring antigen-negative cells, is a crucial attribute for ADCs, particularly in the context of heterogeneous tumor antigen expression. Both duocarmycin and MMAE, when paired with a cleavable linker like Val-Cit, can induce a bystander effect.
Preclinical studies have demonstrated that SYD985 (trastuzumab duocarmazine) induces a potent bystander effect, efficiently killing HER2-negative cells when co-cultured with HER2-positive cells.[3][5] This is a significant advantage over ADCs with non-cleavable linkers, such as T-DM1, which show a minimal bystander effect.[5] MGC018, another duocarmycin-based ADC, has also been shown to exhibit bystander killing of target-negative tumor cells.[9][10][11]
MMAE, being a membrane-permeable drug, is also well-known for its ability to mediate bystander killing when released from a cleavable linker.[6] Quantitative in vitro studies have shown that the extent of bystander killing by an MMAE-based ADC increases with a higher proportion of antigen-positive cells in a co-culture system.[6]
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of duocarmycin and MMAE lead to the activation of different cellular signaling pathways culminating in apoptosis.
MC-Val-Cit-PAB-Duocarmycin: DNA Damage and Apoptosis
Duocarmycin exerts its cytotoxic effect by binding to the minor groove of DNA and alkylating the N3 position of adenine.[1] This irreversible DNA damage triggers a DNA damage response (DDR) pathway, primarily involving the ATM and ATR kinases.[8][13][14] Persistent DNA damage that cannot be repaired by the cell's machinery ultimately leads to the activation of apoptotic pathways and cell death.[10]
MC-Val-Cit-PAB-MMAE: Microtubule Disruption and Mitotic Catastrophe
MMAE functions by inhibiting the polymerization of tubulin, a key component of microtubules.[2] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, preventing mitotic spindle formation and ultimately inducing apoptosis through a process known as mitotic catastrophe.[15]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC efficacy. Below are generalized protocols for key in vitro and in vivo experiments based on published studies.
In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Workflow:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the wells. Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo.
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
In Vitro Bystander Effect Co-Culture Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[5]
-
Cell Preparation: Use two cell lines: an antigen-positive line and an antigen-negative line engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of the antigen-positive and antigen-negative cells in 96-well plates at various ratios.
-
ADC Treatment: Treat the co-cultures with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.
-
Incubation and Imaging: Incubate the plates and monitor the viability of the fluorescently labeled antigen-negative cells over time using live-cell imaging.
-
Data Analysis: Quantify the reduction in the number or confluence of the antigen-negative cells in the co-cultures compared to monoculture controls to determine the extent of bystander killing.
In Vivo Xenograft Efficacy Study
This study assesses the anti-tumor activity of an ADC in a living organism.[16]
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified size, randomize the mice into treatment groups.
-
ADC Administration: Administer the ADC, a vehicle control, and potentially an isotype control ADC intravenously at specified doses and schedules.
-
Monitoring: Measure tumor volume and body weight of the mice regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised and weighed. Survival can also be monitored as a primary endpoint.
-
Data Analysis: Compare the tumor growth inhibition and survival rates between the treatment and control groups.
Conclusion
The choice between a duocarmycin-based and an MMAE-based ADC payload depends on the specific therapeutic context, including the target antigen expression levels, tumor heterogeneity, and the desired potency.
Duocarmycin, with its distinct DNA-alkylating mechanism of action, offers exceptional potency, activity against non-dividing cells, and a robust bystander effect. These characteristics make it a compelling choice for treating tumors with heterogeneous or low antigen expression.
MMAE remains a clinically validated and highly effective payload that potently induces mitotic catastrophe in rapidly dividing tumor cells and also exhibits a significant bystander effect.
Ultimately, the selection of the optimal ADC platform requires careful consideration of the preclinical data and the specific clinical indication. The information presented in this guide provides a foundational framework for researchers and drug developers to make informed decisions in the design and development of next-generation antibody-drug conjugates.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 5. agilent.com [agilent.com]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Development of MGC018, a Duocarmycin-based Antibody-drug Conjugate Targeting B7-H3 for Solid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reverse engineering of drug induced DNA damage response signalling pathway reveals dual outcomes of ATM kinase inhibition [biodiscovery.pensoft.net]
- 14. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Duocarmycin ADCs: A Comparative Analysis of Cytotoxicity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxicity of duocarmycin-based Antibody-Drug Conjugates (ADCs) across various cancer cell lines. Duocarmycins are a class of highly potent DNA-alkylating agents that, when conjugated to tumor-targeting antibodies, offer a promising therapeutic strategy for cancer. This document summarizes key experimental data, details the methodologies used, and visualizes the underlying biological processes to aid in the evaluation and development of these powerful compounds.
Mechanism of Action
Duocarmycin-based ADCs exert their cytotoxic effects through a targeted mechanism. The antibody component of the ADC selectively binds to a specific antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized, and the duocarmycin payload is released within the cell. The active duocarmycin then travels to the nucleus, where it binds to the minor groove of DNA and causes irreversible alkylation of adenine (B156593) at the N3 position. This disruption of DNA structure inhibits essential cellular processes like replication and transcription, ultimately leading to DNA damage and programmed cell death (apoptosis).
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various duocarmycin ADCs and derivatives in a range of cancer cell lines, providing a quantitative comparison of their cytotoxic potency.
| ADC/Derivative | Cell Line | Cancer Type | HER2 Expression | IC50 (µg/mL) | IC50 (nM) | Reference |
| SYD985 (Trastuzumab Duocarmazine) | SK-BR-3 | Breast Cancer | 3+ | ~0.01 | - | |
| UACC-893 | Breast Cancer | 3+ | ~0.01 | - | ||
| NCI-N87 | Gastric Cancer | 3+ | ~0.01 | - | ||
| SK-OV-3 | Ovarian Cancer | 2+ | ~0.03 | - | ||
| MDA-MB-175-VII | Breast Cancer | 1+ | ~0.1 | - | ||
| ZR-75-1 | Breast Cancer | 1+ | ~0.3 | - | ||
| SW-620 | Colorectal Cancer | Negative | >1 | - | ||
| NCI-H520 | Lung Cancer | Negative | >1 | - | ||
| T-DM1 (Trastuzumab Emtansine) | SK-BR-3 | Breast Cancer | 3+ | ~0.01 | - | |
| UACC-893 | Breast Cancer | 3+ | ~0.03 | - | ||
| NCI-N87 | Gastric Cancer | 3+ | ~0.03 | - | ||
| SK-OV-3 | Ovarian Cancer | 2+ | ~0.3 | - | ||
| MDA-MB-175-VII | Breast Cancer | 1+ | >1 | - | ||
| ZR-75-1 | Breast Cancer | 1+ | >1 | - | ||
| SW-620 | Colorectal Cancer | Negative | >1 | - | ||
| NCI-H520 | Lung Cancer | Negative | >1 | - | ||
| Duocarmycin SA | L1210 | Leukemia (Murine) | - | - | 0.01 | |
| U-138 MG | Glioblastoma | - | - | 0.4 | ||
| Duocarmycin A (DUMA) | HeLa S3 | Cervical Carcinoma | - | - | 0.006 | |
| DUMB1 | HeLa S3 | Cervical Carcinoma | - | - | 0.035 | |
| DUMB2 | HeLa S3 | Cervical Carcinoma | - | - | 0.1 |
Experimental Protocols
The following is a representative protocol for an in vitro cytotoxicity assay used to determine the IC50 values of duocarmycin ADCs. The most common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Duocarmycin ADC and control ADC
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the duocarmycin ADC and control ADC in complete medium. Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include wells with medium only as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 72-120 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Assay: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Process
To better understand the experimental workflow and the underlying molecular mechanism, the following diagrams have been generated.
Caption: Workflow of an in vitro ADC cytotoxicity assay.
Caption: Duocarmycin ADC's signaling pathway.
A Comparative Guide to Duocarmycin Analogues as Antibody-Drug Conjugate (ADC) Payloads
For Researchers, Scientists, and Drug Development Professionals
Duocarmycins are a class of exceptionally potent natural products, first isolated from Streptomyces bacteria, that exert their cytotoxic effects through a unique mechanism of DNA minor groove alkylation.[1][2][3] Their picomolar potency and efficacy against both dividing and non-dividing cells, including those with multi-drug resistance, have made them highly attractive candidates for the payload component of antibody-drug conjugates (ADCs).[1][3][4] This guide provides a comparative analysis of key duocarmycin analogues that have been developed and evaluated as ADC payloads, offering a resource for researchers in the field of targeted cancer therapy.
Mechanism of Action: From Targeted Delivery to DNA Alkylation
The therapeutic strategy of a duocarmycin-based ADC involves several sequential steps. The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.[5] Following binding, the ADC-antigen complex is internalized, typically via endocytosis, and trafficked to intracellular compartments like lysosomes.[5][6]
Inside the cell, the linker connecting the antibody and the duocarmycin payload is cleaved, often by lysosomal enzymes such as cathepsin B.[6][7][8] This releases the payload, which is frequently administered as a stable prodrug (e.g., a seco- form). The prodrug then undergoes an intramolecular cyclization to form the active, spirocyclopropylcyclohexadienone warhead.[9][10] This active form binds to the minor groove of DNA, with a preference for AT-rich sequences, and irreversibly alkylates the N3 position of adenine.[1][2][9] This covalent DNA modification disrupts the DNA architecture, stalls replication and transcription, and ultimately triggers apoptotic cell death.[2][11]
Comparative Analysis of Duocarmycin Analogues
Significant research has focused on modifying the original duocarmycin structure to improve its properties as an ADC payload, focusing on enhancing stability, solubility, and the therapeutic window.[1][12] This has led to the development of several key analogues, most notably synthetic seco-duocarmycin derivatives, which act as prodrugs.
One of the most clinically advanced duocarmycin payloads is seco-duocarmycin hydroxybenzamide azaindole (seco-DUBA) . This payload is utilized in ADCs such as SYD985 (trastuzumab duocarmazine) and MGC018.[7][13] The seco- form provides stability in circulation, and upon release within the tumor cell, it activates to its potent DNA-alkylating form.[10] More recently, novel derivatives like the thienoduocarmycin NMS-P945 have been developed to improve physicochemical properties, allowing for higher drug-to-antibody ratios (DAR) while maintaining a favorable safety profile.[14]
Data Presentation
Table 1: In Vitro Cytotoxicity of Duocarmycin Analogue-Based ADCs
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values, indicating the potency of different duocarmycin ADCs against various cancer cell lines.
| ADC (Payload) | Target | Cell Line | HER2 Status | IC₅₀ (pM) | Reference |
| SYD985 (vc-seco-DUBA) | HER2 | SK-BR-3 | 3+ | ~10 - 90 | [7][10][15] |
| BT-474 | 3+ | ~30 - 50 | [7][16] | ||
| SK-OV-3 | 2+ | ~430 | [10][15] | ||
| NCI-N87 | 3+ | ~20 - 40 | [7] | ||
| JIMT-1 | 2+ | ~100 | [7] | ||
| MGC018 (vc-seco-DUBA) | B7-H3 | Multiple | B7-H3 Positive | sub-nM range | [17] |
| Trastuzumab-NMS-P945 | HER2 | SK-OV-3 | 2+ | 180 | [14] |
| JIMT-1 | 2+ | 110 | [14] | ||
| MDA-MB-468 | Negative | >100,000 | [14] | ||
| Free Payload Control | |||||
| seco-DUBA | N/A | SK-BR-3 | 3+ | 90 | [10][15] |
| SK-OV-3 | 2+ | 430 | [10][15] | ||
| SW620 | Negative | 90 | [10][15] |
Note: IC₅₀ values can vary based on experimental conditions and assay duration.
Table 2: Preclinical In Vivo Efficacy of Duocarmycin ADCs
This table highlights the anti-tumor activity of duocarmycin ADCs in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.
| ADC (Payload) | Model Type | Tumor Type | HER2 Expression | Key Finding | Reference |
| SYD985 (vc-seco-DUBA) | PDX | Breast Cancer | 3+, 2+, 1+ | Significant anti-tumor activity in high and low HER2 models. | [7][8] |
| CDX (BT-474) | Breast Cancer | 3+ | Dose-dependent tumor growth reduction. | [16] | |
| MGC018 (vc-seco-DUBA) | CDX | Breast, Ovarian, Lung | B7-H3 Positive | Potent anti-tumor activity, including tumor regression. | [13][17] |
| Trastuzumab-NMS-P945 | CDX | Gastric (NCI-N87), Ovarian (SK-OV-3) | High | High efficacy with cured mice at well-tolerated doses. | [14] |
The Bystander Killing Effect
A critical feature of many duocarmycin-based ADCs is their ability to induce "bystander killing".[5][18] This occurs when the released, cell-permeable payload diffuses out of the targeted antigen-positive cell and kills adjacent antigen-negative tumor cells.[19][20] This is particularly important for treating heterogeneous tumors where antigen expression varies.[18] ADCs like SYD985 and MGC018, which use the cleavable vc-seco-DUBA linker-payload, have demonstrated a potent bystander effect in preclinical models.[7][13] This is attributed to the release of the hydrophobic, membrane-permeable duocarmycin payload.[18][]
Experimental Protocols & Workflow
Objective comparison of ADC performance relies on standardized and well-documented experimental methodologies.
Experimental Workflow Diagram
The evaluation of a novel duocarmycin ADC typically follows a multi-stage process, from initial in vitro characterization to in vivo efficacy and safety assessment.
In Vitro Cytotoxicity Assay
-
Objective: To determine the IC₅₀ of an ADC in various cancer cell lines.
-
Methodology:
-
Cell Plating: Plate cancer cells (e.g., SK-BR-3, BT-474) in 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) and incubate overnight.[16]
-
ADC Treatment: Prepare serial dilutions of the ADC, a relevant isotype control ADC, and the free payload in complete culture medium. Add the dilutions to the cells.
-
Incubation: Incubate the plates for a defined period, typically 120-144 hours, under standard cell culture conditions (37°C, 5% CO₂).[16]
-
Viability Assessment: Measure cell viability using a luminescent or colorimetric assay. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, is commonly used.[16]
-
Data Analysis: Normalize the viability data to untreated control cells. Plot the percentage of viable cells against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.[22]
-
In Vitro Bystander Effect Assay (Co-Culture Method)
-
Objective: To assess the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[23]
-
Methodology:
-
Cell Preparation: Engineer the antigen-negative (Ag-) cell line (e.g., MCF7, SW620) to express a fluorescent protein like GFP or a reporter like luciferase for specific identification.[23][24] The antigen-positive (Ag+) cell line (e.g., NCI-N87, SK-BR-3) remains unlabeled.[13]
-
Co-Culture Plating: Plate a mixture of Ag+ and Ag- cells in 96-well plates at a defined ratio (e.g., 1:1, 3:1). As controls, plate monocultures of Ag- cells.[24]
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to Ag+ cells but has minimal effect on Ag- cells in monoculture.[24]
-
Incubation: Incubate the plates for an extended period (e.g., 5-6 days).[13]
-
Viability Assessment: Specifically measure the viability of the Ag- (e.g., GFP-positive) cell population using a high-content imager or flow cytometer to count the remaining fluorescent cells.[13][23]
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture to their viability in the monoculture control. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[24]
-
In Vivo Efficacy Study (Xenograft Model)
-
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
-
Methodology:
-
Model Establishment: Implant human tumor cells (CDX) or patient-derived tumor fragments (PDX) subcutaneously into immunocompromised mice (e.g., nude or NSG mice).[7]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., vehicle control, isotype control ADC, test ADC at various doses).[7]
-
ADC Administration: Administer the ADC, typically via a single intravenous (i.v.) injection.[7]
-
Monitoring: Measure tumor volumes with calipers and monitor animal body weight and overall health 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. Efficacy is measured as tumor growth inhibition (TGI) or tumor regression.[13]
-
Conclusion and Future Outlook
Duocarmycin analogues, particularly prodrug forms like seco-DUBA, represent a highly effective class of payloads for ADCs.[1][25] Their unique DNA alkylation mechanism is potent against a wide range of cancer cells, and the ability of their ADCs to induce a bystander effect makes them suitable for treating heterogeneous tumors.[7][18] Preclinical and clinical data for ADCs like SYD985 and MGC018 have demonstrated significant promise.[12][25][26]
Future research is focused on developing next-generation duocarmycin analogues and linkers, such as NMS-P945, to further optimize the therapeutic window.[14][27] These efforts aim to enhance ADC homogeneity, improve stability, and reduce off-target toxicities, potentially expanding the application of duocarmycin-based ADCs to a broader range of cancers and patient populations.[6][14]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. Duocarmycin - Wikipedia [en.wikipedia.org]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. Antibody-Drug Conjugates in Breast Cancer: A Comprehensive Review of How to Selectively Deliver Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Novel Thienoduocarmycin-Trastuzumab ADC Demonstrates Strong Antitumor Efficacy with Favorable Safety Profile in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. macrogenics.com [macrogenics.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 23. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Duocarmycin-based antibody-drug conjugates as an emerging biotherapeutic entity for targeted cancer therapy: Pharmaceutical strategy and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. farbefirma.org [farbefirma.org]
- 27. Present Scenario and Future Landscape of Payloads for ADCs: Focus on DNA-Interacting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Bystander Killing Effect of Duocarmycin ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly enhanced by the bystander killing effect, where the cytotoxic payload eliminates not only the target antigen-positive cancer cells but also adjacent antigen-negative cells. Duocarmycins, a class of highly potent DNA-alkylating agents, are increasingly utilized as ADC payloads. Their ability to induce a robust bystander effect is a critical attribute for clinical success. This guide provides a framework for validating the bystander killing effect of duocarmycin ADCs, offering a comparative analysis with other common ADC payloads and detailing essential experimental protocols.
Mechanism of Duocarmycin-Mediated Bystander Killing
Duocarmycin-based ADCs, such as SYD985 (trastuzumab duocarmazine) and MGC018, exert their cytotoxic action through a well-defined mechanism.[1][2] Upon binding to the target antigen on a cancer cell, the ADC is internalized. Inside the cell, the cleavable linker is processed, releasing the duocarmycin payload.[2] This payload then traffics to the nucleus, where it binds to the minor groove of DNA and causes irreversible alkylation of adenine (B156593) at the N3 position.[3][4] This action disrupts the DNA architecture, leading to a cascade of events including the activation of DNA damage response pathways, cell cycle arrest, and ultimately apoptosis.[4][5][6]
The bystander effect is facilitated by the physicochemical properties of the released duocarmycin payload, which is sufficiently membrane-permeable to diffuse out of the target cell and into neighboring antigen-negative cells, where it exerts the same DNA-damaging effects.[2]
Comparative Analysis of ADC Payloads
The capacity for bystander killing varies significantly among different ADC payloads, largely dependent on the payload's membrane permeability and potency. The following table summarizes the bystander effect potential of duocarmycin compared to other common payloads.
| Payload Class | Example Payloads | Mechanism of Action | Bystander Effect Potential | Key Characteristics |
| DNA Alkylators | Duocarmycin (e.g., vc-seco-DUBA) | Minor groove DNA alkylation | High | Highly potent, cell cycle-independent activity, effective against dividing and non-dividing cells. The payload is membrane permeable.[1][2] |
| Auristatins | Monomethyl auristatin E (MMAE) | Tubulin inhibitor | High | Potent, membrane-permeable payload commonly used in ADCs with cleavable linkers.[7][8] |
| Maytansinoids | DM1 (emtansine) | Tubulin inhibitor | Low to None | Generally used with non-cleavable linkers, the released metabolite is charged and has poor membrane permeability.[8] |
| Topoisomerase I Inhibitors | Deruxtecan (DXd), SN-38 | Topoisomerase I inhibition | High | Highly membrane-permeable payloads that can induce a potent bystander effect.[9] |
Quantitative Assessment of Bystander Killing: In Vitro Co-culture Assays
The in vitro co-culture bystander assay is a fundamental method to quantify the bystander killing effect. The following table presents representative data from preclinical studies.
| ADC | Target Antigen | Antigen-Positive Cell Line | Antigen-Negative Cell Line | Co-culture Ratio (Ag+:Ag-) | % Bystander Cell Killing | Reference |
| SYD985 (Duocarmycin) | HER2 | SK-BR-3 | NCI-H520 | 1:4 (20% Ag+) | 65% of total population | [10] |
| SYD985 (Duocarmycin) | HER2 | SARARK-6 (HER2 3+) | ARK-4 (HER2 0/1+) | Not specified | 42% increase in killing of ARK-4 | [11] |
| MGC018 (Duocarmycin) | B7-H3 | Hs700T | Hs700T/B7-H3 KO | Not specified | Demonstrated bystander killing | [1][6] |
| T-DM1 (DM1) | HER2 | SK-BR-3 | NCI-H520 | 1:4 (20% Ag+) | 9% of total population | [10] |
| T-DM1 (DM1) | HER2 | SARARK-6 (HER2 3+) | ARK-4 (HER2 0/1+) | Not specified | 3% (minimal) | [11] |
| Trastuzumab-vc-MMAE | HER2 | N87 | GFP-MCF7 | 9:1 (90% Ag+) | Increased bystander killing with higher Ag+ fraction | [8] |
Experimental Protocols
In Vitro Co-culture Bystander Assay
This assay quantifies the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP or RFP) for identification.
-
Cell culture medium and supplements.
-
96-well plates.
-
Test ADC (e.g., duocarmycin-ADC) and control ADCs (e.g., isotype control, ADC with non-bystander payload).
-
Fluorescence microscope or high-content imaging system.
-
Cell viability reagents (e.g., CellTiter-Glo®, propidium (B1200493) iodide).
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.
-
ADC Treatment: After allowing cells to adhere overnight, treat the co-cultures and monocultures with serial dilutions of the test and control ADCs.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Imaging and Analysis:
-
At the end of the incubation, acquire images using a fluorescence microscope.
-
Quantify the number of viable fluorescent Ag- cells in the co-culture wells compared to the vehicle-treated control wells.
-
Alternatively, use a cell viability assay to measure the overall cell viability in each well.
-
In Vivo Bystander Effect Model
This model assesses the bystander killing effect in a tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG).
-
Antigen-positive (Ag+) and antigen-negative (Ag-) tumor cell lines. The Ag- cell line should be engineered to express a reporter gene like luciferase for in vivo imaging.
-
Matrigel or other appropriate cell suspension vehicle.
-
Test ADC and control ADCs.
-
In vivo imaging system (e.g., IVIS).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Co-implant a mixture of Ag+ and luciferase-expressing Ag- tumor cells subcutaneously into the flanks of immunodeficient mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
ADC Administration: Administer the test and control ADCs intravenously at predetermined doses and schedules.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Perform bioluminescence imaging weekly to specifically monitor the growth of the Ag- tumor cell population.
-
-
Data Analysis: Compare the tumor growth curves and the bioluminescence signal between the different treatment groups. A significant reduction in the bioluminescence signal in the group treated with the duocarmycin-ADC compared to controls indicates an in vivo bystander effect.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical Development of MGC018, a Duocarmycin-based Antibody–drug Conjugate Targeting B7-H3 for Solid Cancer [ouci.dntb.gov.ua]
- 6. Preclinical Development of MGC018, a Duocarmycin-based Antibody-drug Conjugate Targeting B7-H3 for Solid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Duocarmycin Antibody-Drug Conjugates: A Head-to-Head Comparison with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful and targeted approach in cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the various payloads utilized, duocarmycins have emerged as a promising class of DNA-alkylating agents. Their unique mechanism of action, which involves binding to the minor groove of DNA and causing irreversible alkylation, offers distinct advantages, including activity against both dividing and non-dividing cancer cells.[1][2] This guide provides a comprehensive head-to-head comparison of duocarmycin ADCs with other cancer therapies, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Mechanism of Action of Duocarmycin ADCs
Duocarmycin ADCs exert their cytotoxic effects through a multi-step process that begins with the specific recognition of tumor-associated antigens by the monoclonal antibody component. This targeted binding facilitates the internalization of the ADC into the cancer cell via endocytosis.[1][3]
Once inside the cell, the ADC is trafficked to the lysosome, where the acidic environment and lysosomal proteases, such as cathepsin B, cleave the linker connecting the antibody to the duocarmycin payload.[3][4][5] This cleavage releases the active form of the duocarmycin, which can then translocate to the nucleus.
In the nucleus, the duocarmycin molecule binds to the minor groove of the DNA helix.[1][6] It then causes irreversible alkylation of adenine (B156593) at the N3 position, leading to a distortion of the DNA structure.[1][6] This DNA damage disrupts critical cellular processes like replication and transcription, ultimately triggering programmed cell death (apoptosis).[7]
A key feature of some duocarmycin ADCs, such as trastuzumab duocarmazine (SYD985), is the use of a cleavable linker that, upon cleavage, releases a membrane-permeable payload.[4][7] This allows the cytotoxic agent to diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells, a phenomenon known as the bystander effect .[4][7][8] This bystander killing is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[8]
Preclinical Head-to-Head Comparison
In Vitro Cytotoxicity
Duocarmycin ADCs have demonstrated potent and specific cytotoxicity against cancer cell lines expressing the target antigen. The following table summarizes the half-maximal inhibitory concentration (IC50) values of trastuzumab duocarmazine (SYD985) compared to trastuzumab emtansine (T-DM1), an ADC with a microtubule inhibitor payload, in various breast cancer cell lines with different HER2 expression levels.
| Cell Line | HER2 Status | Trastuzumab Duocarmazine (SYD985) IC50 (ng/mL) | Trastuzumab Emtansine (T-DM1) IC50 (ng/mL) | Fold Difference |
| SK-BR-3 | 3+ | 10-30 | 10-30 | ~1 |
| BT-474 | 3+ | 3-10 | 3-10 | ~1 |
| KPL-4 | 2+ | 1-3 | 30-100 | 30-100 |
| JIMT-1 | 2+ | 3-10 | >1000 | >100-300 |
| HCC1954 | 2+ | 3-10 | 100-300 | 33-100 |
| NCI-N87 | 3+ | 3-10 | 30-100 | 10 |
| AU565 | 2+ | 1-3 | 30-100 | 30-100 |
Data compiled from preclinical studies.
As shown in the table, while both ADCs exhibit similar potency in HER2-high (3+) cell lines, SYD985 is significantly more potent in cell lines with low to moderate (1+/2+) HER2 expression.
In Vivo Antitumor Activity
The superior preclinical efficacy of duocarmycin ADCs has also been demonstrated in animal models. The following table summarizes the tumor growth inhibition (TGI) in xenograft models treated with SYD985 versus T-DM1.
| Xenograft Model | HER2 Status | Treatment | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| BT-474 | 3+ | SYD985 | 3 | >90 |
| T-DM1 | 3 | ~70 | ||
| JIMT-1 | 2+ | SYD985 | 3 | ~80 |
| T-DM1 | 10 | ~40 | ||
| MAXF1162 (PDX) | 1+ | SYD985 | 5 | >95 |
| T-DM1 | 15 | ~20 |
PDX: Patient-Derived Xenograft. Data represents findings from various preclinical studies.
These in vivo studies corroborate the in vitro findings, highlighting the potent antitumor activity of SYD985, especially in tumors with lower HER2 expression where T-DM1 shows limited efficacy.
Clinical Head-to-Head Comparison
The clinical efficacy of trastuzumab duocarmazine was evaluated in the pivotal Phase III TULIP trial, which compared its performance against physician's choice of chemotherapy in heavily pretreated patients with HER2-positive metastatic breast cancer.[9][10][11][12][13]
| Efficacy Endpoint | Trastuzumab Duocarmazine (SYD985) | Physician's Choice of Chemotherapy | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (PFS) - Central Review | 7.0 months | 4.9 months | 0.64 (0.49-0.84) | 0.002 |
| Progression-Free Survival (PFS) - Investigator Assessed | 6.9 months | 4.6 months | 0.60 (0.47-0.77) | <0.001 |
| Overall Survival (OS) - First Analysis | 20.4 months | 16.3 months | 0.83 (0.62-1.09) | 0.153 |
| Objective Response Rate (ORR) | 27.8% | 29.5% | - | Not Significant |
Data from the TULIP clinical trial.[10][12]
The TULIP trial demonstrated a statistically significant improvement in progression-free survival for patients treated with trastuzumab duocarmazine compared to standard chemotherapy.[10][12] While the overall survival data showed a positive trend, it did not reach statistical significance in the initial analysis.[12]
Safety Profile Comparison
The safety profile of duocarmycin ADCs is a critical consideration. The following table summarizes the most common adverse events (AEs) observed in the TULIP trial for trastuzumab duocarmazine compared to physician's choice of chemotherapy.
| Adverse Event (All Grades) | Trastuzumab Duocarmazine (SYD985) (%) | Physician's Choice of Chemotherapy (%) |
| Conjunctivitis | 38.2 | - |
| Keratitis | 38.2 | - |
| Fatigue | 33.3 | 29.9 |
| Dry Eye | 30.2 | - |
| Nausea | 25.3 | 31.4 |
| Diarrhea | - | 35.8 |
| Neutropenia | - | 24.1 |
| Palmar-Plantar Erythrodysesthesia | - | 23.4 |
| Interstitial Lung Disease/Pneumonitis | 7.6 | - |
Data from the TULIP clinical trial.[10][12]
The safety profile of trastuzumab duocarmazine is distinct from that of traditional chemotherapy, with a higher incidence of ocular toxicities such as conjunctivitis and keratitis.[10][12] Interstitial lung disease/pneumonitis is also a notable adverse event requiring careful monitoring.[10]
Experimental Protocols
In Vitro Cytotoxicity Assay (AlamarBlue/MTS)
This protocol outlines a general procedure for assessing the in vitro cytotoxicity of duocarmycin ADCs.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the duocarmycin ADC and control antibodies or ADCs in complete growth medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control.
-
Prolonged Incubation: Incubate the plate for an additional 72 to 120 hours.
-
Viability Reagent: Add AlamarBlue or MTS reagent to each well at 10% of the total volume.
-
Final Incubation: Incubate the plate for 2-4 hours, protected from light.
-
Measurement: Measure the absorbance (MTS) or fluorescence (AlamarBlue) using a plate reader at the appropriate wavelengths.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.
Bystander Effect Co-culture Assay
This protocol describes a method to evaluate the bystander killing effect of a duocarmycin ADC.[14][15][16][17]
References
- 1. adcreview.com [adcreview.com]
- 2. adcreview.com [adcreview.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The change of paradigm in the treatment of HER2-positive breast cancer with the development of new generation antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. DSpace [christie.openrepository.com]
- 11. adcreview.com [adcreview.com]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. byondis.com [byondis.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
Assessing the Specificity of MC-Val-Cit-PAB Linker Cleavage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The MC-Val-Cit-PAB (Maleimidocaproyl-Valine-Citrulline-p-aminobenzylcarbamate) linker is a cornerstone in the design of antibody-drug conjugates (ADCs), engineered for selective release of cytotoxic payloads within the tumor microenvironment. Its specificity is paramount to achieving a wide therapeutic window, maximizing efficacy while minimizing off-target toxicities. This guide provides a comprehensive comparison of the MC-Val-Cit-PAB linker's cleavage by its target lysosomal protease, Cathepsin B, against its cleavage by other enzymes, supported by experimental data and detailed protocols.
Mechanism of Action and Cleavage Specificity
The MC-Val-Cit-PAB linker is designed to be stable in systemic circulation and to undergo enzymatic cleavage upon internalization into target cancer cells. The primary mechanism of action involves the highly specific cleavage of the dipeptide sequence, Valine-Citrulline, by Cathepsin B, a lysosomal cysteine protease often overexpressed in tumor cells.[1] Following the cleavage of the amide bond between Citrulline and the p-aminobenzylcarbamate (PAB) spacer by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination, leading to the release of the active drug.[1]
However, the specificity of this linker is not absolute. Off-target cleavage by other proteases, such as neutrophil elastase present in the bloodstream, has been reported and can lead to premature drug release and associated toxicities like neutropenia.[2][3] Additionally, in preclinical mouse models, the Val-Cit linker has shown susceptibility to carboxylesterase Ces1C.[3] Legumain, another lysosomal protease, exhibits a strong preference for asparagine (Asn) at the P1 position and is not expected to significantly cleave the Val-Cit sequence.[4][5]
Comparative Analysis of Linker Cleavage
The specificity of the MC-Val-Cit-PAB linker can be quantitatively assessed by comparing its cleavage rates when incubated with different proteases. Ideal linkers exhibit high rates of cleavage by the target enzyme (Cathepsin B) and minimal to no cleavage by off-target enzymes.
| Enzyme | Substrate Linker | Relative Cleavage Rate/Stability | Reference(s) |
| Cathepsin B | MC-Val-Cit-PAB | High. Efficient cleavage is observed, leading to payload release. The cleavage rate is not significantly impacted by the antibody carrier or the conjugation site.[6] | [6] |
| Legumain | MC-Val-Cit-PAB | Negligible. Legumain shows strict specificity for Asn residues in the P1 position and is not expected to cleave the Val-Cit sequence.[4][5] This can be used as a negative control to demonstrate specificity. | [4][5] |
| Neutrophil Elastase | MC-Val-Cit-PAB | Moderate. Cleavage of the Val-Cit linker by neutrophil elastase has been observed, leading to premature payload release.[2][3] This is a known mechanism for off-target toxicity. | [2][3] |
| Cathepsin B | Asn-Asn-PAB | Negligible. Cathepsin B does not efficiently cleave Asn-containing linkers, demonstrating the specificity of both the enzyme and the linker sequence. This serves as a good comparative control. | |
| Legumain | Asn-Asn-PAB | High. Asn-containing linkers are efficiently cleaved by Legumain, highlighting the orthogonal cleavage specificities of different protease-linker systems. | [7] |
Experimental Protocols
To assess the specificity of MC-Val-Cit-PAB linker cleavage, a series of in vitro enzymatic assays should be performed. Below are detailed protocols for key experiments.
Cathepsin B Cleavage Assay
This assay quantifies the rate of linker cleavage by the target enzyme, Cathepsin B.
Materials:
-
MC-Val-Cit-PAB-Payload conjugate
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with an internal standard
-
HPLC system with a C18 column
Protocol:
-
Enzyme Activation: Prepare a stock solution of recombinant Cathepsin B in an activation buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0) and incubate at room temperature for 15 minutes.
-
Reaction Setup: In a microcentrifuge tube, add the assay buffer, the MC-Val-Cit-PAB-Payload conjugate (final concentration, e.g., 10 µM), and the activated Cathepsin B (final concentration, e.g., 100 nM). Include a control reaction without the enzyme.
-
Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction by adding an equal volume of quenching solution to each aliquot.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of released payload over time.
-
Data Interpretation: Calculate the initial rate of cleavage from the linear portion of the payload release curve.
Legumain Cleavage Assay (Negative Control)
This assay is performed to demonstrate the lack of cleavage by a non-target lysosomal protease.
Materials:
-
MC-Val-Cit-PAB-Payload conjugate
-
Recombinant Human Legumain
-
Assay Buffer: 100 mM citric acid, 150 mM NaCl, pH 5.5
-
Quenching Solution: Acetonitrile with an internal standard
-
HPLC system with a C18 column
Protocol:
-
Enzyme Activation: Activate recombinant Legumain according to the manufacturer's instructions, typically involving incubation at a low pH (e.g., pH 4.0) to facilitate auto-activation.
-
Reaction Setup: In a microcentrifuge tube, add the assay buffer, the MC-Val-Cit-PAB-Payload conjugate (final concentration, e.g., 10 µM), and the activated Legumain (final concentration, e.g., 100 nM). Include a control reaction without the enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for an extended period (e.g., up to 24 hours), collecting aliquots at various time points.
-
Quenching: Stop the reaction by adding an equal volume of quenching solution to each aliquot.
-
Analysis: Analyze the samples by RP-HPLC.
-
Data Interpretation: Compare the amount of released payload in the enzyme-treated sample to the no-enzyme control. No significant increase in payload release is expected.
Neutrophil Elastase Cleavage Assay (Off-Target Cleavage)
This assay evaluates the susceptibility of the linker to a relevant off-target protease found in circulation.
Materials:
-
MC-Val-Cit-PAB-Payload conjugate
-
Human Neutrophil Elastase
-
Assay Buffer: e.g., PBS, pH 7.4
-
Quenching Solution: Acetonitrile with an internal standard
-
HPLC system with a C18 column
Protocol:
-
Reaction Setup: In a microcentrifuge tube, add the assay buffer, the MC-Val-Cit-PAB-Payload conjugate (final concentration, e.g., 10 µM), and human neutrophil elastase (final concentration, e.g., 100 nM). Include a control reaction without the enzyme.
-
Incubation: Incubate the reaction mixture at 37°C, collecting aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching: Stop the reaction by adding an equal volume of quenching solution to each aliquot.
-
Analysis: Analyze the samples by RP-HPLC.
-
Data Interpretation: Quantify the amount of released payload to determine the rate of off-target cleavage.
Visualizing Cleavage Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: On-target vs. off-target cleavage pathways of the MC-Val-Cit-PAB linker.
Caption: Workflow for assessing the enzymatic specificity of the MC-Val-Cit-PAB linker.
References
- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for Duocarmycin ADC Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical methods for the characterization of Duocarmycin Antibody-Drug Conjugates (ADCs). Duocarmycins are a class of highly potent DNA-alkylating agents, and their conjugation to monoclonal antibodies (mAbs) requires rigorous analytical validation to ensure product quality, consistency, and safety. This document outlines the principles, advantages, and limitations of common analytical techniques, supported by experimental considerations.
Key Quality Attributes of Duocarmycin ADCs
The analytical characterization of Duocarmycin ADCs focuses on several critical quality attributes (CQAs) that can impact the efficacy and safety of the therapeutic. These include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to an antibody is a crucial parameter affecting both potency and potential toxicity.
-
Drug Load Distribution: The heterogeneity of the ADC population, with varying numbers of conjugated drugs per antibody.
-
Free Drug Quantification: Measurement of unconjugated duocarmycin or related species, which can contribute to off-target toxicity.
-
Aggregation and Fragmentation: Assessment of the ADC's stability and the presence of undesirable high or low molecular weight species.
-
Charge Heterogeneity: Evaluation of charge variants that can arise from the conjugation process or post-translational modifications.
Comparison of Core Analytical Methods
The following sections compare the primary analytical techniques used to assess the CQAs of Duocarmycin ADCs.
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The accurate determination of DAR and the distribution of different drug-loaded species are paramount. Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are the most established methods, while Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative.
Comparison Table for DAR and Drug Load Distribution Analysis
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates based on hydrophobicity under non-denaturing conditions. | Separates based on hydrophobicity under denaturing conditions. | Separates based on hydrophobicity and provides mass information. |
| Sample State | Native (intact ADC) | Reduced (separates light and heavy chains) | Intact, reduced, or fragmented. |
| Primary Output | Chromatogram showing distribution of DAR species (DAR0, DAR2, DAR4, etc.). | Chromatogram of separated light and heavy chains with different drug loads. | Mass spectra for identification and quantification of different species. |
| Advantages | - Preserves the native structure of the ADC.[1][2] - Provides direct information on the distribution of intact ADC species.[1][3] - Generally considered the method of choice for cysteine-linked ADCs.[1][3] | - Orthogonal method to HIC for DAR confirmation.[1][3] - Can resolve species that may be challenging for HIC. | - Provides direct mass confirmation of species. - Can be used for intact, middle-up, or bottom-up analysis.[4] - High specificity and can overcome limitations of UV-based quantification.[4] |
| Limitations | - Resolution of higher DAR species can be challenging.[5] - Not ideal for more heterogeneous lysine-linked ADCs.[6] - Mobile phases are typically not MS-compatible. | - Requires sample reduction, which alters the native structure. - Does not provide information on the intact ADC. | - Challenges with ionization efficiency for different DAR species.[5] - A middle-up LC-MS approach has been shown to underestimate the DAR of a duocarmycin ADC compared to RP-HPLC.[3] |
Experimental Considerations:
For Duocarmycin ADCs, which are often cysteine-linked, HIC is a primary method for DAR analysis. For instance, the duocarmycin-based ADC, trastuzumab duocarmazine (SYD985), has been characterized using HIC to fractionate and analyze its DAR species.[7] However, it is crucial to employ an orthogonal method like RP-HPLC for confirmation. While LC-MS offers significant advantages, method development is critical, as some approaches may not be suitable for duocarmycin ADCs due to their specific physicochemical properties.[3]
Quantification of Free Duocarmycin Payload
The presence of unconjugated, highly potent duocarmycin poses a significant safety risk. Therefore, sensitive analytical methods are required to detect and quantify free drug species in the final drug product.
Comparison Table for Free Drug Analysis
| Feature | Reversed-Phase HPLC (RP-HPLC) with UV/MS | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Chromatographic separation followed by detection. | Immunoassay based on antigen-antibody binding. |
| Sensitivity | High, especially when coupled with MS. | Very high, suitable for trace-level detection. |
| Specificity | High, based on retention time and mass-to-charge ratio. | High, dependent on the specificity of the antibody. |
| Advantages | - Can quantify both the free drug and related impurities. - Provides structural information with MS detection. | - High throughput and cost-effective for routine testing.[6] - Can be developed to be highly specific for the payload. |
| Limitations | - May require sample preparation to remove the protein component.[8][9] | - Development of a specific antibody can be time-consuming. - May be susceptible to matrix effects. |
Experimental Considerations:
A sensitive LC-MS/MS method is often the gold standard for quantifying free payload due to its high specificity and sensitivity.[10] For routine quality control, a validated ELISA can be a practical and high-throughput alternative.
Analysis of Aggregates and Fragments
Size Exclusion Chromatography (SEC) is the standard method for monitoring the size heterogeneity of ADCs, which is a critical stability attribute.
| Feature | Size Exclusion Chromatography (SEC) |
| Principle | Separates molecules based on their hydrodynamic radius. |
| Primary Output | Chromatogram showing the distribution of monomer, aggregates, and fragments. |
| Advantages | - Mild, non-denaturing conditions. - Reliable for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments). |
| Limitations | - Potential for secondary interactions between the ADC and the column stationary phase, which can be mitigated by optimizing the mobile phase. |
Characterization of Charge Heterogeneity
The conjugation of duocarmycin to an antibody can alter its charge profile. Imaged Capillary Isoelectric Focusing (iCIEF) is a high-resolution technique for assessing charge variants.
| Feature | Imaged Capillary Isoelectric Focusing (iCIEF) |
| Principle | Separates proteins based on their isoelectric point (pI) in a pH gradient. |
| Primary Output | Electropherogram showing the distribution of charge variants (e.g., acidic, main, basic). |
| Advantages | - High resolution and resolving power for complex charge variant profiles.[11][12] - Rapid method development and analysis time.[12] |
| Limitations | - Can be challenging for ADCs with high DARs due to increased hydrophobicity and potential for precipitation.[13] - The complex charge profile may not directly correlate to specific degradation pathways.[14] |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable analytical results. The following sections provide an overview of typical methodologies that can be adapted for Duocarmycin ADC characterization.
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
-
Column: A stationary phase with low hydrophobicity, such as butyl or ether, is commonly used.
-
Mobile Phase A: High salt concentration (e.g., 1.5 M ammonium (B1175870) sulfate) in a buffer at neutral pH (e.g., 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt concentration or no salt in the same buffer, often containing a small percentage of an organic modifier like isopropanol (B130326) to facilitate the elution of highly hydrophobic species.
-
Gradient: A linear gradient from high to low salt concentration.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The weighted average DAR is calculated from the peak areas of the different DAR species.[1]
Reversed-Phase HPLC (RP-HPLC) for DAR Determination
-
Sample Preparation: The ADC is reduced using a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.
-
Column: A C4 or C8 reversed-phase column is typically used.
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile with the same ion-pairing agent.
-
Gradient: A linear gradient from low to high organic content.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The weighted average DAR is calculated from the peak areas of the unconjugated and conjugated light and heavy chains.[1]
LC-MS for Intact and Subunit Analysis
-
Sample Preparation: For intact mass analysis, the sample is desalted. For subunit analysis, the ADC is typically treated with an enzyme like IdeS to cleave the antibody at the hinge region, followed by reduction.
-
Chromatography: Reversed-phase or size-exclusion chromatography can be used to introduce the sample into the mass spectrometer.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to acquire the mass spectra.
-
Data Analysis: The raw data is deconvoluted to obtain the masses of the different species, from which the DAR can be determined.
Imaged Capillary Isoelectric Focusing (iCIEF) for Charge Variant Analysis
-
Sample Preparation: The ADC is mixed with ampholytes, pI markers, and a solubilizer (e.g., urea) in an appropriate buffer.
-
Capillary: A neutral coated capillary is used.
-
Focusing: A high voltage is applied to create a pH gradient and focus the proteins at their respective pIs.
-
Detection: Whole-column UV detection at 280 nm.
-
Data Analysis: The electropherogram is analyzed to determine the percentage of acidic, main, and basic variants.
Signaling Pathways and Workflows
Visualizing experimental workflows and the mechanism of action of Duocarmycin ADCs can aid in understanding the analytical strategy.
Conclusion
The analytical characterization of Duocarmycin ADCs is a multifaceted process that requires the use of orthogonal analytical techniques to ensure a comprehensive understanding of the product's quality attributes. HIC and RP-HPLC remain the workhorse methods for DAR determination, with LC-MS providing invaluable mass information for identity confirmation and characterization of more complex species. SEC and iCIEF are essential for monitoring stability and charge heterogeneity, respectively. The choice of method should be based on the specific CQA being assessed and the stage of drug development. Robust method validation is critical to ensure that the analytical procedures are fit for their intended purpose, ultimately guaranteeing the safety and efficacy of these potent biotherapeutics.
References
- 1. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medipol.edu.tr [medipol.edu.tr]
- 12. [PDF] Imaged Capillary Isoelectric Focusing for Charge-Variant Analysis of Biopharmaceuticals | Semantic Scholar [semanticscholar.org]
- 13. Imaged capillary isoelectric focusing method development for charge variants of high DAR ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Charge Variants Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Cleavable vs. Non-Cleavable Linkers for Duocarmycin-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The strategic design of antibody-drug conjugates (ADCs) hinges on the critical interplay between the antibody, the cytotoxic payload, and the linker. For highly potent payloads like duocarmycins, which exert their antitumor activity through DNA alkylation, the choice of linker is paramount in balancing efficacy and toxicity.[1] This guide provides an objective comparison of cleavable and non-cleavable linkers for duocarmycin-based ADCs, supported by preclinical data, to inform rational ADC design.
Introduction to Duocarmycins and the Role of Linkers
Duocarmycins are a class of potent DNA alkylating agents that bind to the minor groove of DNA and cause irreversible alkylation, leading to cell death.[1][2] Their high potency makes them attractive payloads for ADCs. The linker, which connects the duocarmycin to the monoclonal antibody, plays a crucial role in the ADC's stability in circulation and the timely release of the payload at the tumor site.[3] The two primary categories of linkers are cleavable and non-cleavable, each with distinct mechanisms of action and resulting in different pharmacological profiles.
Mechanism of Action: Cleavable vs. Non-Cleavable Linkers
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.
Cleavable linkers are designed to be stable in the systemic circulation and to release the payload upon encountering specific conditions prevalent in the tumor microenvironment or within the cancer cell, such as the presence of certain enzymes (e.g., cathepsins) or a lower pH.[4] A prime example is the valine-citrulline (vc) linker, which is cleaved by lysosomal proteases.[5] This targeted release allows the potent duocarmycin to exert its cytotoxic effect primarily within the tumor. Furthermore, if the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect."[][7]
Non-cleavable linkers , in contrast, remain intact during circulation and after internalization into the target cell. The release of the payload-linker-amino acid catabolite occurs only after the complete lysosomal degradation of the antibody.[4][8] This generally leads to greater stability in plasma and a more restricted release of the payload, which can minimize off-target toxicity.[8] However, the resulting charged catabolite is often unable to cross the cell membrane, limiting the bystander effect.[7]
Head-to-Head Preclinical Comparison: SYD985 vs. T-DM1
In Vitro Cytotoxicity
SYD985, with its cleavable linker and duocarmycin payload, has demonstrated potent in vitro cytotoxicity against HER2-expressing cancer cell lines.[9][10] A key finding from comparative studies is that while both SYD985 and T-DM1 are effective against cells with high HER2 expression (HER2 3+), SYD985 is significantly more potent in cell lines with low HER2 expression (HER2 1+ and 2+).[5][9] This suggests that the efficient intracellular release of the highly potent duocarmycin from the cleavable linker can overcome the challenge of a lower number of target antigens on the cell surface.
| Cell Line | HER2 Status | ADC | IC50 (ng/mL) |
| KPL-4 | 3+ | SYD985 | 15 |
| T-DM1 | 18 | ||
| JIMT-1 | 2+ | SYD985 | 34 |
| T-DM1 | 1020 | ||
| MDA-MB-175 | 1+ | SYD985 | 134 |
| T-DM1 | >5000 | ||
| MCF7 | 1+ | SYD985 | 187 |
| T-DM1 | >5000 |
Table 1: In vitro cytotoxicity of SYD985 and T-DM1 in breast cancer cell lines with varying HER2 expression levels. Data compiled from preclinical studies.[9]
Bystander Killing Effect
The ability of an ADC to induce a bystander effect is a significant advantage, particularly in tumors with heterogeneous antigen expression. Preclinical studies have shown that SYD985, with its cleavable linker releasing a membrane-permeable duocarmycin payload, can effectively kill neighboring HER2-negative cells when co-cultured with HER2-positive cells.[10][11] In contrast, T-DM1, with its non-cleavable linker, does not exhibit a significant bystander effect because the resulting payload catabolite is charged and cannot readily diffuse across cell membranes.[7][12]
In Vivo Antitumor Efficacy
The superior in vitro potency of SYD985, particularly in low HER2-expressing models, translates to enhanced in vivo antitumor activity. In patient-derived xenograft (PDX) models of breast cancer, SYD985 demonstrated significant tumor growth inhibition in HER2 3+, 2+, and 1+ models.[9][10] In contrast, T-DM1 was primarily effective in HER2 3+ models.[9][10] This highlights the potential of cleavable linker-duocarmycin ADCs to expand the treatable patient population to those with lower levels of target antigen expression.
| PDX Model | HER2 Status | Treatment | Tumor Growth Inhibition (%) |
| MAXF1162 | 3+ | SYD985 (10 mg/kg) | ~95 |
| T-DM1 (10 mg/kg) | ~90 | ||
| HBCx-13B | 2+ | SYD985 (3 mg/kg) | ~80 |
| T-DM1 (10 mg/kg) | ~30 | ||
| MAXF449 | 1+ | SYD985 (3 mg/kg) | ~70 |
| T-DM1 (30 mg/kg) | ~20 |
Table 2: In vivo antitumor efficacy of SYD985 and T-DM1 in breast cancer PDX models. Tumor growth inhibition is an approximation based on graphical data from preclinical studies.[10]
Pharmacokinetics and Stability
The stability of the linker is a critical determinant of an ADC's pharmacokinetic profile and therapeutic index. A stable linker prevents premature release of the cytotoxic payload in circulation, which can lead to systemic toxicity.[3] The cleavable vc-seco-DUBA linker in SYD985 has been shown to be highly stable in human and cynomolgus monkey plasma.[4][13] While non-cleavable linkers are generally considered more stable, the well-designed cleavable linkers used in modern ADCs like SYD985 exhibit excellent stability, ensuring that the payload remains attached to the antibody until it reaches the tumor.[13]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[3][14][15]
-
Cell Seeding: Plate cancer cells (e.g., KPL-4, JIMT-1, MCF7) in 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the duocarmycin ADC (and control ADC) in cell culture medium. Add the diluted ADCs to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a defined period (e.g., 72-144 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan (B1609692), forming purple crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software.[15]
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This study evaluates the antitumor efficacy of the duocarmycin ADC in a living organism.[8][16]
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., from cell lines or patient-derived tumors) into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into different treatment groups (e.g., vehicle control, duocarmycin ADC at different doses, control ADC).
-
ADC Administration: Administer the ADCs and controls to the mice, typically via intravenous injection, according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size or when signs of excessive toxicity are observed.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the observed differences.
Conclusion
The choice between a cleavable and a non-cleavable linker for a duocarmycin-based ADC has profound implications for its therapeutic profile.
Cleavable linkers , as exemplified by the technology in SYD985, offer the distinct advantages of potent cytotoxicity even in tumors with low antigen expression and the ability to induce a bystander effect, thereby addressing tumor heterogeneity. These characteristics can potentially lead to improved efficacy in a broader patient population.
Non-cleavable linkers generally provide enhanced plasma stability and may offer a better safety profile due to the more restricted release of the payload, which minimizes the bystander effect and potential for off-target toxicity.
Ultimately, the optimal linker strategy depends on the specific therapeutic context, including the nature of the target antigen, its level and homogeneity of expression, and the properties of the duocarmycin payload. The preclinical data for SYD985 suggests that for a highly potent payload like duocarmycin, a well-designed cleavable linker can unlock its full therapeutic potential, particularly in challenging tumor settings. Further clinical investigation will continue to delineate the relative merits of each approach in various cancer indications.
References
- 1. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. adcreview.com [adcreview.com]
- 7. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preclinical Validation of SYD985: A Novel Duocarmycin-Based ADC Outperforms Trastuzumab Emtansine (T-DM1) in Head-to-Head Studies
A comprehensive analysis of preclinical data reveals the superior potency and broader therapeutic potential of the novel antibody-drug conjugate (ADC), SYD985 (trastuzumab duocarmazine), when compared to the established HER2-targeting ADC, T-DM1 (ado-trastuzumab emtansine). SYD985 demonstrates significantly enhanced cytotoxicity, particularly in tumors with low HER2 expression, and a potent bystander killing effect, suggesting its potential to address unmet needs in a wider patient population.
This guide provides a detailed comparison of the preclinical performance of SYD985 and T-DM1, supported by experimental data from in vitro and in vivo studies. It is intended for researchers, scientists, and drug development professionals seeking to understand the key differentiators and therapeutic promise of this next-generation duocarmycin-based ADC.
Superior In Vitro Cytotoxicity, Especially in Low HER2-Expressing Cancers
SYD985 consistently demonstrates superior cytotoxicity compared to T-DM1 across a range of cancer cell lines, with a particularly significant advantage in models with low to moderate HER2 expression. In vitro studies show that while both ADCs have similar efficacy in HER2 3+ cell lines, SYD985 is 7 to 54 times more potent than T-DM1 in cell lines with lower HER2 expression.[1][2]
Specifically, in HER2/neu 3+ carcinosarcoma cell lines, SYD985 exhibited a mean IC50 of 0.013 µg/mL compared to 0.096 µg/mL for T-DM1.[1] This potency advantage was even more pronounced in HER2/neu 1+ cell lines, where SYD985 had a mean IC50 of 0.060 µg/mL versus 3.221 µg/mL for T-DM1.[1] Similar results were observed in epithelial ovarian cancer cell lines, where SYD985 was significantly more potent in HER2 3+ and 2+ expressing cells.[3]
| Cell Line Type | Target | ADC | Mean IC50 (µg/mL) | Fold Difference |
| Carcinosarcoma | HER2/neu 3+ | SYD985 | 0.013 | 7.4x |
| T-DM1 | 0.096 | |||
| Carcinosarcoma | HER2/neu 1+ | SYD985 | 0.060 | 53.7x |
| T-DM1 | 3.221 | |||
| Epithelial Ovarian Cancer | HER2/neu 3+ | SYD985 | 0.024 | 3.7x |
| T-DM1 | 0.088 | |||
| Epithelial Ovarian Cancer | HER2/neu 2+ | SYD985 | 0.054 | 21.6x |
| T-DM1 | 1.168 |
Potent In Vivo Antitumor Activity and Survival Benefit
The enhanced in vitro potency of SYD985 translates to significant antitumor activity in in vivo models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). In a HER2/neu 3+ carcinosarcoma xenograft model (SARARK-6), a single injection of SYD985 at 3 mg/kg and 10 mg/kg resulted in significant tumor growth inhibition compared to T-DM1 at 10 mg/kg.[1] Notably, at the 10 mg/kg dose, 100% of the mice treated with SYD985 were cured with no tumor recurrence.[1]
Furthermore, SYD985 demonstrated remarkable efficacy in a HER2/neu 1+ xenograft model (SARARK-7), where T-DM1 was largely inactive.[1] This superior in vivo performance was also observed in breast cancer PDX models with varying HER2 expression levels, where SYD985 showed significant activity in HER2 3+, 2+, and 1+ models, while T-DM1 was only effective in HER2 3+ models.[4]
| Animal Model | HER2 Status | Treatment | Dose | Outcome |
| SARARK-6 Xenograft | 3+ | SYD985 | 3 mg/kg | Significant growth inhibition vs. T-DM1 |
| SYD985 | 10 mg/kg | Significant growth inhibition vs. T-DM1; 100% cure rate | ||
| T-DM1 | 10 mg/kg | |||
| OM(M)98 PDX | 3+ | SYD985 | 3 mg/kg | Significant growth inhibition vs. T-DM1 |
| SYD985 | 10 mg/kg | Significant growth inhibition vs. T-DM1 | ||
| T-DM1 | 10 mg/kg | |||
| SARARK-7 Xenograft | 1+ | SYD985 | 3 mg/kg | Significant growth inhibition |
| SYD985 | 10 mg/kg | Significant growth inhibition | ||
| T-DM1 | 10 mg/kg | Inactive | ||
| Breast Cancer PDX | 3+, 2+, 1+ | SYD985 | Various | Active in all models |
| T-DM1 | Various | Active only in 3+ models |
Mechanism of Action: The Power of a Cleavable Linker and Duocarmycin Payload
The distinct mechanism of action of SYD985 underlies its enhanced efficacy. SYD985 consists of the anti-HER2 antibody trastuzumab linked to a potent DNA-alkylating agent, a duocarmycin analog, via a cleavable valine-citrulline (vc) linker.[5][6][7]
Upon binding to HER2 on the cancer cell surface, the ADC is internalized.[7][8] Inside the cell, the linker is cleaved by lysosomal proteases, such as Cathepsin B, releasing the active duocarmycin payload.[6][8] This payload then binds to the minor groove of DNA and causes irreversible alkylation, leading to DNA damage and ultimately cell death.[6][7] This mechanism is effective in both dividing and non-dividing cells.[6]
A key feature of SYD985 is its ability to induce a "bystander effect."[2] The released, membrane-permeable duocarmycin payload can diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells.[9] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen. In contrast, the payload of T-DM1, DM1, is less membrane-permeable, limiting its bystander killing potential.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1,000-10,000 cells per well and incubated overnight to allow for cell attachment.[10]
-
ADC Treatment: The cells are then treated with serial dilutions of the ADC (e.g., SYD985 or T-DM1) and incubated for 48-144 hours.[10]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Solubilization: A solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[11]
-
Absorbance Reading: The absorbance of the solution is measured at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[10][11]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting the dose-response curves.
In Vitro Bystander Killing Assay (Co-culture Method)
This assay assesses the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
-
Cell Preparation: An antigen-positive cell line (e.g., HER2 3+) and an antigen-negative cell line (e.g., HER2 0) are used. The antigen-negative cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification.[10]
-
Co-culture Seeding: The two cell lines are seeded together in the same wells of a 96-well plate.
-
ADC Treatment: The co-culture is treated with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells.
-
Incubation: The plate is incubated for an extended period (e.g., 96 hours) to allow for the release of the payload and its effect on bystander cells.
-
Analysis: The viability of the fluorescently labeled antigen-negative cells is quantified using methods such as flow cytometry or high-content imaging. A decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[12]
In Vivo Tumor Xenograft and PDX Models
These studies evaluate the antitumor efficacy of an ADC in a living organism.
-
Model Establishment: Human cancer cells (cell line-derived) or patient tumor fragments (patient-derived) are implanted subcutaneously into immunodeficient mice.[13][14]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a predetermined size, the mice are randomized into treatment groups and administered the ADC (e.g., SYD985 or T-DM1) or a vehicle control, typically via intravenous injection.[1]
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The general health and body weight of the mice are also monitored.
-
Endpoint: The study may be terminated when tumors in the control group reach a certain size, or it may continue to assess long-term survival.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Survival curves are also generated.[15]
Conclusion
The preclinical data strongly support the potential of SYD985 as a highly effective ADC with a broader therapeutic window than T-DM1. Its superior potency in low HER2-expressing tumors and its robust bystander killing effect suggest that SYD985 could offer a significant clinical benefit to patients who are not eligible for or have progressed on current HER2-targeted therapies. These compelling preclinical findings warrant further clinical investigation of SYD985 in HER2-expressing cancers.
References
- 1. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. reference.medscape.com [reference.medscape.com]
- 6. adcreview.com [adcreview.com]
- 7. Facebook [cancer.gov]
- 8. What is Trastuzumab duocarmazine used for? [synapse.patsnap.com]
- 9. onclive.com [onclive.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. agilent.com [agilent.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Stability of Different Antibody-Drug Conjugate (ADC) Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic success. Its stability in systemic circulation and the efficiency of payload release at the target site directly influence the efficacy and safety profile of the ADC. This guide provides an objective comparison of different ADC linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.
Introduction to ADC Linkers
An ideal ADC linker must remain stable in the bloodstream to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.[1][2] Upon reaching the target tumor cell, the linker should facilitate the efficient and specific release of the payload to exert its cell-killing effect.[1][3] Linkers are broadly categorized into two main types: cleavable and non-cleavable, each with distinct mechanisms of action and stability characteristics.[1][3][4][]
Cleavable Linkers are designed to be stable in circulation and release the payload under specific conditions found within the tumor microenvironment or inside cancer cells.[6] These conditions include the presence of specific enzymes, lower pH, or a higher concentration of reducing agents like glutathione.[3][6][7] There are three primary types of cleavable linkers:
-
Protease-sensitive linkers: These linkers, often containing dipeptide sequences like valine-citrulline (Val-Cit), are cleaved by enzymes such as cathepsins, which are abundant in the lysosomes of tumor cells.[3][6]
-
pH-sensitive linkers: These linkers, such as those containing a hydrazone bond, are stable at the neutral pH of blood but are hydrolyzed in the acidic environment of endosomes and lysosomes.[7][8]
-
Glutathione-sensitive linkers: These linkers incorporate a disulfide bond that is cleaved by the high intracellular concentration of glutathione, a reducing agent found at significantly higher levels inside cells compared to the bloodstream.[6]
Non-cleavable Linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload.[3][9] This process releases the drug still attached to an amino acid residue from the antibody.[3] Non-cleavable linkers generally exhibit higher plasma stability and a reduced "bystander effect," where the released payload kills neighboring antigen-negative cells.[3][4]
Comparative Stability Data
The choice of linker technology significantly impacts the pharmacokinetic properties and therapeutic efficacy of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types.
Table 1: Comparative In Vitro Plasma Stability of Different ADC Linkers
| Linker Type | Linker Chemistry Example | ADC Example | Species | Assay Duration (Days) | % Intact ADC Remaining | Reference |
| Protease-Cleavable | Val-Cit-PABC | anti-CD79b-vcMMAE | Rat | 7 | ~60% | [10] |
| Protease-Cleavable (Tandem) | Glucuronide-Val-Cit | anti-CD79b-tandem-MMAE | Rat | 7 | >80% | [10] |
| pH-Sensitive | Hydrazone | Gemtuzumab ozogamicin | Human | - | Associated with non-specific drug release | [8] |
| Non-cleavable | Thioether (SMCC) | Ado-trastuzumab emtansine (T-DM1) | Human | - | Generally high stability | [3][8] |
| Aryl Sulfate (Ortho Hydroxy-Protected) | OHPAS | ITC6103RO | Mouse | - | Stable | [11] |
| Protease-Cleavable | VC-PABC | ITC6104RO | Mouse | - | Relatively unstable | [11] |
Table 2: Comparative Lysosomal Cleavage of Different ADC Linkers
| Linker Type | Linker Chemistry Example | Sub-cellular Fraction | Incubation Time | % Payload Release | Reference |
| Protease-Cleavable | Val-Cit (Vedotin) | Human Liver Lysosomes | 30 minutes | >80% | [12] |
| Protease-Cleavable | Val-Cit (Vedotin) | Human Liver S9 | 24 hours | Gradual increase in free MMAE | [12] |
| Protease-Cleavable | Gly-Gly-Phe-Gly (Deruxtecan) | Human Liver Lysosomes | 24 hours | Near complete cleavage (slower than Val-Cit) | [12] |
| Non-cleavable | - (Mafodotin) | Human Liver Lysosomes | 24 hours | No proteolytic changes | [12] |
Signaling Pathways and Experimental Workflows
ADC Internalization and Payload Release
The following diagram illustrates the general pathway of an antibody-drug conjugate from binding to a cancer cell to the release of its cytotoxic payload.
Caption: General mechanism of ADC action.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the characterization and selection of optimal linkers for ADC development.
In Vitro Plasma Stability Assay
This assay assesses the stability of an ADC in plasma, which is critical for predicting premature payload release and potential off-target toxicity.[2][13]
Methodology
-
Preparation: Incubate the ADC in plasma (e.g., human, mouse, rat) at a concentration of approximately 1.3 mg/mL at 37°C.[13] Include a buffer control to evaluate the inherent stability of the ADC.[13]
-
Time Points: Collect aliquots at various time points over a period of up to seven days (e.g., Day 0, 1, 2, 3, 5, 7).[13]
-
Sample Processing:
-
Analysis:
-
Data Interpretation: A stable ADC will exhibit minimal loss in DAR over the time course.[13] Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. benchchem.com [benchchem.com]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. adcreview.com [adcreview.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. benchchem.com [benchchem.com]
Validating the Mechanism of Action of a New Duocarmycin ADC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a novel duocarmycin-based Antibody-Drug Conjugate (ADC). Through objective comparisons with other prevalent ADC payloads and detailed experimental protocols, this document aims to equip researchers with the necessary tools to thoroughly characterize their therapeutic candidates.
Understanding the Mechanism of Action: Duocarmycins in Focus
Duocarmycins are a class of highly potent, naturally derived cytotoxins.[1] Their mechanism of action centers on their ability to bind to the minor groove of DNA and subsequently alkylate adenine (B156593) at the N3 position.[2][3] This irreversible DNA alkylation disrupts the DNA architecture, leading to a cascade of cellular events including the inhibition of DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[4][5]
A key feature of duocarmycin-based ADCs is their ability to exert a potent cytotoxic effect independent of the cell cycle phase, a distinct advantage over microtubule inhibitors which are only effective during mitosis.[1] This property makes them particularly promising for treating solid tumors, which often contain a heterogeneous population of cycling and non-cycling cells.
Comparative Efficacy and Cytotoxicity of ADC Payloads
The selection of the cytotoxic payload is a critical determinant of an ADC's therapeutic index. This section provides a comparative overview of the in vitro cytotoxicity of duocarmycin-based ADCs against other common payload classes, namely auristatins (MMAE) and maytansinoids (DM1/DM4).
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Different ADC Payloads in Various Cancer Cell Lines
| Payload Class | ADC Target | Cancer Cell Line | IC50 (nM) | Reference |
| Duocarmycin | HER2 | BT-474 (Breast) | 0.03 | [6] |
| HER2 | SK-BR-3 (Breast) | 0.01 | [7] | |
| c-Met | Hs746T (Gastric) | 0.08 | ||
| EGFR | A431 (Skin) | 0.15 | [6] | |
| Auristatin (MMAE) | CD30 | Karpas 299 (Lymphoma) | 0.1 | [8] |
| HER2 | SK-BR-3 (Breast) | 1.2 | [7] | |
| PSMA | LS174T-PSMA (Colon) | DAR2: 20, DAR4: 29 (Prolonged median survival in days) | [6][9] | |
| Maytansinoid (DM1/DM4) | HER2 | BT-474 (Breast) | 0.42 | [10] |
| CD79b | BJAB (Lymphoma) | 0.27 | [10] | |
| CanAg | COLO 205 (Colon) | 0.07 | [2] | |
| Topoisomerase Inhibitor (SN-38) | TROP2 | Various | 13-45 | [11] |
Note: IC50 values can vary depending on the specific antibody, linker, cell line, and experimental conditions. The data presented here is for comparative purposes.
Key Experimental Protocols for Mechanism of Action Validation
Thorough validation of a duocarmycin ADC's mechanism of action requires a panel of well-defined in vitro assays. The following sections provide detailed protocols for essential experiments.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Duocarmycin ADC and control ADC (e.g., isotype control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed target and non-target cells in separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the duocarmycin ADC and control ADC in complete medium. Remove the existing medium from the wells and add 100 µL of the ADC dilutions. Include untreated control wells with fresh medium.
-
Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Bystander Effect Assay (Co-culture Method)
This assay assesses the ability of the duocarmycin payload to kill neighboring antigen-negative cells after being released from the target antigen-positive cells.
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well plates
-
Duocarmycin ADC
-
Flow cytometer or fluorescence microscope
Protocol:
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently-labeled antigen-negative cells in a 96-well plate at a total density of 10,000 cells/well. Vary the ratio of antigen-positive to antigen-negative cells (e.g., 1:1, 1:3, 3:1). Include wells with only antigen-negative cells as a control.
-
ADC Treatment: After allowing the cells to adhere overnight, treat the co-cultures with the duocarmycin ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells (determined from the cytotoxicity assay).
-
Incubation: Incubate the plate for 72-96 hours.
-
Analysis:
-
Flow Cytometry: Harvest the cells, and quantify the percentage of viable fluorescently-labeled antigen-negative cells.
-
Fluorescence Microscopy: Capture images and count the number of viable fluorescently-labeled antigen-negative cells.
-
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture with those cultured alone to determine the extent of the bystander killing effect.
Immunofluorescence Assay for DNA Damage (γH2AX Staining)
This assay visualizes and quantifies DNA double-strand breaks (DSBs), a hallmark of duocarmycin activity, by staining for phosphorylated histone H2AX (γH2AX).
Materials:
-
Cancer cells cultured on coverslips or in chamber slides
-
Duocarmycin ADC
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (e.g., clone JBW301, typically diluted 1:200-1:800)[2][12]
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG, typically diluted 1:500-1:1000)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells with the duocarmycin ADC at various concentrations and for different time points.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-γH2AX primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides with antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of the duocarmycin ADC on cell cycle progression.
Materials:
-
Cancer cells
-
Duocarmycin ADC
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the duocarmycin ADC at various concentrations and for different time points.
-
Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes. Fixed cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.[13] Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanism and Experimental Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Mechanism of action of a duocarmycin ADC.
Caption: Experimental workflow for validating the mechanism of action.
Caption: Duocarmycin-induced DNA damage response pathway.
Conclusion
Validating the mechanism of action of a new duocarmycin ADC is a multifaceted process that requires a combination of robust in vitro assays and a thorough understanding of the underlying molecular pathways. By employing the comparative data, detailed protocols, and visual aids provided in this guide, researchers can effectively characterize their novel ADC candidates, paving the way for the development of more effective and targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deregulation of DNA Damage Response Pathway by Intercellular Contact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Site-Specifically Conjugated Monomethyl Auristatin E- and Duocarmycin-Based Anti-PSMA Antibody-Drug Conjugates for Treatment of PSMA-Expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicine.uams.edu [medicine.uams.edu]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vet.cornell.edu [vet.cornell.edu]
Benchmarking a Novel Duocarmycin-Based ADC: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive benchmark analysis of an antibody-drug conjugate (ADC) featuring the MC-Val-Cit-PAB-duocarmycin linker-payload system against approved ADCs. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of performance, supported by experimental data, to inform the development of next-generation targeted cancer therapies.
Introduction to MC-Val-Cit-PAB-Duocarmycin ADC
The MC-Val-Cit-PAB-duocarmycin system represents a promising platform in ADC development. It comprises a highly potent DNA-alkylating agent, duocarmycin, tethered to a monoclonal antibody (mAb) through a cleavable linker. The linker, composed of maleimidocaproyl (MC), the cathepsin B-cleavable dipeptide valine-citrulline (Val-Cit), and a p-aminobenzyl (PAB) spacer, is designed for controlled release of the payload within the tumor microenvironment. Duocarmycin's unique mechanism of action, which involves DNA minor groove binding and subsequent alkylation, leads to apoptosis in cancer cells.
This guide focuses on comparing a duocarmycin-based ADC, exemplified by the HER2-targeting agent SYD985 (trastuzumab vc-seco-DUBA), against the approved and clinically utilized ADC, ado-trastuzumab emtansine (T-DM1 or Kadcyla®). T-DM1 employs a non-cleavable linker and a microtubule inhibitor payload (DM1).
Comparative Data: Duocarmycin ADC vs. Approved ADC
The following tables summarize the quantitative data from head-to-head preclinical studies comparing the duocarmycin-based ADC, SYD985, with T-DM1.
Table 1: In Vitro Cytotoxicity in HER2-Expressing Breast Cancer Cell Lines
| Cell Line | HER2 Status | SYD985 IC50 (ng/mL) | T-DM1 IC50 (ng/mL) | Fold Difference (T-DM1/SYD985) |
| SK-BR-3 | 3+ | 10 | 10 | 1 |
| BT-474 | 3+ | 30 | 30 | 1 |
| NCI-N87 | 3+ | 3 | 3 | 1 |
| AU565 | 2+ | 10 | 30 | 3 |
| KPL-4 | 2+ | 10 | 300 | 30 |
| JIMT-1 | 2+ | 30 | >1000 | >33 |
| MDA-MB-361 | 1+ | 100 | >1000 | >10 |
| MDA-MB-175 | 1+ | 100 | >1000 | >10 |
Data adapted from a study comparing SYD985 and T-DM1.[1][2]
Table 2: In Vivo Antitumor Activity in Breast Cancer Patient-Derived Xenograft (PDX) Models
| PDX Model | HER2 Status | SYD985 Treatment Group | Tumor Growth Inhibition (%) | T-DM1 Treatment Group | Tumor Growth Inhibition (%) |
| MAXF 1162 | 3+ | 5 mg/kg | >95 (Complete Remission in 7/8 mice) | 5 mg/kg | ~70 (No Complete Remission) |
| HBCx-34 | 2+ | 3 mg/kg | ~90 | 10 mg/kg | ~50 |
| MAXF 449 | 1+ | 3 mg/kg | ~80 | 30 mg/kg | ~70 |
| MAXF-MX1 | 1+ (TNBC) | 3 mg/kg | >95 (Complete Remission in all mice) | Not Active | Not Active |
| HBCx-10 | 1+ (TNBC) | 3 mg/kg | ~90 | Not Active | Not Active |
Data adapted from preclinical studies of SYD985, showing significant antitumor activity in HER2-low expressing models where T-DM1 was less effective.[3][4]
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are outlines for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (IC50 Determination)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50%.
-
Cell Seeding: Plate cancer cells (e.g., SK-BR-3, BT-474) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs (e.g., MC-Val-Cit-PAB-duocarmycin ADC and a comparator ADC) in complete cell culture medium. Add the diluted ADCs to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a defined period (e.g., 72 to 120 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding MTT solution to each well, incubating to allow formazan (B1609692) crystal formation, and then solubilizing the crystals with a solvent (e.g., DMSO).
-
Data Analysis: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.[5][6][7][8][9]
Bystander Killing Assay (Co-culture Method)
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells after being released from antigen-positive target cells.
-
Cell Preparation: Engineer the antigen-negative bystander cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive (e.g., HER2-positive) and GFP-expressing antigen-negative (e.g., HER2-negative) cells in 96-well plates at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADCs.
-
Incubation: Incubate the plates for an appropriate duration (e.g., 120 hours).
-
Quantification of Bystander Cell Viability: Measure the viability of the GFP-expressing antigen-negative cells by quantifying the fluorescence intensity using a plate reader or by flow cytometry.
-
Data Analysis: Normalize the fluorescence of the treated wells to that of the untreated co-culture control wells to determine the percentage of viable bystander cells. A significant reduction in the viability of the antigen-negative cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.[10][11]
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This study assesses the anti-tumor efficacy of an ADC in a living organism.
-
Animal Models: Use immunocompromised mice (e.g., athymic nude or NOD-scid mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (cell line-derived xenograft - CDX) or patient-derived tumor fragments (patient-derived xenograft - PDX) into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
ADC Administration: Administer the ADCs (e.g., MC-Val-Cit-PAB-duocarmycin ADC and comparator ADC) and a vehicle control intravenously at specified doses and schedules.
-
Monitoring: Measure tumor volumes and body weights regularly (e.g., twice a week). Monitor the overall health of the animals.
-
Endpoint and Data Analysis: The study endpoint is typically reached when tumors in the control group reach a specific size or after a predetermined period. Euthanize the animals and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.[12][13][14]
Visualizing Mechanisms and Workflows
Mechanism of Action: MC-Val-Cit-PAB-Duocarmycin ADC
Caption: Intracellular activation pathway of the MC-Val-Cit-PAB-duocarmycin ADC.
Experimental Workflow: In Vivo Efficacy Study
Caption: A generalized workflow for conducting in vivo xenograft studies with an ADC.
Signaling Pathway: Duocarmycin-Induced Apoptosis
Caption: Simplified signaling cascade initiated by duocarmycin leading to apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. adcreview.com [adcreview.com]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
Comparative Pharmacokinetic Profiles of Duocarmycin Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical pharmacokinetic (PK) profiles of key duocarmycin-based antibody-drug conjugates (ADCs). Duocarmycins are a class of highly potent DNA alkylating agents that have garnered significant interest as ADC payloads due to their picomolar cytotoxicity and activity against both dividing and non-dividing cancer cells.[1][2] Understanding the pharmacokinetic behavior of these complex biotherapeutics is crucial for their successful development. This guide summarizes available preclinical data for prominent duocarmycin ADCs, including trastuzumab duocarmazine (SYD985), MGC018, and the discontinued (B1498344) BMS-936561, with comparative data for the well-characterized ADC, T-DM1, where available.
Key Duocarmycin ADC Platforms
Duocarmycin ADCs utilize a mechanism involving binding to the minor groove of DNA and subsequent alkylation of adenine, leading to DNA strand breaks and apoptosis.[1] More than 15 duocarmycin-based ADCs have been investigated in preclinical studies.[1][3] This guide focuses on those with publicly available pharmacokinetic data to facilitate a comparative analysis.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of duocarmycin ADCs from preclinical studies. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions, including animal species, dose levels, and analytical methods.
Table 1: Pharmacokinetic Parameters of Duocarmycin ADCs and T-DM1 in Cynomolgus Monkeys
| ADC | Target | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*day/mL) | Clearance (mL/day/kg) | Terminal Half-life (t½) (days) | Reference |
| SYD983 (precursor to SYD985) | HER2 | 10 | N/A | N/A | N/A | ~10 | [4] |
| MGC018 | B7-H3 | 10 | N/A | N/A | Favorable PK profile reported | N/A | [3][5][6][7][8] |
| BMS-936561 (MDX-1203) | CD70 | 8 (human) | Dose-proportional increase | Dose-proportional increase | N/A | N/A | [2][9][10] |
| T-DM1 | HER2 | 3.6 (human) | ~84 | ~747 | ~0.676 L/day | ~4 | [11][12] |
N/A: Data not available in the public domain from the provided search results.
Table 2: Pharmacokinetic Parameters of SYD983 and Total Antibody in Mice
| Analyte | Dose (mg/kg) | Clearance (mL/hour/kg) | Terminal Half-life (t½) (hours) | Reference |
| Total Antibody (from SYD983) | 1 | 0.34 | 309 | [4] |
Note: SYD983 showed poor stability in mouse plasma due to a mouse-specific carboxylesterase, which is not present in human and cynomolgus monkey plasma. This highlights the importance of species selection in preclinical studies.[4][13]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of pharmacokinetic data. Below are generalized experimental protocols based on the reviewed literature for preclinical PK studies of duocarmycin ADCs.
Animal Models:
-
Species: Cynomolgus monkeys are a relevant species for preclinical toxicology and PK studies of ADCs due to their physiological and genetic similarity to humans.[14] Mice, particularly immunodeficient strains bearing human tumor xenografts, are also commonly used for efficacy and PK studies.[4]
-
Health Status: Healthy, young adult animals are typically used for PK studies to minimize variability.
Dosing and Administration:
-
Route: Intravenous (IV) infusion is the standard route of administration for ADCs.[14]
-
Dose Levels: A range of doses are typically evaluated to assess dose-proportionality of the pharmacokinetics.[2][9][10]
Sample Collection and Analysis:
-
Matrix: Blood samples are collected at predetermined time points, and plasma or serum is isolated for analysis.[14]
-
Analytes: Multiple analytes are often measured, including:
-
Total antibody (conjugated and unconjugated)
-
Conjugated ADC
-
Unconjugated (free) payload
-
-
Analytical Methods: Ligand-binding assays, such as enzyme-linked immunosorbent assay (ELISA), are commonly used to quantify the total antibody and ADC concentrations.[14] Liquid chromatography-mass spectrometry (LC-MS) is typically employed to measure the concentration of the unconjugated payload.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of action of duocarmycin ADCs and a typical experimental workflow for their pharmacokinetic analysis.
Caption: Mechanism of action of a duocarmycin ADC.
Caption: Preclinical pharmacokinetic study workflow.
References
- 1. Pharmacokinetic characterization of BMS-936561, an anti-CD70 antibody-drug conjugate, in preclinical animal species and prediction of its pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-human multicenter phase I study of BMS-936561 (MDX-1203), an antibody-drug conjugate targeting CD70 - ProQuest [proquest.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Development of MGC018, a Duocarmycin-based Antibody-drug Conjugate Targeting B7-H3 for Solid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ir.macrogenics.com [ir.macrogenics.com]
- 9. First-in-human multicenter phase I study of BMS-936561 (MDX-1203), an antibody-drug conjugate targeting CD70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical pharmacology of trastuzumab emtansine (T-DM1): an antibody–drug conjugate in development for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical profile of the HER2-targeting ADC SYD983/SYD985: introduction of a new duocarmycin-based linker-drug platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of MC-Val-Cit-PAB-duocarmycin chloride: A Guide for Laboratory Professionals
For Immediate Implementation: Essential Safety and Disposal Protocols
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of the highly potent antibody-drug conjugate (ADC) linker-payload, MC-Val-Cit-PAB-duocarmycin chloride. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Duocarmycins are extremely cytotoxic DNA alkylating agents, and all waste generated must be treated as hazardous.
Quantitative Data for Waste Management
Proper segregation and containment are the cornerstones of safe disposal. The following table outlines the quantitative parameters for handling waste contaminated with this compound.
| Waste Category | Container Type | Labeling Requirements | Holding Time (Pre-disposal) | Final Disposal Method |
| Solid Waste (e.g., contaminated gloves, gowns, bench paper, plasticware) | Rigid, leak-proof, puncture-resistant container with a purple lid. | "Cytotoxic Waste", "Hazardous Chemical Waste", Biohazard Symbol (if applicable) | As per institutional guidelines (typically not to exceed 90 days) | High-temperature incineration by a certified hazardous waste management facility. |
| Liquid Waste (e.g., unused solutions, contaminated buffers) | Leak-proof, shatter-resistant, compatible chemical waste container with a secure screw-cap. | "Cytotoxic Waste", "Hazardous Chemical Waste", List of chemical constituents. | As per institutional guidelines (typically not to exceed 90 days) | High-temperature incineration by a certified hazardous waste management facility. |
| Sharps Waste (e.g., needles, syringes, contaminated glassware) | Puncture-proof sharps container with a purple lid. | "Cytotoxic Sharps Waste", "Hazardous Chemical Waste", Biohazard Symbol (if applicable) | As per institutional guidelines (typically not to exceed 90 days) | High-temperature incineration by a certified hazardous waste management facility. |
Experimental Protocols for Decontamination and Spill Management
While bulk inactivation of this compound waste requires specialized facilities, laboratory personnel are responsible for the decontamination of work surfaces and the immediate management of spills.
Protocol for Routine Decontamination of Work Surfaces:
-
Preparation: Ensure all work with this compound is complete. All contaminated disposable items should be placed in the appropriate cytotoxic waste container.
-
Initial Cleaning: Liberally apply a detergent solution to the work surface within a certified chemical fume hood or biological safety cabinet.
-
Wiping Procedure: Using a plastic-backed absorbent pad, wipe the surface in a unidirectional manner, starting from the cleanest area and moving towards the most contaminated area.
-
First Rinse: With a new absorbent pad saturated with sterile water, wipe the surface to remove any detergent residue.
-
Chemical Decontamination: Apply a freshly prepared 10% sodium hypochlorite (B82951) solution (bleach) to the work surface and allow for a contact time of at least 15 minutes. Sodium hypochlorite has been shown to be effective in degrading various cytotoxic drugs and DNA.[1]
-
Second Rinse: Thoroughly rinse the surface with sterile water using a fresh absorbent pad to remove the bleach.
-
Final Wipe: Wipe the surface with 70% isopropyl alcohol to aid in drying and for further disinfection.
-
Waste Disposal: All used absorbent pads and personal protective equipment (PPE) must be disposed of as solid cytotoxic waste.
Protocol for Spill Management (<5 mL or 5 g):
-
Alert Personnel and Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this includes double nitrile gloves, a disposable gown, and safety goggles.
-
Contain the Spill: Gently cover the spill with absorbent pads to prevent it from spreading. If the spill involves a powder, use damp absorbent pads to avoid aerosolization.
-
Clean the Spill: Carefully collect the absorbent material and any broken glass (using forceps) and place it in the designated cytotoxic waste container.
-
Decontaminate the Area: Clean the spill area following the "Protocol for Routine Decontamination of Work Surfaces" (steps 2-8).
-
Report the Spill: Report the incident to the laboratory supervisor and the institutional environmental health and safety (EHS) office.
Disposal Workflow
The logical flow for the proper disposal of this compound waste is depicted in the diagram below. This workflow ensures that all waste streams are handled safely and in compliance with regulatory standards.
References
Essential Safety and Operational Guide for Handling MC-Val-Cit-PAB-duocarmycin chloride
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols, operational procedures, and disposal plans for the handling of MC-Val-Cit-PAB-duocarmycin chloride, a potent antibody-drug conjugate (ADC) linker payload. Due to the highly cytotoxic nature of duocarmycin, a DNA alkylating agent, strict adherence to these guidelines is mandatory to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Safety Precautions
This compound is a hazardous substance and should be handled with extreme caution. The duocarmycin component is a potent toxin that can cause severe health effects through skin contact, inhalation, or ingestion.
Key Hazards:
-
High Potency and Cytotoxicity: Duocarmycins are DNA alkylating agents that are highly effective at killing cells.[1]
-
Carcinogenic, Mutagenic, and Teratogenic Potential: As a cytotoxic compound, it should be assumed to have these properties.[1]
-
Routes of Exposure: Primary exposure routes are inhalation of aerosols, skin absorption, and ingestion.[1]
Personal Protective Equipment (PPE)
All personnel handling this compound must wear the following personal protective equipment. This is the minimum requirement, and specific institutional policies may mandate additional protection.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes of liquids or airborne particles. |
| Body Protection | A disposable, solid-front, back-closure chemotherapy gown with long sleeves and elastic cuffs. | Provides a barrier against contamination of clothing and skin. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Necessary when handling the solid compound or when there is a risk of aerosol generation. |
| Foot Protection | Disposable shoe covers worn over laboratory shoes. | Prevents the spread of contamination outside of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound, from receiving to disposal, must be conducted within a designated containment area, such as a certified Class II Biological Safety Cabinet (BSC) or a glove box.
Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, initiate spill procedures immediately.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and ventilated hazardous substance storage area.
-
Recommended storage conditions are -20°C for short-term storage and -80°C for long-term storage.[2]
Preparation of Solutions
-
All manipulations involving the solid compound must be performed within a containment device to prevent aerosol generation.
-
Use a dedicated set of calibrated pipettes and other equipment for handling this compound.
-
The compound is reported to be soluble in DMSO.[3] Prepare solutions fresh as they may be unstable.[4]
-
Carefully uncap vials to avoid creating aerosols.
Experimental Workflow: Antibody Conjugation
The following is a general protocol for the conjugation of this compound to an antibody. Specific parameters will need to be optimized for each antibody and desired drug-to-antibody ratio (DAR).
-
Antibody Preparation:
-
Buffer exchange the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The amount of TCEP will determine the number of available conjugation sites.
-
-
Linker-Payload Conjugation:
-
Dissolve the this compound in an appropriate organic solvent (e.g., DMSO).
-
Add the dissolved linker-payload to the reduced antibody solution.
-
Allow the conjugation reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for a specific duration.
-
-
Purification of the ADC:
-
Remove unconjugated linker-payload and other impurities using techniques such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization of the ADC:
-
Determine the DAR using methods like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the final ADC product.
-
Caption: A simplified workflow for the conjugation of this compound to an antibody.
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and local regulations for cytotoxic waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, shoe covers, pipette tips, vials) must be placed in a designated, labeled, and puncture-resistant cytotoxic waste container. |
| Liquid Waste | All contaminated liquid waste (e.g., unused solutions, chromatography fractions) must be collected in a clearly labeled, sealed, and leak-proof hazardous waste container. Do not pour down the drain. |
| Sharps | Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for cytotoxic waste. |
Emergency Procedures
Spills
-
Evacuate: Immediately alert others in the area and evacuate the contaminated space.
-
Isolate: Secure the area to prevent entry.
-
Report: Notify the institutional safety officer.
-
Clean-up: Only trained personnel with appropriate PPE should clean up the spill using a chemotherapy spill kit.
-
Contain the spill with absorbent materials.
-
Decontaminate the area with an appropriate cleaning agent (e.g., 10% bleach solution followed by a neutralizing agent like sodium thiosulfate, then water).
-
All clean-up materials must be disposed of as cytotoxic waste.
-
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Signaling Pathway of Duocarmycin
Duocarmycin exerts its cytotoxic effects by binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine. This DNA alkylation disrupts the DNA structure, leading to an arrest of the cell cycle and ultimately triggering apoptosis (programmed cell death).
Caption: The mechanism of action for a duocarmycin-based ADC, from cell surface binding to apoptosis induction.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
